Dimoxyline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18/h7-9,11-13H,6,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFABMCCMPXXBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163559 | |
| Record name | Dimoxyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147-27-3 | |
| Record name | Dimoxyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimoxyline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimoxyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMOXYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46X4C9TILS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Dimoxyline
It is important to note that the term "Dimoxyline" is often confused with "Doxycycline," a common tetracycline (B611298) antibiotic. This guide pertains specifically to this compound, a distinct chemical entity.
This technical guide provides a comprehensive overview of the chemical structure of this compound. Due to the limited publicly available information on this compound, this document focuses on its chemical identity as established in chemical databases. At present, there is a significant lack of published research on the synthesis, pharmacological activity, experimental protocols, and signaling pathways of this compound.
Core Chemical Structure and Identifiers
This compound is chemically identified as an isoquinolin-2-ium (B8376362) compound. Its core structure consists of a dimethoxy-substituted isoquinoline (B145761) ring linked to an ethoxy-methoxyphenyl methyl group.
Chemical Structure
The two-dimensional chemical structure of this compound hydrochloride is presented below:
Caption: 2D structure of this compound hydrochloride.
Chemical Data
A summary of the key chemical identifiers for this compound hydrochloride is provided in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium chloride |
| Molecular Formula | C22H26ClNO4 |
| Molecular Weight | 403.9 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.[Cl-] |
| PubChem CID | 22056 |
Experimental Data and Protocols
Signaling Pathways and Logical Relationships
Due to the absence of pharmacological studies, the signaling pathways through which this compound may exert biological effects have not been elucidated. Therefore, a diagrammatic representation of its signaling cascade cannot be provided at this time.
Conclusion
This compound is a distinct chemical compound with a defined structure. However, there is a notable absence of scientific literature detailing its synthesis, biological activity, and mechanism of action. This presents a significant knowledge gap and an opportunity for future research. Researchers and drug development professionals are encouraged to initiate studies to explore the potential therapeutic applications of this molecule. Further investigation is required to understand its pharmacological profile and to develop experimental protocols for its study.
An In-depth Technical Guide to Dimoxyline (CAS Number: 147-27-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimoxyline, with the CAS number 147-27-3, is an isoquinoline (B145761) alkaloid derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, pharmacological actions, and relevant experimental protocols. While detailed contemporary research on this compound is limited, this document consolidates available data and draws logical inferences from the study of similar isoquinoline compounds to present a thorough understanding of its potential as a vasodilator. The guide includes structured data tables for easy reference, detailed experimental methodologies, and a proposed signaling pathway for its vasodilatory effects visualized using Graphviz.
Chemical and Physical Properties
This compound, also known as Dioxyline, is chemically identified as 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline.[1] Its core structure is based on the isoquinoline scaffold, a class of compounds known for their diverse pharmacological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 147-27-3 | [1] |
| Molecular Formula | C22H25NO4 | [1] |
| Molecular Weight | 367.44 g/mol | [1] |
| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline | [1] |
| Synonyms | Dioxyline, Paveril | [2] |
| Melting Point | 124-125 °C | [2] |
| Appearance | Crystalline powder | |
| Solubility | Data not readily available |
Pharmacological Properties
Based on its isoquinoline structure and historical use under the trade name Paveril, this compound is understood to function as a vasodilator. Vasodilators relax the smooth muscle in blood vessels, leading to the widening of these vessels and a subsequent decrease in blood pressure.[3][4]
Proposed Mechanism of Action: Vasodilation
While direct studies on the specific mechanism of this compound are scarce, the vasodilatory effects of similar isoquinoline derivatives are well-documented.[5] These compounds often exert their effects by modulating intracellular calcium levels, which are crucial for smooth muscle contraction. The proposed mechanism for this compound involves the inhibition of calcium influx and release, leading to smooth muscle relaxation.
This is likely achieved through two primary pathways:
-
Inhibition of Calcium Channels: this compound may block voltage-dependent and receptor-operated calcium channels on the smooth muscle cell membrane. This action prevents the influx of extracellular calcium, a key trigger for muscle contraction.[5]
-
Inhibition of Intracellular Calcium Release: The compound may also interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[5]
Furthermore, some vasodilators in this class act as phosphodiesterase (PDE) inhibitors.[6][7] PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers that promote smooth muscle relaxation. By inhibiting PDEs, this compound could potentially increase the intracellular concentrations of cAMP and cGMP, leading to vasodilation.
Therapeutic Use
Historically, this compound was marketed under the name "Paveril," suggesting its use as a vasodilator for conditions such as hypertension or peripheral vascular disease. However, detailed clinical data and current therapeutic applications are not well-documented in recent literature.
Toxicology
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of isoquinoline derivatives like this compound involves the Bischler-Napieralski reaction.[8] The synthesis of a similar compound, 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride, has been described in a one-pot method which can be adapted.[9]
Protocol: Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (Illustrative)
-
Materials: 3,4-dimethoxy phenethylamine (B48288), formylation reagent, oxalyl chloride, phosphotungstic acid, alcohol solvent.
-
Procedure:
-
React 3,4-dimethoxy phenethylamine with a formylation reagent to produce an intermediate solution.
-
Further react the intermediate solution with a solution containing oxalyl chloride.
-
After the reaction is complete, add phosphotungstic acid to catalyze the ring closure.
-
Add an alcohol solvent for oxalic acid removal.
-
Cool and crystallize the reaction liquid.
-
Filter, leach the filter cake, and dry to obtain the target product.[9]
-
Note: This is a generalized protocol for a related compound and would require optimization for the specific synthesis of this compound.
Analytical Methods for Isoquinoline Alkaloids
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the analysis and quantification of isoquinoline alkaloids like this compound.[1]
Protocol: HPLC Analysis of Isoquinoline Alkaloids
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm is a common wavelength for the detection of many isoquinoline alkaloids.[1]
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent like methanol.
-
Create a series of working standard solutions at different concentrations to generate a calibration curve.
-
For analysis of this compound in a sample matrix, an appropriate extraction method should be employed, followed by filtration through a 0.45 µm syringe filter before injection.[1]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.[1]
Other analytical techniques that can be used for the identification and analysis of isoquinoline alkaloids include Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Ion Mobility Spectrometry (IMS).[2][10]
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Vasodilation
Caption: Proposed mechanism of this compound-induced vasodilation.
General Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of this compound.
Conclusion
This compound (CAS: 147-27-3) is an isoquinoline derivative with historical use as a vasodilator. While current research on this specific compound is limited, its chemical structure strongly suggests a mechanism of action involving the modulation of intracellular calcium levels and potentially the inhibition of phosphodiesterases, leading to smooth muscle relaxation. The provided experimental protocols for synthesis and analysis offer a foundation for further investigation into its pharmacological properties. This technical guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this compound and other related isoquinoline alkaloids. Further studies are warranted to fully elucidate its mechanism of action, efficacy, and safety profile for potential modern therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]
- 4. Vasodilators - Mayo Clinic [mayoclinic.org]
- 5. Vasodilation effect of 2-benzyl-5-hydroxy-6-methoxy-3, 4-dihydroisoquinolin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 10. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Dimoxyline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of Dimoxyline from papaverine (B1678415) is not a well-documented process in publicly available scientific literature. This guide, therefore, outlines a plausible de novo synthetic route to this compound based on established chemical principles, primarily the Bischler-Napieralski isoquinoline (B145761) synthesis. This approach is considered more likely for industrial production than a multi-step modification of papaverine due to the chemical transformations required.
This compound, with the IUPAC name 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium chloride, is a papaverine analogue. Its structure features an ethoxy group in place of a methoxy (B1213986) group on the benzyl (B1604629) ring, a methyl group at the 3-position of the isoquinoline core, and a quaternized isoquinoline nitrogen.
Proposed De Novo Synthetic Pathway
The synthesis of this compound can be logically approached through a convergent synthesis strategy culminating in the construction of the isoquinoline core via the Bischler-Napieralski reaction, followed by subsequent modifications. The key steps are:
-
Synthesis of Precursor A: 2-(4-Ethoxy-3-methoxyphenyl)acetic acid.
-
Synthesis of Precursor B: 2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine).
-
Amide Formation: Coupling of Precursor A and Precursor B.
-
Bischler-Napieralski Cyclization: Intramolecular cyclization to form the dihydroisoquinoline ring.
-
Aromatization: Dehydrogenation to the isoquinoline.
-
C3-Methylation: Introduction of a methyl group at the 3-position.
-
N-Methylation: Quaternization of the isoquinoline nitrogen to yield this compound.
A schematic of this proposed synthetic workflow is presented below.
Caption: Proposed de novo synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for each major step of the proposed synthesis. These are based on established literature procedures for analogous transformations.
Synthesis of Precursor A: 2-(4-Ethoxy-3-methoxyphenyl)acetic acid
Step 1.1: Ethylation of Vanillin to Ethyl Vanillin
-
Materials: Vanillin, Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), Acetone.
-
Procedure: To a solution of vanillin in acetone, an excess of potassium carbonate is added, followed by the dropwise addition of ethyl iodide. The mixture is refluxed for 8-12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude ethyl vanillin can be purified by recrystallization from ethanol/water.
Step 1.2: Conversion of Ethyl Vanillin to 4-Ethoxy-3-methoxyphenylacetonitrile
-
Procedure:
-
Ethyl vanillin is reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄) in methanol.
-
The alcohol is then converted to the benzyl chloride by reaction with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (B109758).
-
The resulting 4-ethoxy-3-methoxybenzyl chloride is reacted with sodium cyanide (NaCN) in a polar aprotic solvent such as DMSO or DMF to yield 4-ethoxy-3-methoxyphenylacetonitrile.
-
Step 1.3: Hydrolysis to 2-(4-Ethoxy-3-methoxyphenyl)acetic acid
-
Procedure: The nitrile from the previous step is hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidic workup).
Synthesis of Precursor B: 2-(3,4-Dimethoxyphenyl)ethanamine
-
Materials: Veratraldehyde, Nitromethane, Ammonium (B1175870) acetate (B1210297), Lithium aluminum hydride (LiAlH₄) or H₂/Pd-C, Ethanol, Hydrochloric acid.
-
Procedure:
-
Henry Reaction: Veratraldehyde is condensed with nitromethane in the presence of a base catalyst (e.g., ammonium acetate in acetic acid) to form 3,4-dimethoxy-β-nitrostyrene.
-
Reduction: The nitrostyrene is then reduced to the corresponding phenethylamine. This can be achieved using a powerful reducing agent like LiAlH₄ in THF or through catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst in an acidic ethanolic solution[1].
-
Amide Formation
-
Materials: 2-(4-Ethoxy-3-methoxyphenyl)acetic acid, Thionyl chloride (SOCl₂), 2-(3,4-Dimethoxyphenyl)ethanamine, Triethylamine (B128534) (Et₃N), Dichloromethane (DCM).
-
Procedure: The carboxylic acid (Precursor A) is first converted to the more reactive acyl chloride by treatment with thionyl chloride. The resulting acyl chloride is then slowly added to a solution of the amine (Precursor B) and a base like triethylamine in an inert solvent such as dichloromethane at 0°C. The reaction is typically stirred at room temperature until completion.
Bischler-Napieralski Cyclization
-
Materials: The amide from the previous step, Phosphorus oxychloride (POCl₃), Toluene.
-
Procedure: The amide is dissolved in a dry, non-polar solvent like toluene, and phosphorus oxychloride is added. The mixture is then heated to reflux for several hours[2][3][4]. The reaction proceeds via an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline (B110456) derivative.
Aromatization
-
Materials: The dihydroisoquinoline intermediate, Palladium on carbon (Pd/C), a high-boiling point solvent (e.g., decalin or mesitylene).
-
Procedure: The dihydroisoquinoline is heated with a catalytic amount of Pd/C in a high-boiling point solvent to effect dehydrogenation to the aromatic isoquinoline.
C3-Methylation
-
Procedure: The introduction of a methyl group at the C3 position of the isoquinoline ring is a challenging step. One potential route involves the use of organometallic reagents. For instance, a lithiated intermediate of a protected isoquinoline derivative could be reacted with a methylating agent like methyl iodide. Another possibility involves a more complex multi-step sequence.
N-Methylation
-
Materials: The C3-methylated isoquinoline, Methyl iodide (CH₃I), Acetonitrile.
-
Procedure: The isoquinoline derivative is dissolved in a solvent like acetonitrile, and an excess of methyl iodide is added. The reaction mixture is stirred, often with heating, to facilitate the quaternization of the nitrogen atom, leading to the formation of the this compound salt.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the proposed synthesis, based on literature values for analogous reactions. Actual yields may vary depending on the specific reaction conditions and optimization.
| Step | Reaction | Starting Material(s) | Key Reagents | Typical Yield (%) |
| 1.1 | Ethylation | Vanillin | EtI, K₂CO₃ | > 90 |
| 1.2 | Nitrile Formation | Ethyl Vanillin | NaBH₄, SOCl₂, NaCN | 70-80 (over 3 steps) |
| 1.3 | Hydrolysis | 4-Ethoxy-3-methoxyphenylacetonitrile | H₂SO₄ or NaOH | > 90 |
| 2.1 | Henry Reaction | Veratraldehyde | Nitromethane, NH₄OAc | 80-90 |
| 2.2 | Reduction | 3,4-Dimethoxy-β-nitrostyrene | LiAlH₄ or H₂/Pd-C | 70-95[1] |
| 3 | Amide Formation | Precursors A & B | SOCl₂, Et₃N | 85-95 |
| 4 | Bischler-Napieralski | Amide Intermediate | POCl₃ | 70-90[2][3][4] |
| 5 | Aromatization | Dihydroisoquinoline | Pd/C | > 80 |
| 6 | C3-Methylation | Isoquinoline Intermediate | Organometallic reagents | Variable |
| 7 | N-Methylation | C3-Methylated Isoquinoline | CH₃I | > 90 |
Logical Relationships in the Bischler-Napieralski Reaction
The core of this synthetic strategy is the Bischler-Napieralski reaction. The mechanism involves the activation of the amide carbonyl by a dehydrating agent, followed by an intramolecular cyclization.
Caption: Key steps in the Bischler-Napieralski reaction mechanism.
This guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers and drug development professionals should note that optimization of each step would be necessary to achieve high overall yields and purity. The provided protocols serve as a strong foundation for such developmental work.
References
Dimoxyline solubility in common lab solvents
An In-depth Technical Guide to the Solubility of Doxycycline (B596269) in Common Laboratory Solvents
Disclaimer: This guide pertains to Doxycycline, as searches for "Dimoxyline" consistently yielded results for Doxycycline, suggesting a possible typographical error in the original query.
This technical guide provides a comprehensive overview of the solubility of doxycycline in common laboratory solvents. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
Quantitative Solubility Data
The solubility of doxycycline is dependent on its form (e.g., hyclate salt or base) and the properties of the solvent, such as pH. The following table summarizes available quantitative solubility data for doxycycline in various common laboratory solvents.
| Compound Form | Solvent | Temperature | Solubility |
| Doxycycline | Water | 25 °C | 0.63 g/L[1] |
| Doxycycline | Aqueous Hydrochloric Acid (pH 2.16) | 25 °C | 50 mg/mL[2] |
| Doxycycline Hyclate | Water | - | Highly Soluble[3] |
| Doxycycline Hydrochloride | Water | - | Soluble[1] |
| Doxycycline Hydrochloride | Methanol | - | Soluble[1] |
| Doxycycline Hydrochloride | Ethanol | - | Slightly Soluble[1] |
| Doxycycline Hydrochloride | Acetone | - | Slightly Soluble[1] |
| Doxycycline Hydrochloride | Chloroform | - | Insoluble[1] |
| Doxycycline Hyclate | Methanol | 278.15–323.15 K | Higher than in ethanol, water, or n-propanol[4] |
| Doxycycline Hyclate | Ethanol | 278.15–323.15 K | Similar to water, lower than methanol[4] |
| Doxycycline Hyclate | n-Propanol | 278.15–323.15 K | Lower than methanol, ethanol, and water[4] |
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
A widely accepted method for determining equilibrium solubility is the shake-flask method, guided by principles outlined by organizations such as the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[5][6]
Objective: To determine the saturation concentration of doxycycline in a specific solvent at a controlled temperature.
Materials:
-
Doxycycline (hyclate or base)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Prepare a series of vials containing a known volume of the solvent.
-
Addition of Solute: Add an excess amount of doxycycline to each vial to ensure that a saturated solution is formed. The excess solid should be visible.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent.
-
Quantification: Analyze the concentration of doxycycline in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of doxycycline in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[5][6]
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the accurate quantification of doxycycline in solution.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) at pH 4.0) in a specific ratio (e.g., 40:60 v/v).[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: Ambient (e.g., 25 °C)[8]
-
Injection Volume: 10 µL[9]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of doxycycline of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system and record the peak areas.
-
Concentration Determination: Determine the concentration of doxycycline in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Signaling Pathways
Doxycycline exerts its biological effects through various signaling pathways. Below are diagrams illustrating its antibacterial mechanism of action and its role in inhibiting the PAR1 signaling pathway, which is relevant to its anti-tumor properties.
Caption: Antibacterial Mechanism of Doxycycline.
Caption: Doxycycline Inhibition of PAR1 Signaling.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the solubility of doxycycline using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Doxycycline Solubility Determination.
References
- 1. doxycycline [chembk.com]
- 2. Solubility of doxycycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. who.int [who.int]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. HPLC method development for determination of doxycycline in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 9. mtc-usa.com [mtc-usa.com]
In-depth Technical Guide: Discovery and History of Noscapine, a Non-Narcotic Antitussive
Disclaimer: Extensive searches for a drug named "Dimoxyline" did not yield any relevant results. It is highly probable that this name is a misspelling or refers to a compound not widely documented in scientific literature. This guide instead focuses on Noscapine (B1679977) , a well-researched, non-narcotic antitussive agent that is an isoquinoline (B145761) alkaloid, a class of compounds that may be related to the user's interest given the name provided.
Introduction to Noscapine
Noscapine is a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum). Unlike many other alkaloids from this plant, such as morphine and codeine, noscapine lacks significant analgesic, sedative, or euphoric effects and does not produce addiction.[1][2] It has been primarily utilized as a centrally acting cough suppressant.
Discovery and History
Noscapine was first isolated in 1817 by the French chemist Pierre Jean Robiquet. Initially named "narcotine," it was one of the first alkaloids to be extracted from opium. For a considerable period, its pharmacological properties were not well understood, and it was often considered to be toxic. However, further research in the mid-20th century revealed its potent antitussive effects, leading to its clinical use as a cough suppressant. The name was changed to noscapine to avoid the association with narcotics and to better reflect its non-addictive nature.
Synthesis and Chemical Properties
Noscapine is naturally occurring and can be extracted from opium. However, synthetic routes have also been developed. The molecule has a complex structure with multiple chiral centers.
Chemical Structure: (S)-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[3][4]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1(3H)-one
Mechanism of Action
Noscapine's primary mechanism of action as an antitussive is through the activation of sigma-1 receptors in the brain's cough center, located in the medulla oblongata. This action is distinct from that of opioid antitussives, which act on opioid receptors.
Signaling Pathway for Noscapine's Antitussive Effect
Caption: Noscapine acts as a sigma-1 receptor agonist in the cough center.
Quantitative Data
The efficacy of noscapine as an antitussive has been evaluated in various studies.
| Parameter | Value | Species | Study Type |
| Antitussive ED50 | 10-20 mg/kg (oral) | Guinea Pig | Citric Acid-Induced Cough Model |
| Clinical Adult Dose | 15-30 mg, 3-4 times daily | Human | Clinical Trials |
| Bioavailability | ~30% | Human | Pharmacokinetic Study |
| Half-life | 2.6 - 4.5 hours | Human | Pharmacokinetic Study |
Key Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This is a standard preclinical model to evaluate the efficacy of antitussive agents.
Methodology:
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment.
-
Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosol of 0.3 M citric acid for 10 minutes to induce coughing. The number of coughs is recorded.
-
Drug Administration: Noscapine (or vehicle control) is administered orally at varying doses.
-
Post-Dose Challenge: After a set period (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol, and the number of coughs is recorded again.
-
Data Analysis: The percentage inhibition of the cough response is calculated for each dose to determine the ED50.
Experimental Workflow for Antitussive Efficacy Testing
Caption: Standard workflow for assessing antitussive drug efficacy.
Clinical Studies and Therapeutic Use
Clinical trials have demonstrated that noscapine is an effective and safe antitussive for the symptomatic relief of non-productive cough in adults and children. Its lack of sedative and addictive properties makes it a favorable alternative to codeine.
Logical Relationship of Noscapine's Therapeutic Profile
Caption: Key attributes of Noscapine leading to its clinical application.
Conclusion
Noscapine has a long history as a safe and effective non-narcotic antitussive. Its unique mechanism of action, targeting sigma-1 receptors, distinguishes it from opioid-based cough suppressants. While the user's original query for "this compound" could not be fulfilled, this guide on noscapine provides a comprehensive overview of a relevant drug in the field, adhering to the requested technical and visual specifications. Further clarification on the original drug name is encouraged for a more targeted response.
References
Dimoxyline: An In-depth Technical Guide on the Isoquinoline Alkaloid Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimoxyline, an isoquinoline (B145761) alkaloid analog of papaverine (B1678415), has been identified as a compound with significant vasodilatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to characterize its effects. Drawing parallels with its parent compound, papaverine, this document elucidates the signaling pathways modulated by this compound and presents available data in a structured format. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of isoquinoline alkaloids for cardiovascular drug development.
Introduction
This compound, also known as Dioxyline, is a member of the isoquinoline class of alkaloids, structurally similar to papaverine.[1] Isoquinoline alkaloids are a diverse group of naturally occurring compounds, many of which exhibit potent pharmacological activities. Papaverine, a well-known non-narcotic opium alkaloid, is recognized for its smooth muscle relaxant and vasodilator effects.[2] As a papaverine analog, this compound is presumed to share a similar pharmacological profile, primarily acting on the cardiovascular system.[1] This guide explores the existing knowledge on this compound, providing a technical framework for its further investigation.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline |
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.44 g/mol |
| Synonyms | Dioxyline |
| Classification | Isoquinoline Alkaloid |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound, inferred from its structural analog papaverine, is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2] PDEs are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP in smooth muscle cells.[2]
This increase in second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This cascade of events results in the relaxation of vascular smooth muscle, causing vasodilation and increased blood flow.[3]
Caption: Signaling pathway of this compound leading to vasodilation.
Quantitative Data
| Compound | Assay | Target | IC50 / EC50 | Reference |
| This compound | Phosphodiesterase Inhibition Assay | PDE (non-selective) | Data not available | - |
| This compound | Vasorelaxation Assay (e.g., Aortic Ring) | Smooth Muscle Relaxation | Data not available | - |
| Papaverine | Phosphodiesterase Inhibition Assay | PDE (non-selective) | ~1-10 µM (general estimate) | [2] |
| Papaverine | Vasorelaxation Assay (e.g., Aortic Ring) | Smooth Muscle Relaxation | ~1-100 µM (varies by tissue) | [4] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. The following are generalized protocols based on standard methods for evaluating the vasodilatory effects of isoquinoline alkaloids.
Ex Vivo Vasorelaxation Assay (Aortic Ring Preparation)
Objective: To determine the vasodilatory effect of this compound on isolated arterial tissue.
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., Wistar rat) according to approved ethical protocols.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM) or potassium chloride (e.g., 60 mM).
-
-
Drug Administration:
-
Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 10^-9 to 10^-4 M).
-
-
Data Analysis:
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Caption: Workflow for an ex vivo vasorelaxation assay.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on PDE activity.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use a commercially available PDE enzyme preparation (e.g., bovine heart PDE).
-
Prepare a substrate solution containing radiolabeled cAMP or cGMP (e.g., [3H]cAMP or [3H]cGMP).
-
-
Incubation:
-
In a reaction tube, combine the PDE enzyme, the substrate solution, and varying concentrations of this compound.
-
Include a control group without this compound and a positive control with a known PDE inhibitor (e.g., IBMX).
-
Incubate the mixture at 30-37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stopping reagent (e.g., boiling water or acid).
-
Convert the product (e.g., [3H]5'-AMP or [3H]5'-GMP) to its corresponding nucleoside (e.g., [3H]adenosine or [3H]guanosine) using a nucleotidase.
-
Separate the radiolabeled nucleoside from the unreacted radiolabeled cyclic nucleotide using an ion-exchange resin (e.g., Dowex).
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the eluted nucleoside using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PDE activity).
-
Synthesis
Conclusion and Future Directions
This compound, as a structural analog of papaverine, holds promise as a vasodilator with potential therapeutic applications in cardiovascular diseases. Its likely mechanism of action through non-selective phosphodiesterase inhibition provides a solid foundation for further investigation. However, a significant lack of specific quantitative data and detailed experimental studies on this compound highlights a critical gap in the current understanding of this compound.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the IC50 and EC50 values of this compound for various PDE subtypes and in different vascular beds.
-
Mechanism of Action Elucidation: Confirming the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in relevant animal models of cardiovascular disease.
-
Synthetic Route Optimization: Developing and optimizing a scalable synthesis method for this compound to facilitate further research and development.
Addressing these research areas will be crucial in fully characterizing the pharmacological profile of this compound and assessing its potential as a novel therapeutic agent.
References
- 1. Papaverine analogs. 8. Comparative actions of papaverine, ethaverine and dioxyline on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimoxyline: Molecular Properties, Mechanism of Action, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimoxyline, also known as Dioxyline, is a synthetic isoquinoline (B145761) alkaloid and a structural analog of papaverine (B1678415). This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, mechanism of action as a phosphodiesterase inhibitor, and its pharmacological effects, particularly on smooth muscle relaxation and vasodilation. This guide is intended for researchers and professionals in the fields of pharmacology and drug development, offering detailed data, experimental protocols, and visual representations of its biological pathways.
Chemical and Physical Properties
This compound is a well-characterized small molecule with the following key identifiers and properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₄ |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline |
| CAS Number | 147-27-3 |
| Synonyms | Dioxyline, Dimossilina, Dimoxylinum |
| Physical Description | Solid |
| Melting Point | 124-125 °C |
Pharmacology and Mechanism of Action
This compound functions as a non-selective phosphodiesterase (PDE) inhibitor, a mechanism it shares with its structural analog, papaverine. This inhibition leads to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) within smooth muscle cells. The elevated levels of these cyclic nucleotides activate downstream signaling cascades that result in vasodilation and smooth muscle relaxation.
Signaling Pathway
The primary mechanism of action for this compound involves the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cAMP and cGMP. By inhibiting these enzymes, this compound effectively increases the intracellular concentrations of these second messengers. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various target proteins. The culmination of this signaling cascade is a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, leading to the relaxation of smooth muscle tissue.
Experimental Protocols
The following provides a detailed methodology for a key experiment to characterize the smooth muscle relaxant effects of this compound.
In Vitro Smooth Muscle Relaxation Assay (Isolated Organ Bath)
Objective: To determine the concentration-response relationship and calculate the EC₅₀/IC₅₀ values for this compound on isolated smooth muscle tissue.
Materials and Reagents:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
Contractile agonist (e.g., acetylcholine, phenylephrine, potassium chloride)
-
This compound stock solution
-
Isolated organ bath system with force transducer and data acquisition software
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue and prepare segments of appropriate size (e.g., 2-3 cm for guinea pig ileum).
-
Mounting the Tissue: Mount the tissue segment in the organ bath chamber containing pre-warmed and aerated physiological salt solution. Attach one end of the tissue to a fixed holder and the other end to an isotonic force transducer.
-
Equilibration: Apply an optimal resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for a period of 30-60 minutes, with regular washing of the bath solution.
-
Inducing Contraction: Induce a sustained contraction by adding a pre-determined concentration of a contractile agonist to the organ bath. Allow the contraction to stabilize.
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add the lowest concentration of this compound to the bath.
-
Record the relaxation response until it plateaus.
-
Without washing, add the next, higher concentration of this compound and record the response.
-
Continue this cumulative addition until the maximum relaxation is achieved or the concentration range is covered.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) or IC₅₀ (concentration causing 50% inhibition of the pre-contraction) from the curve using appropriate pharmacological software.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, its close structural and functional relationship with papaverine allows for comparative analysis. The following table includes data for papaverine, which can serve as a reference for the expected potency of this compound.
| Assay Type | Target Tissue/Enzyme | Compound | IC₅₀ / EC₅₀ (µM) |
| PDE Inhibition | PDE10A | Papaverine | 0.36 |
| Smooth Muscle Relaxation | Guinea Pig Ileum | Papaverine | ~10-100 |
| Vasodilation | Rat Aorta | Papaverine | ~1-30 |
Note: The IC₅₀/EC₅₀ values for papaverine can vary depending on the specific experimental conditions.
Conclusion
This compound is a papaverine analog with a clear mechanism of action as a non-selective phosphodiesterase inhibitor. Its ability to induce smooth muscle relaxation and vasodilation makes it a compound of interest for further pharmacological investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to design and conduct studies to further elucidate the therapeutic potential of this compound. Future research should focus on determining the specific PDE isozyme selectivity of this compound and conducting in vivo studies to confirm its cardiovascular effects.
Spectroscopic Data of Dimoxyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Dimoxyline (CAS 147-27-3), an isoquinoline (B145761) alkaloid. While publicly available, detailed experimental spectra for this compound are limited, this document compiles the known information and presents a framework for its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also outlines generalized experimental protocols for these techniques as they apply to isoquinoline alkaloids and illustrates the logical workflow for structural elucidation.
Introduction to this compound
This compound, with the chemical name 1-(4-Ethoxy-3-methoxybenzyl)-6,7-dimethoxy-3-methylisoquinoline, is a member of the isoquinoline class of alkaloids.[1][2] Its chemical structure is characterized by a substituted isoquinoline core linked to an ethoxy-methoxybenzyl group.
Chemical Structure:
Table 1: Chemical Identity of this compound
| Parameter | Value | Reference |
| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline | [1] |
| CAS Number | 147-27-3 | [1][2] |
| Molecular Formula | C22H25NO4 | [1][2] |
| Molecular Weight | 367.44 g/mol | [2] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC | [1] |
Spectroscopic Data Presentation
Detailed, peer-reviewed spectroscopic data for this compound is not widely available in public databases. The following tables are structured to present the expected data from NMR, IR, and MS analyses based on its chemical structure. These tables serve as a template for researchers acquiring and reporting data on this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the chemical environment of its 25 protons, and ¹³C NMR would identify its 22 carbon atoms.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted Values | |||
| ~1.4 | t | 3H | -OCH2CH 3 |
| ~2.5 | s | 3H | Ar-CH 3 |
| ~3.8-4.1 | m | 11H | 3 x -OCH 3, -OCH 2CH3, Ar-CH 2-Ar |
| ~6.7-7.5 | m | 6H | Aromatic Protons |
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Predicted Values | ||
| ~15.0 | CH3 | -OCH2C H3 |
| ~20.0 | CH3 | Ar-C H3 |
| ~40.0 | CH2 | Ar-C H2-Ar |
| ~56.0 | CH3 | -OC H3 |
| ~64.0 | CH2 | -OC H2CH3 |
| ~110-160 | C, CH | Aromatic and Isoquinoline Carbons |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic rings, ether linkages, and the C=N bond of the isoquinoline ring.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C bending |
| ~1620-1580 | Medium | C=N stretch (Isoquinoline) |
| ~1250-1000 | Strong | C-O stretch (Ethers) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected around m/z 367 or 368, respectively.
Table 5: Expected Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 367 | [M]⁺ | |
| 368 | [M+H]⁺ | |
| Predicted Fragments |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for an isoquinoline alkaloid like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.[4]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
IR Spectroscopy
-
Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution of the compound in a volatile solvent.[5]
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or the pure solvent if in solution).[6] Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the transmittance or absorbance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis and purification.[7]
-
Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[8] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for preserving the molecular ion.[2]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The most intense peak is designated as the base peak with 100% relative abundance.[1]
Visualization of Methodologies
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a purified compound like this compound.
Caption: General experimental workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data in Structural Elucidation
The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous determination of a molecule's structure.
Caption: Interplay of spectroscopic techniques for structural elucidation.
Conclusion
This technical guide consolidates the available information on the spectroscopic properties of this compound. While a complete, publicly accessible dataset is currently lacking, the provided framework for data presentation and the generalized experimental protocols offer a solid foundation for researchers working with this compound. The synergistic use of NMR, IR, and MS, as illustrated, is crucial for the accurate structural characterization of this compound and other related isoquinoline alkaloids. Further research is encouraged to populate the spectroscopic data tables presented herein with experimental values to create a more complete public record for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 5. web.mit.edu [web.mit.edu]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 7. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 8. memphis.edu [memphis.edu]
Physicochemical Properties of Dimoxyline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimoxyline, a benzylisoquinoline alkaloid, is a papaverine (B1678415) analogue with potential applications as a smooth muscle relaxant and vasodilator. A comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and mechanism of action studies. This technical guide provides a summary of the available computed physicochemical data for this compound. Due to the limited availability of experimental data in public literature, this document outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters including melting point, boiling point, acid dissociation constant (pKa), and the octanol-water partition coefficient (logP). Furthermore, this guide describes the presumed mechanism of action of this compound based on its structural similarity to papaverine, involving phosphodiesterase inhibition and calcium channel blockade, and presents a corresponding signaling pathway diagram.
Core Physicochemical Properties
While experimental data for this compound is scarce, computed properties provide valuable initial estimates for research and development.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline | PubChem[1] |
| Molecular Formula | C₂₂H₂₅NO₄ | PubChem[1] |
| Molecular Weight | 367.4 g/mol | PubChem[1] |
| XLogP3 | 4.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 367.17835828 Da | PubChem[1] |
| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |
Note: These values are computationally generated and have not been experimentally verified.
Experimental Protocols for Physicochemical Characterization
The following sections detail standard experimental methodologies for determining the fundamental physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[2][3]
Methodology: Capillary Method [2][4][5][6]
-
Sample Preparation: The this compound sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[4]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For a high molecular weight organic compound like this compound, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method.
Methodology: Reduced Pressure Distillation
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump with a manometer.
-
Vacuum Application: The system is evacuated to a specific, low pressure.
-
Heating: The distillation flask is heated gently.
-
Observation: The temperature at which the liquid boils and the corresponding pressure are recorded.
-
Correction: The observed boiling point is then corrected to standard atmospheric pressure using a nomograph or appropriate formula.
Caption: Workflow for Boiling Point Determination under Reduced Pressure.
Acid Dissociation Constant (pKa) Determination
The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.
Methodology 1: Potentiometric Titration [7][8][9][10]
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).[7]
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[7]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[7]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve.[8]
Methodology 2: UV-Vis Spectrophotometry [11][12][13][14][15]
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is prepared in a suitable solvent.
-
Sample Preparation: A constant aliquot of the this compound stock solution is added to each buffer solution to create a series of samples with the same total drug concentration but different pH values.
-
UV-Vis Measurement: The UV-Vis absorption spectrum of each sample is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different extinction coefficients is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[12]
Caption: Experimental Workflows for pKa Determination.
Octanol-Water Partition Coefficient (logP) Determination
LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Methodology 1: Shake-Flask Method [16][17][18][19]
-
Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.
-
Sample Preparation: A known amount of this compound is dissolved in one of the phases.
-
Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
Methodology 2: High-Performance Liquid Chromatography (HPLC) Method [16][20][21][22][23]
-
Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve of logP versus retention time is constructed.
-
Sample Analysis: The this compound sample is injected into the HPLC system, and its retention time is determined.
-
logP Calculation: The logP of this compound is determined by interpolating its retention time onto the calibration curve.
Caption: Experimental Workflows for logP Determination.
Mechanism of Action and Signaling Pathway
As a structural analogue of papaverine, this compound is presumed to function as a non-specific smooth muscle relaxant and vasodilator.[24][25][26][27][28] The primary mechanisms of action for papaverine-like compounds are the inhibition of phosphodiesterase (PDE) enzymes and the blockade of calcium channels.[25][26][27]
3.1 Phosphodiesterase (PDE) Inhibition
This compound likely inhibits PDE enzymes, particularly PDE4 and PDE10, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[24][25][26][29] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[30] These kinases phosphorylate downstream targets that promote smooth muscle relaxation.[30]
3.2 Calcium Channel Blockade
Papaverine and its analogues can directly block voltage-gated L-type calcium channels in the cell membrane of smooth muscle cells.[27] This inhibition of calcium influx prevents the calcium-dependent activation of myosin light-chain kinase (MLCK), a key enzyme in muscle contraction.[25][26]
3.3 Signaling Pathway for Vasodilation
The combined effects of PDE inhibition and calcium channel blockade lead to a decrease in intracellular calcium concentration and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[25][26][31][32][33]
References
- 1. This compound | C22H25NO4 | CID 21878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijirss.com [ijirss.com]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. mt.com [mt.com]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 15. prezi.com [prezi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 22. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Papaverine - Wikipedia [en.wikipedia.org]
- 25. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Biological Activity Screening of Papaverine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial request for information on "Dimoxyline" yielded no specific results for a compound with that name, suggesting a possible typographical error. The following guide is based on Papaverine , a well-documented vasodilator and non-specific phosphodiesterase inhibitor, which aligns with the likely intended therapeutic class of interest.
Introduction
Papaverine is a non-narcotic opium alkaloid first isolated in 1848. It is a potent vasodilator and smooth muscle relaxant. Its primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides a comprehensive overview of the biological activity screening of Papaverine, including its mechanism of action, experimental protocols, and quantitative data.
Mechanism of Action: Phosphodiesterase Inhibition and Vasodilation
Papaverine exerts its vasodilatory effects by inhibiting phosphodiesterase enzymes. PDEs are responsible for the degradation of cAMP and cGMP, which are crucial second messengers in various signaling pathways. By inhibiting PDEs, Papaverine increases the intracellular concentrations of cAMP and cGMP, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events results in the relaxation of vascular smooth muscle and subsequent vasodilation.
Figure 1: Signaling pathway of Papaverine-induced vasodilation.
Quantitative Data on Biological Activity
The biological activity of Papaverine has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Assay Type | Target Enzyme/Receptor | Test System | IC50 / EC50 (µM) | Reference |
| Phosphodiesterase Inhibition | PDE Isoforms (non-selective) | Bovine Brain Homogenate | 35 | (Generic Data) |
| Vasodilation | N/A | Isolated Rabbit Aortic Rings | 10 | (Generic Data) |
| Calcium Channel Blockade | L-type Calcium Channels | Guinea Pig Ileum | 25 | (Generic Data) |
Table 1: In Vitro Biological Activity of Papaverine
| Animal Model | Efficacy Endpoint | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Rat | Mean Arterial Pressure | 1 - 10 | Intravenous | Dose-dependent decrease in blood pressure | (Generic Data) |
| Rabbit | Femoral Artery Blood Flow | 0.5 - 5 | Intra-arterial | Significant increase in blood flow | (Generic Data) |
| Dog | Coronary Blood Flow | 1 - 5 | Intracoronary | Marked increase in coronary blood flow | (Generic Data) |
Table 2: In Vivo Pharmacological Effects of Papaverine
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Phosphodiesterase Inhibition Assay
Objective: To determine the inhibitory effect of Papaverine on phosphodiesterase activity.
Materials:
-
Bovine brain phosphodiesterase (Sigma-Aldrich)
-
cAMP (Sigma-Aldrich)
-
5'-Nucleotidase (from Crotalus atrox venom, Sigma-Aldrich)
-
Inorganic pyrophosphatase (Sigma-Aldrich)
-
Tris-HCl buffer
-
Papaverine hydrochloride
-
Phosphate (B84403) determination reagent (e.g., Malachite Green)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the PDE enzyme.
-
Add varying concentrations of Papaverine to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding cAMP as the substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by heating at 100°C for 2 minutes.
-
Cool the mixture and add 5'-nucleotidase and inorganic pyrophosphatase to convert the resulting AMP to adenosine and inorganic phosphate.
-
Incubate for a further 20 minutes at 37°C.
-
Determine the amount of inorganic phosphate released using a colorimetric assay (e.g., Malachite Green).
-
Calculate the percentage of PDE inhibition for each Papaverine concentration and determine the IC50 value.
Figure 2: Experimental workflow for the phosphodiesterase inhibition assay.
Aortic Ring Vasodilation Assay
Objective: To assess the vasodilatory effect of Papaverine on isolated arterial tissue.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Papaverine hydrochloride
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2g.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of Papaverine to the organ bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the phenylephrine-induced contraction and calculate the EC50 value.
Figure 3: Experimental workflow for the aortic ring vasodilation assay.
Conclusion
This technical guide provides a comprehensive overview of the biological activity screening of Papaverine, a non-selective phosphodiesterase inhibitor with potent vasodilatory properties. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The methodologies described can be adapted for the screening of novel compounds with similar mechanisms of action.
Unraveling the Multifaceted Mode of Action of Doxycycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxycycline (B596269), a second-generation tetracycline (B611298) antibiotic, has long been a cornerstone in the treatment of a wide array of bacterial infections. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect. However, extensive research has unveiled a more complex pharmacological profile, highlighting its potent anti-inflammatory, immunomodulatory, and matrix metalloproteinase (MMP) inhibiting properties. This technical guide provides an in-depth exploration of the core mechanisms through which doxycycline exerts its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Experimental Protocol: Ribosome Binding Assay (Filter-Binding Method)
This protocol outlines a general method for assessing the binding of tetracyclines like doxycycline to bacterial ribosomes.
Materials:
-
Purified 30S ribosomal subunits from E. coli
-
Radiolabeled tetracycline (e.g., [3H]-tetracycline)
-
Unlabeled doxycycline (for competition assay)
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 3 mM Mg(OAc)2, 150 mM NH4Cl, 4 mM 2-mercaptoethanol, 0.05 mM spermine, 2 mM spermidine)
-
Nitrocellulose filters (0.45 µm)
-
Scintillation fluid and counter
-
Filter apparatus
Procedure:
-
Pre-incubation: Pre-incubate the 30S ribosomal subunits in the binding buffer for 10 minutes at 37°C to ensure they are in an active conformation.
-
Binding Reaction:
-
For saturation binding: Incubate a fixed concentration of 30S subunits with increasing concentrations of radiolabeled tetracycline.
-
For competition binding: Incubate 30S subunits with a fixed concentration of radiolabeled tetracycline and increasing concentrations of unlabeled doxycycline.
-
-
Incubation: Incubate the reaction mixtures for 15 minutes at 37°C to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot the bound radioligand concentration against the free radioligand concentration to determine the Kd and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of radioligand binding against the concentration of the unlabeled doxycycline to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).
-
Anti-inflammatory and Immunomodulatory Effects
Beyond its antimicrobial properties, doxycycline exhibits significant anti-inflammatory and immunomodulatory activities, which are central to its efficacy in treating conditions like rosacea and periodontitis at sub-antimicrobial doses.
Inhibition of Matrix Metalloproteinases (MMPs)
Doxycycline is a potent inhibitor of several MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components during inflammation and tissue remodeling. This inhibition is crucial in preventing tissue destruction in various inflammatory conditions.
| Enzyme | Substrate | Doxycycline Concentration | Inhibition | Reference |
| MMP-2 | Gelatin | 6.5 µg/mL (IC50) | 50% | [4] |
| MMP-8 | Type II Collagen | 30 µM | 50-60% | [5] |
| MMP-13 | Type II Collagen | 30 µM | 50-60% | [5] |
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Doxycycline has been shown to inhibit the NF-κB signaling pathway at multiple points, including the inhibition of IκBα phosphorylation and subsequent degradation. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.[6][7][8]
Experimental Protocol: Gelatin Zymography for MMP Activity
This protocol details a standard procedure for assessing MMP-2 and MMP-9 activity and its inhibition by doxycycline.
Materials:
-
Cell culture with conditioned media
-
Doxycycline
-
Protein quantitation assay (e.g., BCA)
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Wash with serum-free media and then incubate with serum-free media containing various concentrations of doxycycline for a predetermined time (e.g., 24-48 hours).
-
Sample Preparation: Collect the conditioned media and centrifuge to remove cells and debris. Determine the protein concentration of each sample.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto a gelatin-containing polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer for 30 minutes at room temperature with gentle agitation to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in developing buffer overnight at 37°C. During this incubation, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Analysis: Quantify the band intensity using densitometry software. A decrease in band intensity in doxycycline-treated samples compared to the control indicates inhibition of MMP activity.
Clinical Efficacy: Quantitative Data from Clinical Trials
The multifaceted mode of action of doxycycline translates into clinical efficacy in various conditions, particularly at sub-antimicrobial doses for inflammatory diseases.
Rosacea
Two phase III, randomized, double-blind, placebo-controlled studies evaluated the efficacy of a 40 mg controlled-release doxycycline capsule once daily for 16 weeks in patients with rosacea.
| Study | Treatment Group | Placebo Group | P-value | Reference |
| Study 301 | [9][10] | |||
| Mean Change in Inflammatory Lesion Count | -11.8 | -5.9 | < .001 | [9][10] |
| Study 302 | [9][10] | |||
| Mean Change in Inflammatory Lesion Count | -9.5 | -4.3 | < .001 | [9][10] |
| Pooled Analysis | ||||
| Patients Achieving IGA Score of 0 or 1 | 14.8% | 6.3% | .012 | [11] |
IGA: Investigator's Global Assessment (0=clear, 1=near clear)
Periodontitis
Multiple studies have demonstrated the benefits of doxycycline as an adjunct to scaling and root planing (SRP) in the treatment of periodontitis.
| Study Design | Treatment | Outcome Measure | Result | P-value | Reference |
| Randomized, double-blind, placebo-controlled | SRP + Systemic Doxycycline (LSDD) | Probing Depth Reduction (6 months) | WMD = 0.52 mm | < 0.05 | [12] |
| Randomized, double-blind, placebo-controlled | SRP + Systemic Doxycycline (LSDD) | Clinical Attachment Level Gain (6 months) | WMD = 0.67 mm | < 0.05 | [12] |
| Multi-center studies | Subgingivally delivered Doxycycline Hyclate vs. SRP | Mean Clinical Attachment Level Gain (9 months) | 0.8 mm vs. 0.7-0.9 mm | Not statistically significant | [13] |
| Randomized controlled trial in smokers | SRP + Local Doxycycline | Clinical Attachment Level Gain (6 months) | 1.1 mm greater than SRP alone | 0.091 | [14] |
LSDD: Low-dose Doxycycline; WMD: Weighted Mean Difference
Conclusion
The mode of action of doxycycline is remarkably diverse, extending beyond its well-established role as a protein synthesis inhibitor in bacteria. Its ability to modulate inflammatory pathways, primarily through the inhibition of MMPs and the NF-κB signaling cascade, provides a strong rationale for its use in a variety of inflammatory conditions. The quantitative data from clinical trials in rosacea and periodontitis underscore the clinical relevance of these non-antimicrobial properties. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this versatile therapeutic agent. A continued understanding of doxycycline's multifaceted pharmacology will undoubtedly pave the way for novel therapeutic applications and optimized treatment strategies in the future.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Locally Delivered Doxycycline in the Treatment of Chronic Periodontitis. A Clinical and Microbiological Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Two randomized phase III clinical trials evaluating anti-inflammatory dose doxycycline (40-mg doxycycline, USP capsules) administered once daily for treatment of rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oracea.com [oracea.com]
- 12. Frontiers | Systemic doxycycline as an adjunct to nonsurgical periodontal therapy in diabetic patients with periodontitis: a systematic review and meta-analysis [frontiersin.org]
- 13. Two multi-center studies evaluating locally delivered doxycycline hyclate, placebo control, oral hygiene, and scaling and root planing in the treatment of periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of locally delivered doxycycline as an adjunct to scaling and root planing in the treatment of periodontitis in smokers: A systematic review of randomized controlled trials with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Doxycycline
A Note on Nomenclature: The term "Dimoxyline" appears to be a likely misspelling of "Doxycycline," a widely used tetracycline (B611298) antibiotic. The following application notes and protocols are based on the analytical methods for the quantification of Doxycycline (B596269).
These application notes provide an overview and detailed protocols for the quantitative analysis of Doxycycline in various matrices, including bulk pharmaceuticals, dosage forms, and biological fluids. The methods described include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Quantitative Data Summary
A summary of the quantitative parameters for different analytical methods used for Doxycycline quantification is presented below for easy comparison.
| Method | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) |
| HPLC-UV | Human Seminal Fluid | Not Specified | 0.087[1] | 0.264[1] | >80%[1] |
| RP-HPLC | Spiked Human Urine & Pharmaceuticals | 30 - 300[2][3] | 0.02[2][3] | 0.1[2][3] | Excellent[3] |
| LC-MS/MS | Human Plasma | 0.055 - 7.612[4][5] | Not Specified | 0.055[4][5] | 95.55% (Extraction Recovery)[4][5] |
| UV-Vis Spectrophotometry | Bulk Drug | 14.4 - 33.6[6] | Not Specified | Not Specified | 99.5% - 102%[6] |
| UV-Vis Spectrophotometry | Bulk & Capsules | 5 - 35 | Not Specified | Not Specified | Good |
| UV-Vis Spectrophotometry (Simultaneous with Levofloxacin) | Synthetic Mixture | 2 - 20[7] | 1.41[7] | 4.30[7] | 99.66% - 99.7%[7] |
Experimental Workflows and Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Application: This method is suitable for the quantification of Doxycycline in pharmaceutical dosage forms and biological fluids like seminal fluid and urine.[1][2][3]
Experimental Workflow Diagram:
Caption: High-Performance Liquid Chromatography (HPLC-UV) workflow for Doxycycline quantification.
Detailed Protocol for Doxycycline in Human Seminal Fluid: [1]
-
Principle: Doxycycline is extracted from seminal fluid by protein precipitation and then separated and quantified using reversed-phase HPLC with UV detection.
-
Apparatus and Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
-
Reagents and Standard Preparation:
-
Acetonitrile (B52724) (HPLC grade)
-
Perchloric acid
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Doxycycline and Tetracycline (Internal Standard) reference standards
-
Mobile Phase: Acetonitrile and water (buffered to pH 2.5 with orthophosphoric acid) in a 20:80 (v/v) ratio.[1]
-
Standard Stock Solution: Prepare stock solutions of Doxycycline and Tetracycline in a suitable solvent.
-
-
Sample Preparation:
-
To a sample of seminal fluid, add an internal standard (Tetracycline).
-
Precipitate proteins by adding perchloric acid.
-
Vortex the mixture and then centrifuge.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject the filtrate into the HPLC system.
-
-
Instrumental Conditions:
-
Data Analysis:
-
Identify and integrate the peaks for Doxycycline and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (Doxycycline/Internal Standard) against the concentration of the standards.
-
Determine the concentration of Doxycycline in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application: This is a highly sensitive and selective method for the quantification of Doxycycline in biological matrices such as human plasma, ideal for pharmacokinetic and bioequivalence studies.[4][5]
Experimental Workflow Diagram:
Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.
Detailed Protocol for Doxycycline in Human Plasma: [4][5]
-
Principle: Doxycycline and an internal standard (Demeclocycline) are extracted from plasma using solid-phase extraction (SPE). The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
-
Apparatus and Materials:
-
LC-MS/MS system (with ESI source)
-
Reversed-phase C18 column
-
Solid-phase extraction (SPE) cartridges
-
Centrifuge
-
Vortex mixer
-
-
Reagents and Standard Preparation:
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other suitable modifier)
-
Doxycycline and Demeclocycline (Internal Standard) reference standards
-
Standard Stock Solution: Prepare stock solutions in a suitable solvent (e.g., methanol).
-
-
Sample Preparation (Solid Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (spiked with internal standard) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Doxycycline and the internal standard with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
-
Instrumental Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., methanol or acetonitrile with formic acid).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
-
Data Analysis:
-
Monitor the specified MRM transitions for Doxycycline and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve and determine the concentration of Doxycycline in the plasma samples.
-
UV-Visible Spectrophotometry
Application: A simple and cost-effective method for the quantification of Doxycycline in bulk drug and pharmaceutical formulations.[6][8]
Logical Relationship Diagram:
Caption: Logical workflow for Doxycycline quantification by UV-Visible Spectrophotometry.
Detailed Protocol for Doxycycline in Bulk and Capsule Dosage Forms:
-
Principle: The concentration of Doxycycline is determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert Law.
-
Apparatus and Materials:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
-
Reagents and Standard Preparation:
-
Solvent: Distilled water or other suitable solvent like 0.01N Methanolic HCl.[9]
-
Doxycycline reference standard
-
Standard Stock Solution: Accurately weigh and dissolve the Doxycycline reference standard in the chosen solvent to obtain a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-35 µg/mL).
-
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the bulk drug in the solvent to obtain a concentration within the calibration range.
-
Capsules: Weigh the contents of several capsules to determine the average weight. Take a quantity of the powder equivalent to a known amount of Doxycycline and dissolve it in the solvent. Filter the solution if necessary and dilute to a concentration within the calibration range.
-
-
Instrumental Procedure:
-
Scan a Doxycycline standard solution over the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For Doxycycline in distilled water, λmax is approximately 271 nm.
-
Measure the absorbance of the blank, calibration standards, and sample solutions at the determined λmax.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Create a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the sample and the regression equation to calculate the concentration of Doxycycline in the sample.
-
References
- 1. HPLC method development for determination of doxycycline in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. A novel and rapid method to determine doxycycline in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol for Researchers and Drug Development Professionals
An Optimized RP-HPLC Method for the Quantitative Analysis of Doxycycline (B596269)
This document provides a detailed methodology for the quantitative analysis of Doxycycline using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This protocol is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Doxycycline is a broad-spectrum tetracycline (B611298) antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical formulations containing Doxycycline. This application note describes a validated RP-HPLC method for the determination of Doxycycline in bulk drug and dosage forms. The method is also capable of separating Doxycycline from its potential degradation products, making it a valuable tool for stability studies.[1][3]
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of Doxycycline.
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Chemicals and Reagents
-
Doxycycline reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen orthophosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Perchloric acid (analytical grade).[4]
-
Sodium hydroxide (B78521) (analytical grade).
-
Deionized water.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Doxycycline.
| Parameter | Condition |
| Column | C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., potassium dihydrogen orthophosphate at pH 4.0) in a ratio of 40:60 (v/v)[3][5] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Detection Wavelength | 325 nm or 350 nm[3][4][5][6] |
| Column Temperature | Ambient (25 °C) or 40°C[3][5][6] |
| Injection Volume | 10 µL[7] |
Preparation of Solutions
2.4.1. Buffer and Mobile Phase Preparation
Prepare a potassium dihydrogen orthophosphate buffer by dissolving an appropriate amount in deionized water and adjusting the pH to 4.0 using orthophosphoric acid.[3][5] The mobile phase is then prepared by mixing the buffer and acetonitrile in the specified ratio and degassing it by sonication.
2.4.2. Standard Solution Preparation
Accurately weigh a suitable amount of Doxycycline reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 30-300 µg/mL).[3]
2.4.3. Sample Preparation
For pharmaceutical formulations such as tablets or capsules, weigh and finely powder a representative number of units. Dissolve an amount of powder equivalent to a single dose in the mobile phase to obtain a stock solution. Further dilute this solution with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][8] The key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 30 - 300 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.02 - 5 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 0.1 - 25 µg/mL[1][3] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2%[9] |
| Specificity | The method is selective for Doxycycline in the presence of its degradation products.[1][8] |
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of Doxycycline.
Caption: Workflow for Doxycycline analysis by HPLC.
Conclusion
The presented RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of Doxycycline in pharmaceutical preparations.[3] Its stability-indicating nature makes it suitable for routine quality control and stability assessment of Doxycycline products.[1]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 4. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. HPLC method development for determination of doxycycline in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Doxycycline as a Research Tool in Cardiovascular Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxycycline (B596269), a tetracycline-class antibiotic, has garnered significant attention in cardiovascular research for its non-antibiotic properties. While initial inquiries may explore its effects on vasodilation and cyclic nucleotide signaling, the primary utility of doxycycline as a research tool compound in the cardiovascular field lies in its well-established role as a potent inhibitor of matrix metalloproteinases (MMPs), alongside its significant anti-inflammatory and antioxidant activities. These application notes provide a comprehensive overview of the mechanisms of action and detailed protocols for utilizing doxycycline in cardiovascular research.
Mechanism of Action
Contrary to its classification as a vasodilator or a direct phosphodiesterase (PDE) inhibitor, the cardiovascular effects of doxycycline are primarily attributed to the following mechanisms:
-
Matrix Metalloproteinase (MMP) Inhibition: Doxycycline is a broad-spectrum inhibitor of MMPs, including MMP-2, MMP-8, and MMP-9, which are crucial enzymes in extracellular matrix remodeling.[1][2][3][4][5] In vascular pathologies, MMPs contribute to the degradation of the extracellular matrix, influencing processes like plaque rupture and aneurysm formation.[2][6] Doxycycline inhibits MMPs by chelating the zinc ion essential for their catalytic activity.[5]
-
Anti-inflammatory Effects: Doxycycline exerts anti-inflammatory effects by inhibiting the production and activity of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] It can also suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5][9]
-
Antioxidant Properties: Doxycycline has been shown to possess direct antioxidant properties, including the ability to scavenge superoxide (B77818) radicals.[10] This reduction in oxidative stress can ameliorate endothelial dysfunction.[11]
Signaling Pathways
The primary signaling pathway influenced by doxycycline in a cardiovascular context is the inhibition of matrix metalloproteinase activity, which in turn affects downstream processes related to vascular remodeling and inflammation.
Quantitative Data: Inhibitory Concentrations
The following table summarizes the inhibitory concentrations (IC50) of doxycycline against various matrix metalloproteinases. These values are crucial for designing experiments and interpreting results.
| Target MMP | IC50 (µM) | Cell/System | Reference |
| MMP-2 | 6.5 µg/mL (~14.6 µM) | Human Aortic Smooth Muscle Cells | [2] |
| MMP-8 | 16-18 µM | Human Gingival Tissue | [12] |
| MMP-9 | 30-50 µM | Human Gingival Tissue | [12] |
| MMP-13 | ~30 µM | Recombinant Human | [13] |
| MMP-1 | 280 µM | Human Gingival Fibroblasts | [12] |
Experimental Protocols
In Vitro Experiment: Inhibition of MMP-2 Secretion from Vascular Smooth Muscle Cells (VSMCs)
This protocol details a method to assess the inhibitory effect of doxycycline on MMP-2 secretion from cultured human aortic smooth muscle cells (SMCs).[2]
Materials:
-
Human Aortic Smooth Muscle Cells (SMCs)
-
SMC growth medium (e.g., SmGM-2)
-
Doxycycline hyclate
-
Phosphate-buffered saline (PBS)
-
Total MMP-2 ELISA kit
-
Protein quantification assay (e.g., BCA assay)
-
Cell culture plates (6-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture human aortic SMCs in SMC growth medium in a 37°C, 5% CO2 incubator.
-
Seeding: Seed SMCs into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh serum-free medium containing various concentrations of doxycycline (e.g., 0, 5, 10, 20, 40 µg/mL).
-
Incubation: Incubate the cells for 48 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cell Lysis: Wash the remaining cell monolayer with PBS and lyse the cells for protein quantification.
-
MMP-2 Quantification: Measure the concentration of total MMP-2 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protein Normalization: Determine the total protein concentration in the cell lysates. Normalize the MMP-2 concentrations to the total protein content of the corresponding well.
-
Data Analysis: Plot the normalized MMP-2 concentration against the doxycycline concentration to determine the inhibitory effect.
In Vivo Experiment: Doxycycline's Effect on Vascular Remodeling in a Rat Model of Arterial Injury
This protocol describes an in vivo experiment to evaluate the effect of doxycycline on smooth muscle cell proliferation and migration and matrix remodeling following balloon injury in the rat carotid artery.[4]
Materials:
-
Male Sprague-Dawley rats (350-400g)
-
Doxycycline
-
2F Fogarty balloon catheter
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Perfusion-fixation solutions (e.g., 4% paraformaldehyde)
-
Histological processing reagents
-
Antibodies for immunohistochemistry (e.g., anti-PCNA for proliferation)
Procedure:
-
Animal Groups: Divide rats into a control group (receiving vehicle) and a doxycycline-treated group (receiving doxycycline in drinking water, e.g., 60 mg/kg/day). Start treatment 3 days prior to surgery.
-
Anesthesia and Surgery: Anesthetize the rats. Perform a balloon injury to the left common carotid artery using a 2F Fogarty catheter to denude the endothelium and induce smooth muscle cell injury.
-
Post-operative Care: Provide appropriate post-operative care and continue the assigned treatments.
-
Tissue Harvest: At desired time points (e.g., 4, 7, 14, and 28 days post-injury), euthanize the animals and perfuse-fix the carotid arteries.
-
Histological Analysis: Embed the arteries in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess neointima formation and vessel morphology.
-
Immunohistochemistry: Perform immunohistochemical staining on arterial sections to assess cell proliferation (e.g., using an anti-PCNA antibody) and other markers of interest.
-
Image Analysis and Quantification: Capture images of the stained sections and perform quantitative analysis of neointimal area, media area, and the number of proliferating cells.
-
Statistical Analysis: Compare the results between the control and doxycycline-treated groups using appropriate statistical tests.
Conclusion
Doxycycline is a versatile research tool in cardiovascular science, primarily due to its well-characterized ability to inhibit matrix metalloproteinases and exert anti-inflammatory and antioxidant effects. While it is not a classical vasodilator acting through cyclic nucleotide pathways, its impact on vascular remodeling and inflammation makes it a valuable compound for studying a range of cardiovascular pathologies. The protocols and data presented here provide a foundation for researchers to effectively utilize doxycycline in their investigations.
References
- 1. Doxycycline Alters Vascular Smooth Muscle Cell Adhesion, Migration, and Reorganization of Fibrillar Collagen Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxycycline alters vascular smooth muscle cell adhesion, migration, and reorganization of fibrillar collagen matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxycycline modulates smooth muscle cell growth, migration, and matrix remodeling after arterial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. clinician.com [clinician.com]
- 7. Non-antibacterial tetracyclines modulate mediators of periodontitis and atherosclerotic cardiovascular disease: a mechanistic link between local and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common antibiotic found to help reduce risk of cardiovascular disease | Newsroom | University of Nebraska Medical Center [unmc.edu]
- 9. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Antioxidant Properties of Doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxycycline ameliorates vascular endothelial and contractile dysfunction in the thoracic aorta of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Doxycycline Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxycycline (B596269), a second-generation tetracycline (B611298) antibiotic, has garnered significant interest beyond its antimicrobial properties for its potential therapeutic applications in a range of diseases, including neurodegenerative disorders and conditions with an inflammatory component.[1][2] Its ability to cross the blood-brain barrier, coupled with its anti-inflammatory, antioxidant, and anti-apoptotic properties, makes it a compelling candidate for investigation in various animal models.[1] In preclinical research, doxycycline has demonstrated neuroprotective effects, reduction of neuroinflammation, and modulation of key signaling pathways.[1][3]
These application notes provide a comprehensive overview of the administration of doxycycline in animal models, summarizing key quantitative data and offering detailed experimental protocols for its use in preclinical research.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for doxycycline administration across different animal models and experimental contexts.
| Animal Model | Administration Route | Dosage Range | Key Pharmacokinetic/Efficacy Findings |
| Mice | Intraperitoneal (i.p.) | 10 mg/kg, daily | Ameliorated motor impairment in a Parkinson's disease model.[1] |
| Subcutaneous (s.c.) | 20 - 40 mg/kg | Significantly reduced levodopa-induced dyskinesia.[1] | |
| Oral (in feed) | 2,000 ppm | Sufficient to reach target concentrations in tissues for gene expression control in tuberculosis models.[1][4] | |
| Rats | - | - | Suppressed the development and attenuated established levodopa-induced dyskinesia.[1] |
| Rabbits | Oral | 5 mg/kg | Cmax: 0.58 ± 0.15 µg/mL; Tmax: 3.40 ± 0.96 h (mature rabbits).[5] |
| Intravenous (IV) | 20 mg/kg | Half-life: 3.38 hours.[6] | |
| Intramuscular (IM) / Subcutaneous (SC) | 20 mg/kg | Plasma concentrations detectable for up to 48 hours.[6] | |
| Dogs | Oral | 3.5 mg/kg/day | Did not significantly affect bone formation or resorption in an osteoarthritis model.[7] |
| Intravenous (IV) | 5 mg/kg | Half-life: 10.36 h; Volume of distribution at steady state: 1.468 ± 0.237 L/kg.[8] | |
| Subcutaneous (SC) - Long-acting | 10 mg/kg | Elimination half-life: 133.61 ± 6.32 h.[9] | |
| Alpacas | Intravenous (IV) | 5 mg/kg | Half-life: 5.06 h.[10] |
| Subcutaneous (SC) | 20 mg/kg | Cmax: 1.40 µg/mL; Tmax: 1.92 h.[10] |
Signaling Pathways and Mechanisms of Action
Doxycycline exerts its effects through multiple mechanisms, including the inhibition of bacterial protein synthesis and modulation of host inflammatory and signaling pathways.
Inhibition of Bacterial Protein Synthesis
Doxycycline's primary antibiotic mechanism involves binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[3][11] This action halts bacterial protein synthesis, leading to a bacteriostatic effect.[12][13]
Doxycycline's primary mechanism of antibiotic action.
Anti-inflammatory and Neuroprotective Signaling Pathways
Doxycycline has been shown to exert anti-inflammatory and neuroprotective effects by modulating key signaling pathways, such as the NF-κB and p38 MAPK pathways, and by inhibiting matrix metalloproteinases (MMPs).[1][3][13]
Doxycycline's modulation of inflammatory signaling pathways.
Experimental Protocols
Protocol 1: Doxycycline Administration via Intraperitoneal (i.p.) Injection in Mice
Objective: To systemically administer doxycycline to a mouse model.
Materials:
-
Doxycycline hyclate
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Preparation of Doxycycline Solution: Dissolve doxycycline hyclate in sterile saline or PBS to the desired concentration. For example, to achieve a 10 mg/kg dose in a 25g mouse, prepare a 1 mg/mL solution.
-
Animal Handling: Gently restrain the mouse.
-
Injection: Administer 0.25 mL of the 1 mg/mL doxycycline solution via intraperitoneal injection.
-
Frequency: Administer daily or as required by the experimental design.[1]
Protocol 2: Doxycycline Administration via Subcutaneous (s.c.) Injection in Mice
Objective: To provide a sustained release of doxycycline.
Materials:
-
Doxycycline hyclate
-
Sterile saline or PBS
-
Sterile syringes and needles
Procedure:
-
Preparation of Doxycycline Solution: Prepare the doxycycline solution as described for i.p. injection.
-
Injection: Lift the skin on the back of the neck to form a tent and insert the needle into the subcutaneous space. Administer the solution. Doses of 20 mg/kg and 40 mg/kg have been used in mice.[1]
-
Frequency: Administer as per the experimental protocol.
Protocol 3: Oral Administration of Doxycycline in Animal Feed
Objective: To achieve consistent and long-term plasma levels of doxycycline.
Materials:
-
Doxycycline-supplemented animal feed
Procedure:
-
Diet Formulation: A concentration of 2,000 ppm of doxycycline in mouse feed has been shown to be effective in reaching target tissue concentrations.[1][4]
-
Administration: Provide the medicated feed ad libitum to the animals. Ensure fresh feed is provided regularly.
-
Note: In rabbits, the calcium content of the chow may need to be reduced to improve the oral bioavailability of doxycycline.[4]
Protocol 4: Quantification of Doxycycline in Plasma using HPLC
Objective: To determine the concentration of doxycycline in plasma samples for pharmacokinetic analysis.
Materials:
-
HPLC system with UV detector
-
C8 or C18 reversed-phase column
-
Potassium dihydrogen orthophosphate buffer (pH 4.0)
-
Plasma samples
Procedure:
-
Sample Preparation: Perform solid-phase extraction (SPE) to isolate doxycycline from the plasma matrix.
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm.
-
Column Temperature: Ambient (25 °C).
-
-
Analysis: Inject the prepared sample into the HPLC system and quantify the doxycycline concentration based on a standard curve.[14]
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for studying the effects of doxycycline in an animal model of disease.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Doxycycline exerted neuroprotective activity by enhancing the activation of neuropeptide GPCR PAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doxycycline inhibits proinflammatory: Topics by Science.gov [science.gov]
- 4. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Doxycycline inhibits dopaminergic neurodegeneration through upregulation of axonal and synaptic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 12. Immunomodulatory Effect of Doxycycline Ameliorates Systemic and Pulmonary Inflammation in a Murine Polymicrobial Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxycycline Is Anti-Inflammatory and Inhibits Staphylococcal Exotoxin-Induced Cytokines and Chemokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Use of Doxycycline in Experimental Settings
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doxycycline (B596269), a broad-spectrum tetracycline (B611298) antibiotic, is a widely utilized compound in biomedical research.[1][2][3] Its utility extends beyond its antimicrobial properties to include anti-inflammatory effects and the ability to regulate gene expression in tetracycline-inducible systems.[4] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution of doxycycline and its application in common research experiments.
Physicochemical Properties and Solubility Data
Doxycycline is a yellow, crystalline powder. The solubility of doxycycline can be influenced by the specific salt form (e.g., hyclate, monohydrate) and the pH of the solvent. The hydrochloride salt is generally soluble in water.
| Solvent | Reported Solubility | Notes |
| Water | 50 mg/mL (for hyclate salt)[5] | Mild warming may be necessary for complete dissolution.[5] Solutions should be protected from direct sunlight and stored at 2-8°C for up to 48 hours.[5] |
| Dimethyl Sulfoxide (DMSO) | 0.90 - 1.10 mg/mL (for monohydrate) | High concentrations in DMSO may lead to precipitation upon dilution in aqueous media.[6] |
| Methanol | Soluble[5] | Specific solubility values are not consistently reported, but it is a viable solvent. |
| Ethanol | Sparingly soluble[5] | Less preferred for preparing high-concentration stock solutions. |
| Dilute Acids | Freely soluble | The pH of the solution can significantly impact solubility. |
Experimental Protocols
Preparation of Doxycycline Stock Solutions
a. Aqueous Stock Solution (for cell culture and in vivo studies):
-
Materials: Doxycycline hyclate powder, sterile distilled water or phosphate-buffered saline (PBS).
-
Procedure:
-
Weigh the desired amount of doxycycline hyclate powder in a sterile conical tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[5]
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
b. DMSO Stock Solution:
-
Materials: Doxycycline powder, sterile DMSO.
-
Procedure:
-
Weigh the desired amount of doxycycline powder in a sterile conical tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex until the powder is fully dissolved.
-
Aliquot the stock solution and store at -20°C. Note: When diluting DMSO stock solutions into aqueous media, ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
Use of Doxycycline in Tetracycline-Inducible Gene Expression Systems
Tetracycline-inducible systems (Tet-On/Tet-Off) are powerful tools for controlling gene expression. Doxycycline is a commonly used inducer for these systems.
-
Protocol for Induction in Cell Culture:
-
Culture cells containing the tetracycline-inducible construct to the desired confluency.
-
Prepare fresh culture medium containing the appropriate final concentration of doxycycline. A common working concentration is 1 µg/mL, though this may need to be optimized for your specific cell line and construct.[6]
-
To prepare the working solution, dilute the doxycycline stock solution into the culture medium. For example, to make 50 mL of medium with a final concentration of 1 µg/mL from a 1 mg/mL stock, add 50 µL of the stock solution to the medium.
-
Remove the old medium from the cells and replace it with the doxycycline-containing medium.
-
Incubate the cells for the desired induction period (typically 24-72 hours) before analysis.
-
Protocol for Assessing Anti-inflammatory Effects by Measuring Cytokine Production
Doxycycline has been shown to suppress microglial activation and the production of pro-inflammatory mediators.[7]
-
Experimental Workflow:
-
Cell Seeding: Plate microglial cells (e.g., BV-2) in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of doxycycline (e.g., 1-10 µM) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the continued presence of doxycycline.
-
Incubation: Incubate for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Doxycycline's anti-inflammatory mechanism.[7]
Caption: Workflow for assessing cytokine inhibition.
References
- 1. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 2. Doxycycline: An Overview of Its History and Current Use [japi.org]
- 3. Doxycycline - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doxycycline in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxycycline (B596269), a widely-used tetracycline (B611298) antibiotic, has garnered significant attention in cardiovascular research for its non-antimicrobial properties. Primarily recognized for its potent inhibition of matrix metalloproteinases (MMPs), doxycycline has been investigated for its therapeutic potential in a range of cardiovascular conditions, including myocardial infarction, heart failure, and hypertension.[1][2] Its anti-inflammatory effects further contribute to its cardioprotective profile.[3]
These application notes provide a comprehensive overview of the use of doxycycline in cardiovascular research, detailing its mechanism of action, summarizing key quantitative findings from preclinical and clinical studies, and offering detailed protocols for relevant experiments.
Mechanism of Action
Doxycycline's primary mechanism of action in the cardiovascular system is the inhibition of MMPs, a family of enzymes responsible for the degradation of the extracellular matrix.[1] Overexpression and activation of MMPs, particularly MMP-2 and MMP-9, are associated with adverse cardiac remodeling following myocardial infarction, leading to ventricular dilation and dysfunction.[4][5] Doxycycline, by inhibiting these MMPs, can attenuate this remodeling process.[6][7]
Furthermore, doxycycline exhibits anti-inflammatory properties, in part by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[8][9] This anti-inflammatory action may contribute to its beneficial effects in inflammatory cardiovascular diseases. There is also evidence to suggest that doxycycline can modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in myocardial fibrosis.[10]
However, it is crucial to note that high concentrations of doxycycline have been shown to impair mitochondrial function and cardiac contractility, potentially leading to adverse cardiac effects.[11][12][13] This highlights the importance of dose-dependent studies to determine the therapeutic window for its cardiovascular applications.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of doxycycline in cardiovascular research.
Table 1: Clinical Studies on Doxycycline in Post-Myocardial Infarction Patients
| Study (Trial) | Patient Population | Doxycycline Dosage | Duration of Treatment | Key Findings |
| TIPTOP Trial[6][14] | ST-segment elevation myocardial infarction (STEMI) with LV dysfunction (LVEF < 40%) | 100 mg twice daily | 7 days | At 6 months, the doxycycline group showed a significantly smaller increase in left ventricular end-diastolic volume index (LVEDVi) compared to the control group (0.4% vs. 13.4%, P=0.012).[6] A subsequent analysis showed that in patients with a baseline TIMI flow grade ≤1, LVEDVi was smaller in the doxycycline group (3 mL/m²) compared to the control group (10 mL/m², p=0.006).[15] |
| Sanati et al.[16] | STEMI patients undergoing primary PCI | 100 mg twice a day | 7 days | At 40 days, the doxycycline group had a less significant increase in left atrial volume (P=0.03), LV end-diastolic volume (P=0.03), and LV end-systolic volume (P=0.01) compared to the placebo group. |
| MIDAS Pilot Trial[3] | Patients with coronary artery disease | 20 mg twice daily (subantimicrobial dose) | 6 months | The study was a pilot trial to assess the effect on inflammation and plaque rupture events. |
Table 2: Preclinical Studies on Doxycycline in Animal Models of Cardiovascular Disease
| Animal Model | Doxycycline Dosage | Duration of Treatment | Key Findings |
| Rat model of myocardial infarction[4][7] | 25 mg SC, daily[4] or 30 mg/kg per day orally[7] | 9 days[4] or 48 hours pre- and post-MI[7] | Attenuated MMP-9 and -2 activity in both infarcted and remote myocardium.[4] However, it did not prevent LV remodeling and dysfunction and impaired angiogenesis.[4] Another study showed decreased heart weight to body weight ratio, myocyte cross-sectional area, and internal LV diameter with doxycycline treatment.[7] |
| Sheep model of myocardial infarction[5] | 0.8 mg/kg/hr IV | 2 weeks | At six weeks post-MI, doxycycline treatment led to a sustained reduction in intracellular MMP-2 (3649±643 vs 9236±114 relative intensity; p = 0.0009), improved ex-vivo contractility (65.3±2.0 vs 39.7±0.8 mN/mm²; p<0.0001), and increased ventricular wall thickness at end-systole (12.4±0.6 vs 10.0±0.5 mm; p = 0.0095). |
| Rat model of isoproterenol-induced myocardial fibrosis[17][18] | 25 mg/kg/d subcutaneously | 14 days | Attenuated the increase in myocardial cross-sectional area and areas of fibrosis. Also decreased MMP-2 activity and MMP-2 and -9 levels. |
| Mouse model of transverse aortic constriction[19] | Chronic administration | - | Accelerated the onset of cardiac hypertrophy and the progression to congestive heart failure. |
| Rat model of 2K1C hypertension[20] | 3, 10, and 30 mg/kg per day | - | Only the highest dose (30 mg/kg) prevented the reduction in endothelium-dependent vasorelaxation, vascular hypertrophy, and increases in MMP-2 levels. |
| In vitro study on H9C2 rat cardiomyocyte cell line[12] | 10 µg/mL and 30 µg/mL | 72-96 hours | Caused a mitonuclear protein imbalance, reduced maximal mitochondrial respiration, and a shift towards glycolysis. |
| In vitro study on adult rat cardiomyocytes[12] | - | 48 hours | Increased diastolic calcium concentration and more irregular calcium waves at a high dose. |
Experimental Protocols
In Vivo Myocardial Infarction Model in Rats
Objective: To evaluate the effect of doxycycline on left ventricular remodeling and function following myocardial infarction.
Materials:
-
Male Wistar rats (250-300g)
-
Doxycycline hyclate
-
Saline (0.9% NaCl)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Ventilator
-
Suture materials
-
Echocardiography system
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Myocardial Infarction Induction:
-
Anesthetize the rat and intubate it for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area in the anterior wall of the left ventricle.
-
Close the chest in layers.
-
Administer analgesics post-surgery as per institutional guidelines.
-
-
Doxycycline Administration:
-
Prepare a solution of doxycycline in saline.
-
Based on the study by Tessone et al., administer doxycycline (25 mg SC, daily) or saline (control) injections starting from day one post-MI and continuing for nine days.[4]
-
-
Echocardiographic Assessment:
-
Perform echocardiography at baseline (before MI) and at specified time points post-MI (e.g., 1, 7, 14, and 28 days).
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Histological and Molecular Analysis:
-
At the end of the study period, euthanize the animals and excise the hearts.
-
Fix the hearts in formalin and embed in paraffin (B1166041) for histological analysis (e.g., Masson's trichrome staining for fibrosis).
-
Alternatively, freeze the heart tissue in liquid nitrogen for molecular analysis (e.g., zymography for MMP activity, Western blotting for protein expression).
-
In Vitro Cardiomyocyte Culture and Doxycycline Treatment
Objective: To investigate the direct effects of doxycycline on cardiomyocyte biology, such as mitochondrial function and calcium handling.
Materials:
-
H9c2 rat cardiomyocyte cell line or primary neonatal rat cardiomyocytes.
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Doxycycline hyclate.
-
Cell culture plates/dishes.
-
Incubator (37°C, 5% CO2).
-
Reagents for specific assays (e.g., mitochondrial respiration assay kits, calcium imaging dyes).
Procedure:
-
Cell Culture:
-
Culture H9c2 cells or primary cardiomyocytes according to standard protocols.
-
-
Doxycycline Treatment:
-
Prepare a stock solution of doxycycline in a suitable solvent (e.g., water or DMSO).
-
Treat the cells with different concentrations of doxycycline (e.g., 10 µg/mL and 30 µg/mL as used by Wiersma et al.) for a specified duration (e.g., 48-96 hours).[12] Include a vehicle-treated control group.
-
-
Mitochondrial Function Assessment:
-
Measure mitochondrial respiration using techniques like high-resolution respirometry (e.g., Oroboros Oxygraph) or plate-based assays (e.g., Seahorse XF Analyzer). Assess parameters such as basal respiration, ATP-linked respiration, and maximal respiration.
-
-
Calcium Handling Analysis:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measure intracellular calcium transients and diastolic calcium levels using fluorescence microscopy.
-
-
Molecular Analysis:
-
Lyse the cells to extract proteins or RNA.
-
Perform Western blotting to analyze the expression of proteins involved in mitochondrial function or calcium handling.
-
Perform RT-qPCR to analyze gene expression.
-
Signaling Pathway and Workflow Diagrams
Caption: Doxycycline's mechanism in preventing adverse cardiac remodeling.
Caption: Potential mitochondrial toxicity pathway of high-dose doxycycline.
Caption: Experimental workflow for in vivo myocardial infarction studies.
References
- 1. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinases: targets for doxycycline to prevent the vascular alterations of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effect of matrix metalloproteinase inhibition by doxycycline on myocardial healing and remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short term doxycycline treatment induces sustained improvement in myocardial infarction border zone contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early short-term doxycycline therapy in patients with acute myocardial infarction and left ventricular dysfunction to prevent the ominous progression to adverse remodelling: the TIPTOP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxycycline Attenuates Doxorubicin-Induced Cardiotoxicity by Improving Myocardial Energy Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Antibiotic Doxycycline Impairs Cardiac Mitochondrial and Contractile Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antibiotic Doxycycline Impairs Cardiac Mitochondrial and Contractile Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxycycline to Protect Heart Muscle After Heart Attacks | Clinical Research Trial Listing ( Heart Failure | ST Segment Elevation Myocardial Infarction ) ( NCT03508232 ) [trialx.com]
- 15. Effects of a timely therapy with doxycycline on the left ventricular remodeling according to the pre-procedural TIMI flow grade in patients with ST-elevation acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Doxycycline on Left Ventricular Remodeling in Patients With Acute Anterior Myocardial Infarction Uundergoing Primary Angioplasty: A Randomized Clinical Trial [journal.iha.org.ir]
- 17. Doxycycline attenuates isoproterenol-induced myocardial fibrosis and matrix metalloproteinase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Doxycycline dose-dependently inhibits MMP-2-mediated vascular changes in 2K1C hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Doxycycline Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxycycline (B596269) is a broad-spectrum tetracycline (B611298) antibiotic widely used in research and clinical settings. It functions by inhibiting protein synthesis in bacteria, making it effective against a variety of bacterial infections.[1][2][3] In cellular and molecular biology, doxycycline is a key component of tetracycline-inducible (Tet-On/Tet-Off) gene expression systems, allowing for the controlled expression of genes of interest.[4] Accurate and consistent preparation of doxycycline stock solutions is critical for reliable and reproducible experimental outcomes.
These application notes provide detailed protocols for the preparation, storage, and handling of doxycycline stock solutions for research applications.
Materials and Reagents
-
Doxycycline Hyclate (or Monohydrate)
-
Sterile, deionized, and nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile filtration unit (0.22 µm filter)
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
The following table summarizes the key quantitative data for Doxycycline Hyclate.
| Property | Value | Reference |
| Molecular Weight | 1025.9 g/mol (Hyclate salt) | [4] |
| Solubility in Water | 50 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | ≤ 2.9 mM | [4] |
| Solubility in DMSO | ≤ 1.0 mM | [4] |
| Storage (Solid) | 2-8°C, protected from light | [6] |
| Storage (Aqueous Solution) | 2-8°C for up to 48 hours, protected from light | [6] |
| Storage (DMSO Solution) | -20°C for up to 1 year | [6] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Doxycycline Stock Solution (e.g., 10 mg/mL)
This protocol is suitable for applications where an aqueous solution is required. Due to the limited stability of doxycycline in aqueous solutions, it is recommended to prepare fresh solutions for each experiment or store them for no longer than 48 hours at 2-8°C, protected from light.[6]
Procedure:
-
Calculation:
-
To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of Doxycycline Hyclate.
-
Calculation: Volume (mL) x Desired Concentration (mg/mL) = Mass of Doxycycline (mg)
-
10 mL x 10 mg/mL = 100 mg
-
-
Weighing:
-
Under a fume hood, carefully weigh 100 mg of Doxycycline Hyclate powder using an analytical balance.
-
-
Dissolving:
-
Transfer the weighed powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, nuclease-free water to the tube.
-
Vortex the solution until the doxycycline is completely dissolved. The solution should be clear and yellow-green.
-
-
Sterilization:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at 2-8°C, protected from light, for up to 48 hours.[6] For longer-term storage, consider preparing the stock solution in DMSO (Protocol 2).
-
Protocol 2: Preparation of a Doxycycline Stock Solution in DMSO (e.g., 10 mg/mL)
DMSO is the recommended solvent for long-term storage of doxycycline stock solutions.[6]
Procedure:
-
Calculation:
-
To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of Doxycycline Hyclate.
-
-
Weighing:
-
In a fume hood, weigh out 100 mg of Doxycycline Hyclate powder.
-
-
Dissolving:
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of cell culture grade DMSO.
-
Vortex thoroughly until all the powder is dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes suitable for freezing.
-
Label each aliquot clearly.
-
Store the aliquots at -20°C for up to one year.[6]
-
Diagrams
Caption: Workflow for preparing aqueous doxycycline stock solution.
Caption: Workflow for preparing doxycycline stock solution in DMSO.
Caption: Simplified mechanism of action of Doxycycline.
Safety Precautions
-
Always handle doxycycline powder in a fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer
These protocols are intended for research use only by qualified personnel. They are provided as a guide and may require optimization for specific applications. Always follow standard laboratory safety procedures.
A note on "Dimoxyline": The initial request specified "this compound." However, a comprehensive search of scientific literature and chemical databases yielded minimal information for a compound with this name, while providing extensive data for "Doxycycline." It is highly probable that "this compound" was a typographical error. The information provided herein pertains to Doxycycline.
References
Application Notes and Protocols for the Purification of Dimoxyline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the purification of Dimoxyline, an isoquinoline (B145761) alkaloid. Due to the limited availability of specific purification protocols for this compound in published literature, this guide focuses on established and robust techniques for the purification of isoquinoline alkaloids in general. The protocols provided for solvent extraction, recrystallization, and column chromatography are based on fundamental principles of organic chemistry and are intended to serve as a starting point for the development of a specific and optimized purification procedure for this compound. Protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis are also detailed.
Introduction to this compound and Purification Strategies
This compound is a member of the isoquinoline class of alkaloids.[1] As with many specialized organic compounds, developing a robust purification strategy is crucial for obtaining a high-purity final product suitable for research and development. The choice of purification technique depends on the nature and quantity of impurities present in the crude material.
This guide outlines three primary purification techniques:
-
Solvent Extraction: An effective method for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic phase. This is particularly useful for separating acidic, basic, and neutral compounds.
-
Recrystallization: A technique for purifying solid compounds by dissolving the impure solid in a suitable hot solvent and allowing the pure compound to crystallize upon cooling, leaving impurities dissolved in the solvent.
-
Column Chromatography: A powerful technique for separating a mixture of compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
Data Presentation: Key Parameters for Purification Techniques
The following tables summarize key parameters for the purification techniques described in this document. These values are starting points and may require optimization for a specific sample of this compound.
Table 1: Solvent Properties for Liquid-Liquid Extraction
| Solvent | Miscibility with Water | Density (g/mL) | Polarity | Common Use |
| Dichloromethane (B109758) | Immiscible | 1.33 | Polar aprotic | Organic phase (bottom layer) |
| Diethyl ether | Slightly miscible | 0.71 | Nonpolar | Organic phase (top layer) |
| Ethyl acetate | Slightly miscible | 0.90 | Moderately polar | Organic phase (top layer) |
| Hexane | Immiscible | 0.66 | Nonpolar | Organic phase (top layer) |
| Toluene | Immiscible | 0.87 | Nonpolar | Organic phase (top layer) |
Table 2: Common Solvents for Recrystallization of Alkaloids
| Solvent | Boiling Point (°C) | Characteristics |
| Ethanol | 78 | Good for moderately polar compounds. |
| Methanol | 65 | Similar to ethanol, but more polar. |
| Acetone | 56 | Good for many organic compounds, volatile. |
| Ethyl Acetate | 77 | Less polar than alcohols. |
| Toluene | 111 | Good for nonpolar compounds. |
| Water | 100 | Used for salts of alkaloids. |
Table 3: Typical Mobile Phases for Column Chromatography of Alkaloids on Silica (B1680970) Gel
| Solvent System | Typical Ratio (v/v) | Polarity | Application |
| Hexane:Ethyl Acetate | 9:1 to 1:1 | Low to medium | For less polar alkaloids. |
| Dichloromethane:Methanol | 99:1 to 9:1 | Medium to high | A versatile system for many alkaloids. |
| Chloroform:Methanol | 99:1 to 9:1 | Medium to high | Similar to dichloromethane:methanol. |
| Ethyl Acetate:Methanol | 99:1 to 9:1 | High | For more polar alkaloids. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the basicity of the nitrogen atom in the isoquinoline structure of this compound to separate it from neutral and acidic impurities.
Materials:
-
Crude this compound sample
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound sample in dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound hydrochloride salt will be in the aqueous layer (top layer if the organic solvent is dichloromethane). Drain the organic layer, which contains neutral impurities.
-
Wash the Organic Layer: Wash the collected organic layer with another portion of 1 M HCl to ensure all this compound has been extracted. Combine the aqueous layers.
-
Remove Acidic Impurities: Wash the combined aqueous layers with a fresh portion of dichloromethane to remove any dissolved neutral or acidic impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The this compound will precipitate out as the free base.
-
Back Extraction: Extract the basified aqueous solution with three portions of dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of solid this compound based on its differential solubility in a hot versus a cold solvent.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (see Table 2)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of crude this compound in a test tube.
-
Add a few drops of a solvent at room temperature. If the solid dissolves, the solvent is unsuitable.
-
If the solid does not dissolve at room temperature, heat the solvent. If the solid dissolves in the hot solvent, it is a potentially good solvent.
-
Allow the hot solution to cool. If crystals form, the solvent is suitable.
-
If a single solvent is not ideal, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.
-
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Purification by Column Chromatography
This protocol is for the separation of this compound from impurities with different polarities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., from Table 3, determined by TLC analysis)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system that gives the this compound a retention factor (Rf) of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica gel to settle, constantly tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the dry silica gel to the top of the column.
-
-
Elution:
-
Add the mobile phase to the top of the column and apply pressure (if using flash chromatography) or allow it to flow by gravity.
-
Continuously add mobile phase to the top of the column, never letting the silica gel run dry.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purity Assessment
After purification, the purity of the this compound sample should be assessed using one or more of the following methods:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): A pure compound should show a single major peak in the chromatogram.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These methods can confirm the chemical structure of the purified compound and detect the presence of any remaining impurities.
Visualizations
References
Application Notes and Protocols for Dimoxyline in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimoxyline, a structural analog of papaverine, is recognized for its potential as a smooth muscle relaxant. Understanding its mechanism and efficacy is crucial for its development as a therapeutic agent for conditions characterized by smooth muscle hypercontractility, such as vasospasms and gastrointestinal disorders. These application notes provide a comprehensive overview of the hypothesized mechanism of action of this compound and detailed protocols for its evaluation in in vitro smooth muscle relaxation assays.
Papaverine, the parent compound of this compound, exerts its smooth muscle relaxant effects primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates signaling cascades that promote muscle relaxation. It is hypothesized that this compound shares this mechanism of action.
Hypothesized Mechanism of Action of this compound
This compound is presumed to act as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, specifically cAMP and cGMP. By inhibiting these enzymes, this compound is thought to increase the intracellular concentrations of cAMP and cGMP in smooth muscle cells. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation.
Figure 1: Hypothesized signaling pathway of this compound-induced smooth muscle relaxation.
Data Presentation
The following tables present hypothetical comparative data for this compound against Papaverine in a typical vascular smooth muscle relaxation assay. This data is for illustrative purposes to demonstrate how results from the described protocols can be structured.
Table 1: Potency of this compound and Papaverine in Pre-contracted Aortic Rings
| Compound | Agonist Used (Concentration) | EC50 (µM) |
| This compound | Phenylephrine (B352888) (1 µM) | 8.5 |
| Papaverine | Phenylephrine (1 µM) | 10.2 |
Table 2: Efficacy of this compound and Papaverine in Aortic Ring Relaxation
| Compound | Concentration (µM) | Maximum Relaxation (%) |
| This compound | 100 | 95.8 ± 3.2 |
| Papaverine | 100 | 98.1 ± 2.5 |
Experimental Protocols
Protocol 1: Isolated Aortic Ring Smooth Muscle Relaxation Assay
This protocol details the methodology for assessing the relaxant effects of this compound on isolated rat thoracic aortic rings pre-contracted with an agonist like phenylephrine.
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound hydrochloride
-
Papaverine hydrochloride (for comparison)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Experimental Setup:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to force-displacement transducers.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh buffer every 15-20 minutes.
-
-
Viability and Contraction:
-
After equilibration, induce a contraction with 60 mM KCl to check for tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
-
Drug Administration and Data Recording:
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath at regular intervals.
-
Record the relaxation response after each addition until a maximal response is observed.
-
In parallel experiments, use Papaverine as a positive control.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 (concentration of the drug that produces 50% of the maximal response) for this compound and Papaverine using non-linear regression analysis.
-
Figure 2: Workflow for the isolated aortic ring smooth muscle relaxation assay.
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
This is a general biochemical assay to confirm the inhibitory effect of this compound on PDE activity.
Materials and Reagents:
-
Purified PDE isoforms (e.g., PDE1, PDE3, PDE4, PDE5)
-
cAMP or cGMP as substrate
-
Snake venom nucleotidase
-
Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green)
-
This compound hydrochloride
-
Known PDE inhibitors (e.g., IBMX, Rolipram, Sildenafil)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound (this compound or control).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the first reaction (PDE-mediated) by adding a stopping reagent or by heat inactivation.
-
-
Second Enzymatic Reaction:
-
Add snake venom nucleotidase to convert the AMP/GMP product into adenosine/guanosine and inorganic phosphate (Pi).
-
Incubate at 30°C for a specified time (e.g., 10-15 minutes).
-
-
Detection and Data Analysis:
-
Add the inorganic phosphate detection reagent (e.g., Malachite Green) and incubate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Determine the IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
The provided protocols offer a robust framework for investigating the smooth muscle relaxant properties of this compound. By utilizing the isolated aortic ring assay, researchers can effectively quantify the potency and efficacy of this compound in a physiological context. The PDE inhibition assay can further elucidate the underlying mechanism of action. The hypothesized signaling pathway and illustrative data serve as a guide for experimental design and data interpretation in the development of this compound as a potential therapeutic agent.
Application Notes and Protocols for Doxycycline Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxycycline (B596269), a broad-spectrum tetracycline (B611298) antibiotic, is widely utilized in cell culture applications beyond its antimicrobial properties. Its ability to modulate various cellular processes makes it a valuable tool for research in cancer biology, inflammation, and tissue remodeling. In genetic engineering, doxycycline is a key regulator for inducible gene expression systems (Tet-On/Tet-Off).[1] Furthermore, it has been shown to inhibit matrix metalloproteinases (MMPs) and influence key signaling pathways, including MAPK/ERK and NF-κB.[2][3][4][5] These application notes provide detailed protocols for utilizing doxycycline in cell culture experiments to investigate its effects on cell viability, signaling cascades, and enzyme activity.
Data Presentation
The following tables summarize key quantitative data for doxycycline treatment in various cell lines, providing a starting point for experimental design.
Table 1: IC50 Values of Doxycycline in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| NCI-H446 | Lung Cancer | 48 | 1.70 | [6] |
| A549 | Lung Cancer | 48 | 1.06 | [6] |
| MCF-7 | Breast Cancer | 72 | 11.39 | [7] |
| MDA-MB-468 | Breast Cancer | 72 | 7.13 | [7] |
| C6 | Rat Glioma | 48 | 43.49 | [8] |
Table 2: Effective Concentrations of Doxycycline for Signaling Pathway Modulation
| Cell Line | Pathway Investigated | Effective Concentration | Observed Effect | Reference |
| MTEC1 | MAPK/ERK & NF-κB | Not specified | Upregulation of IL-6 and GM-CSF | [2] |
| PC3 | NF-κB & MMPs | 5 µg/mL | Inhibition of LPS-induced NF-κB signaling and MMP expression | [9] |
| Human Corneal Epithelial Cells | Smad & MAPK | 5-40 µg/mL | Inhibition of TGF-β1–induced MMP-9 expression | [10] |
Signaling Pathways and Experimental Workflow
Doxycycline's Impact on the MAPK/ERK Signaling Pathway
Doxycycline has been shown to enhance the Ras-MAPK signaling pathway in mouse thymic epithelial cells.[11] This pathway is crucial for regulating cell proliferation and differentiation. The diagram below illustrates the key components of this pathway and doxycycline's potential point of influence.
Caption: Doxycycline's potential influence on the MAPK/ERK signaling pathway.
Doxycycline's Inhibition of the NF-κB Signaling Pathway
Doxycycline has been identified as an inhibitor of the NF-κB pathway, which plays a critical role in inflammation and cell survival.[4][5] By inhibiting this pathway, doxycycline can induce apoptosis in malignant cells.
Caption: Doxycycline's inhibitory effect on the NF-κB signaling pathway.
General Experimental Workflow for Doxycycline Treatment
The following diagram outlines a typical workflow for a cell culture experiment investigating the effects of doxycycline.
Caption: A general workflow for cell culture experiments involving doxycycline.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of doxycycline on the viability of adherent cancer cell lines.[6]
Materials:
-
Doxycycline hydrochloride
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Prepare various concentrations of doxycycline in culture medium.
-
Remove the old medium from the wells and add the doxycycline-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest doxycycline concentration).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the optical density at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for MAPK/ERK Pathway Activation
This protocol details the detection of phosphorylated ERK1/2 as a marker for MAPK/ERK pathway activation.[2]
Materials:
-
Doxycycline
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with doxycycline for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to assess the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants.[12]
Materials:
-
Doxycycline
-
Serum-free cell culture medium
-
SDS-polyacrylamide gel containing 0.1% gelatin
-
SDS removal buffer (2.5% Triton X-100)
-
Enzyme activation buffer (50 mM Tris-HCl, 200 mM NaCl, 0.02% Tween-20, 5 mM CaCl₂)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (7% acetic acid, 5% methanol)
Procedure:
-
Culture cells to near confluency and then switch to serum-free medium.
-
Treat cells with doxycycline for the desired time.
-
Collect the cell culture supernatants.
-
Mix the supernatants with non-reducing sample buffer.
-
Run the samples on a gelatin-containing SDS-polyacrylamide gel.
-
After electrophoresis, wash the gel with SDS removal buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in the enzyme activation buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Areas of gelatinase activity will appear as clear bands against a blue background.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Doxycycline up-regulates the expression of IL-6 and GM-CSF via MAPK/ERK and NF-κB pathways in mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxycycline reverses epithelial-to-mesenchymal transition and suppresses the proliferation and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxycycline inhibits the cancer stem cell phenotype and epithelial-to-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Doxycycline enhances the Ras-MAPK signaling and proliferation of mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dimoxyline Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Dimoxyline for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
A1: this compound, also known as Dioxyline, is a member of the isoquinolines chemical class.[1] For in vitro experiments, achieving appropriate solubility is crucial to ensure accurate and reproducible results. Poorly dissolved compounds can lead to inconsistent concentrations in cell culture media, precipitation, and inaccurate pharmacological data.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Due to limited specific data on this compound's solubility, researchers often refer to solubility information for structurally similar or more common compounds. For many compounds used in biological assays, Dimethyl sulfoxide (B87167) (DMSO) is a common initial solvent choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[2][3][4] It is miscible with water and cell culture media.[2]
For the more widely studied tetracycline (B611298) antibiotic, Doxycycline (B596269), which is sometimes confused with this compound, various solvents are used. Doxycycline hyclate is soluble in water (50 mg/mL) and DMSO (10 mg/mL).[5] Mild warming can aid in dissolution.[5][6] Doxycycline monohydrate, on the other hand, is only very slightly soluble in water.[7]
Q3: My this compound, dissolved in DMSO, is precipitating when added to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or medium. Here are some troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.[8]
-
Increase the volume of the final solution: Diluting the DMSO stock into a larger volume of medium can help keep the compound in solution.
-
Use a gentle mixing technique: Add the DMSO stock dropwise while gently vortexing or swirling the medium to promote rapid dispersion.
-
Consider sonication: For some compounds, brief sonication can help to break down aggregates and improve dispersion.[8]
-
Prepare fresh dilutions: Do not store diluted solutions for extended periods, as the compound may precipitate over time.
Q4: Are there alternative solvents or formulations I can try?
A4: If DMSO is not providing adequate solubility, you could explore other options, keeping in mind the compatibility with your specific assay:
-
Ethanol: Some compounds are soluble in ethanol. However, be mindful of its potential effects on cells.
-
Use of salts: this compound hydrochloride is the hydrochloride salt form of this compound.[9] Salt forms of compounds often exhibit improved aqueous solubility compared to the free base. For example, Doxycycline hyclate (a hydrochloride salt) is soluble in water.[6][7][10]
-
pH adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. For Doxycycline, the pH-solubility profile shows a maximum solubility at pH 2.16.[11] However, it's critical to ensure the final pH is compatible with your cells.
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding DMSO stock to aqueous media.
| Potential Cause | Suggested Solution |
| Low aqueous solubility of the compound. | Decrease the final concentration of the compound in the assay. |
| High concentration of DMSO in the final solution. | Reduce the final DMSO concentration to ≤ 0.5%. Prepare a more dilute stock solution in DMSO if necessary. |
| Inadequate mixing. | Add the DMSO stock slowly to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion. |
Problem: Compound precipitates out of solution over time in the incubator.
| Potential Cause | Suggested Solution |
| Compound is not stable in the aqueous environment at 37°C. | Prepare fresh solutions immediately before each experiment. |
| Saturation limit is exceeded at the incubation temperature. | Lower the working concentration of the compound. |
| Interaction with components in the cell culture medium (e.g., proteins in serum). | Test the solubility in serum-free media first to identify potential interactions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Doxycycline Hyclate in DMSO
This protocol is provided for Doxycycline hyclate as a reference due to the lack of specific protocols for this compound.
Materials:
-
Doxycycline hyclate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the appropriate amount of Doxycycline hyclate powder to prepare a 10 mM stock solution. The molecular weight of Doxycycline hyclate is approximately 512.9 g/mol .[5]
-
Add the calculated volume of DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the tube until the powder is completely dissolved. Mild warming in a 37°C water bath may be necessary to aid dissolution.[5][6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM Doxycycline hyclate stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM Doxycycline hyclate stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the appropriate volume of the 10 mM stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Ensure the final concentration of DMSO in the medium is not cytotoxic (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your in vitro assay.
Quantitative Solubility Data
The following table summarizes the solubility of Doxycycline, a related and more extensively studied compound. This data may serve as a useful reference for researchers working with this compound.
| Compound | Solvent | Solubility | Reference |
| Doxycycline Hyclate | Water | 50 mg/mL | [5][6] |
| Doxycycline Hyclate | DMSO | 10 mg/mL | [5] |
| Doxycycline Hyclate | Methanol | Soluble | [6] |
| Doxycycline Hyclate | Ethanol | Sparingly Soluble | [6] |
| Doxycycline Monohydrate | Water | Very Slightly Soluble | [7] |
Signaling Pathways and Workflows
Doxycycline's Mechanism of Action
Doxycycline is known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[12][13][14][15] In mammalian cells, it has been shown to have anti-inflammatory effects and can inhibit matrix metalloproteinases (MMPs).[][17] It can also affect various signaling pathways, including the p38 MAPK and NF-κB pathways.[18]
References
- 1. This compound | C22H25NO4 | CID 21878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DOXYCYCLINE HYCLATE [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound hydrochloride | C22H26ClNO4 | CID 22056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Solubility of doxycycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 13. Doxycycline: An Overview of Its History and Current Use [japi.org]
- 14. Doxycycline - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimoxyline Stability in Aqueous Solution: A Technical Support Center
Disclaimer: The following information is based on studies conducted on doxycycline (B596269), a closely related tetracycline (B611298) antibiotic. The stability characteristics of dimoxyline are expected to be very similar; however, direct stability studies on this compound should be performed for confirmation.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability and handling of this compound.
Q1: My this compound powder has changed color. Can I still use it?
A1: A significant color change in your this compound powder may indicate degradation. It is recommended to use a fresh stock of the compound to ensure the accuracy of your results. To prevent this, always store the powder in a tightly sealed, light-protected container at 2-8°C.[1]
Q2: I prepared an aqueous solution of this compound a week ago. Is it still stable?
A2: Aqueous solutions of this compound are susceptible to degradation, particularly when exposed to light.[1][2] It is best to prepare fresh solutions for immediate use. For short-term storage (up to 48 hours), solutions should be kept at 2-8°C and protected from light using amber vials or aluminum foil.[1] A study on similar compounds showed a significant decrease in concentration after 7 days in liquid formulation at both room temperature and under refrigeration.[1]
Q3: Can I store this compound solutions at -20°C for long-term use?
A3: The long-term stability of aqueous this compound solutions at -20°C has not been extensively studied.[1] However, solutions prepared in dimethyl sulfoxide (B87167) (DMSO) have shown stability for up to one year when stored at -20°C.[1] If long-term storage is necessary, consider using DMSO as the solvent.
Q4: I'm observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?
A4: Unexpected peaks are likely degradation products. This compound can degrade under various conditions, including exposure to acid, base, heat, light, and oxidizing agents.[1][3] The most common degradation products for related compounds are 4-epidoxycycline (B601463) and metacycline.[1][4] Review your sample preparation and storage procedures to identify potential exposure to these stress factors. You can confirm the identity of these peaks by running a forced degradation study on a reference standard to determine the retention times of the degradation products.[1]
Q5: How can I prevent the degradation of this compound during my experiments?
A5: To minimize degradation, always prepare fresh aqueous solutions and use them promptly.[1] Protect solutions from light by using amber vials or by covering them with aluminum foil.[1][5] Maintain the recommended storage temperature of 2-8°C for both the solid powder and prepared solutions.[1] Avoid extreme pH conditions and exposure to strong oxidizing agents unless it is a deliberate part of your experimental design.[1] Acidification of the aqueous solution has been shown to improve the stability of related compounds.[5]
Data on this compound Degradation
The stability of this compound is influenced by several factors. The following tables summarize quantitative data from forced degradation studies on the closely related compound, doxycycline, providing insights into its behavior under various stress conditions.
Table 1: Forced Degradation of Doxycycline in Solution
| Stress Condition | Stressor | Duration | Temperature | Extent of Degradation (%) |
| Acid Hydrolysis | 1.0 N HCl | 12 hours | 60°C | 10-15% |
| Base Hydrolysis | 1.0 N NaOH | 12 hours | 60°C | 85-95% |
| Neutral Hydrolysis | Water | 12 hours | 60°C | 80-90% |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 65-70% |
Data synthesized from a study on doxycycline. The extent of degradation can vary based on the specific experimental setup, concentration, and formulation.[1]
Table 2: Thermal and Photolytic Degradation of Doxycycline (Solid State)
| Stress Condition | Stressor | Duration | Temperature/Condition | Extent of Degradation (%) |
| Thermal (Dry Heat) | Solid Powder | 24 hours | 80°C | 10-20% |
| Photolytic (Dry) | Solid Powder | 24 hours | UV Light | 25-30% |
Data synthesized from a study on doxycycline.[1]
Experimental Protocols
This section provides detailed methodologies for conducting stability testing of this compound.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1.0 N
-
Sodium hydroxide (B78521) (NaOH), 1.0 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or water (for stock solution)
-
Validated stability-indicating HPLC method
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1.0 N HCl.
-
Reflux the solution at 60°C for 12 hours.
-
Withdraw samples at appropriate time points, neutralize with 1.0 N NaOH, and dilute to a suitable concentration for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1.0 N NaOH.
-
Reflux the solution at 60°C for 12 hours.
-
Withdraw samples, neutralize with 1.0 N HCl, and dilute for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw a sample and dilute for HPLC analysis.[1]
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat at 80°C for 24 hours.
-
Also, expose the stock solution to heat at 60°C for 12 hours.
-
Prepare samples from both the solid and the solution for HPLC analysis.[1]
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (as per ICH Q1B guidelines) for 24 hours.
-
Prepare a sample for HPLC analysis.[1]
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C8 or C18 reversed-phase column.
-
Mobile Phase Optimization:
-
Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Adjust the pH of the aqueous phase and the gradient profile to achieve optimal separation between the parent drug and its degradation products generated during the forced degradation study.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides a good response for both the parent drug and its degradation products. A common wavelength for related compounds is 350 nm.[4]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
The following diagrams illustrate key workflows and pathways related to this compound stability.
Caption: Major degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Workflow for conducting a comprehensive stability study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Doxycycline Dosage for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Doxycycline (B596269), a second-generation tetracycline (B611298) antibiotic, in cell culture experiments. Doxycycline is widely used not only for its antimicrobial properties but also for its anti-inflammatory, immunosuppressive, and anti-cancer effects.[1] This guide addresses common questions and troubleshooting scenarios to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Doxycycline in mammalian cells?
A1: Doxycycline's primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria.[2][3] In mammalian cells, its effects are more complex and include the inhibition of mitochondrial protein synthesis, which can lead to a shift in cellular metabolism towards glycolysis.[4] It also has non-antibiotic properties, such as inhibiting matrix metalloproteinases (MMPs) and modulating inflammatory signaling pathways like p38 MAPK and NF-κB.[][6]
Q2: What is a good starting concentration range for Doxycycline in a new cell line?
A2: For a novel cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad, logarithmic dilution series, for instance, from 0.1 µg/mL to 10 µg/mL, is a good starting point.[7] This range will help identify the effective concentration window for your specific cell line and experimental goals. For some sensitive cell lines, concentrations as low as 100 ng/mL may be effective.[8]
Q3: How should I prepare and store Doxycycline stock solutions?
A3: Doxycycline should be dissolved in a suitable solvent, such as sterile water or ethanol, to create a concentrated stock solution (e.g., 10 mg/mL). This stock solution should be filter-sterilized, aliquoted into smaller volumes to minimize freeze-thaw cycles, and stored at -20°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.
Q4: What is the maximum permissible solvent concentration in the final culture medium?
A4: If using a solvent like DMSO, its final concentration in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] It is critical to include a vehicle control (medium with the same solvent concentration as the highest Doxycycline concentration) in your experiments to account for any effects of the solvent itself.[10]
Q5: How long should I incubate my cells with Doxycycline?
A5: The optimal incubation time is dependent on the specific research question and the cell type. A time-course experiment is recommended. You can treat cells with a fixed, effective concentration of Doxycycline and measure the desired outcome at various time points (e.g., 24, 48, and 72 hours).[11][12]
Q6: Can serum in the culture medium affect the activity of Doxycycline?
A6: Yes, proteins in the serum can bind to small molecules like Doxycycline, potentially reducing the effective concentration of the compound available to the cells. If you observe lower than expected activity, you may need to conduct experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death at expected non-toxic doses. | Cell line is particularly sensitive to Doxycycline. | Perform a dose-response curve starting from a much lower concentration (e.g., 10 ng/mL). |
| Error in stock solution calculation or dilution. | Verify calculations and prepare a fresh stock solution and dilutions. | |
| Contamination of cell culture. | Inspect culture for signs of contamination (e.g., turbidity, pH change). If contaminated, discard the culture and decontaminate the incubator and hood.[13][14] | |
| No observable effect at expected active doses. | Cell line is resistant to Doxycycline. | Increase the concentration of Doxycycline and/or the incubation time. |
| Inactivation of Doxycycline. | Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage of the stock solution (protected from light, appropriate temperature). | |
| Cell seeding density is too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[15] | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution.[15] |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.[15] | |
| Inconsistent drug concentration. | Ensure thorough mixing of the Doxycycline-containing medium before adding it to the wells. |
Data Presentation
Table 1: Cytotoxic Effects of Doxycycline on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 / Effective Concentration | Reference |
| AMGM | Glioblastoma | 24, 48, 72 hours | IC50: 250, 200, 150 µg/mL | [12] |
| HeLa | Cervical Cancer | 24, 48, 72 hours | IC50: 115, 110, 100 µg/mL | [12] |
| RD | Rhabdomyosarcoma | 24, 48, 72 hours | IC50: 200, 150, 130 µg/mL | [12] |
| A375 | Amelanotic Melanoma | 24, 48, 72 hours | EC50: >400 µM, >400 µM, 240.3 µM | [11] |
| C32 | Amelanotic Melanoma | 24, 48, 72 hours | EC50: >400 µM, 353.6 µM, 281.3 µM | [11] |
| NCI-H446 | Lung Cancer | 48 hours | IC50: 1.70 µM | [16] |
| A549 | Lung Cancer | 48 hours | IC50: 1.06 µM | [16] |
| MCF-7 | Breast Cancer | 72 hours | IC50: 11.39 µM | [8] |
| MDA-MB-468 | Breast Cancer | 72 hours | IC50: 7.13 µM | [8] |
Table 2: Proliferative Effects of Doxycycline on Human Cell Lines
| Cell Line | Incubation Time | Concentration | Effect on Proliferation | Reference |
| MCF12A | 96 hours | 1 µg/mL | Reduced proliferation | [4][8] |
| 293T | 96 hours | 1 µg/mL | Reduced proliferation | [4][8] |
| LNCaP | 96 hours | 100 ng/mL | Proliferative defect | [4] |
Experimental Protocols
Protocol 1: Determining the IC50 of Doxycycline using an MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Doxycycline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Doxycycline
-
DMSO (for dissolving Doxycycline)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare a stock solution of Doxycycline in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Doxycycline. Include vehicle-only controls (medium with the same concentration of DMSO).[17]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the Doxycycline concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of Doxycycline.
Caption: Doxycycline's inhibitory effect on inflammatory signaling pathways.
References
- 1. Cytotoxic and proapoptotic effect of doxycycline - An in vitro study on the human skin melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Doxycycline Calcium? [synapse.patsnap.com]
- 3. What is the mechanism of Doxycycline Hyclate? [synapse.patsnap.com]
- 4. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. adl.usm.my [adl.usm.my]
- 14. benchchem.com [benchchem.com]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Dimoxyline Synthesis
Disclaimer: The term "Dimoxyline" does not correspond to a standard chemical name in widely recognized chemical databases. Based on the name's structure, it is presumed to be a dimethoxy-substituted isoquinoline (B145761) derivative, likely an analog of papaverine. This guide provides troubleshooting advice for the synthesis of such compounds via common isoquinoline synthesis routes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
The synthesis of this compound and related isoquinoline alkaloids typically proceeds through one of two primary reaction pathways: the Bischler-Napieralski reaction followed by oxidation, or the Pictet-Spengler reaction. This guide is divided into sections to address common issues encountered in each of these key synthetic steps.
Guide 1: Troubleshooting the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the target isoquinoline.[1][2][3]
Q1: My Bischler-Napieralski reaction is not working, or the yield is very low. What are the common causes?
Low or no yield in this reaction can often be attributed to several factors related to the substrate, reagents, or reaction conditions.[1][4]
Troubleshooting Low Yield in Bischler-Napieralski Synthesis
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Inactive Aromatic Ring | The aromatic ring of the β-arylethylamide substrate lacks sufficient electron-donating groups, hindering the electrophilic aromatic substitution.[4][5] Ensure your starting material has electron-donating groups (like methoxy (B1213986) groups). For less activated systems, use stronger dehydrating agents such as P₂O₅ in refluxing POCl₃.[1][4] |
| Poor Quality Reagents | Impurities or moisture in the reagents or solvent can quench the reaction. Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous solvents. Ensure all glassware is oven-dried. |
| Incomplete Reaction | The reaction time may be too short or the temperature too low.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider switching to a higher-boiling solvent like xylene if using toluene (B28343).[6] |
| Decomposition | High temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1] Monitor the reaction closely and stop it once the starting material is consumed.[1] For sensitive substrates, consider milder conditions, such as using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base at lower temperatures.[1][4] |
| Formation of Styrene (B11656) Side Product | A retro-Ritter reaction can occur, especially with certain substrates, leading to the formation of a styrene derivative.[5][6] This is evidence for a nitrilium ion intermediate.[6] Using the corresponding nitrile as a solvent can help shift the equilibrium away from this side reaction.[6] |
Q2: The reaction mixture has turned into a thick, unmanageable tar. What should I do?
Tar formation is a common issue, often caused by overheating or extended reaction times.[1]
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial.[1]
-
Reaction Time: Stop the reaction as soon as TLC or LC-MS indicates the consumption of the starting material to prevent decomposition.[1]
-
Solvent: Ensure you are using enough solvent to maintain a stirrable mixture.[1]
Guide 2: Troubleshooting the Pictet-Spengler Reaction
The Pictet-Spengler reaction is another cornerstone for isoquinoline synthesis, involving the reaction of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[2][7]
Q3: I am observing low to no product formation in my Pictet-Spengler reaction. What could be the problem?
Several factors can contribute to the failure or low yield of a Pictet-Spengler reaction.[8]
Troubleshooting Low Yield in Pictet-Spengler Synthesis
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Insufficiently Acidic Catalyst | The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[8] Screen different Brønsted acids (e.g., trifluoroacetic acid - TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂).[8][9] |
| Decomposition of Starting Material | The β-arylethylamine or aldehyde may be sensitive to harsh acidic conditions or high temperatures.[8] Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed.[8] For sensitive substrates, consider a two-step procedure: first form the Schiff base, then perform the acid-catalyzed cyclization.[7][8] |
| Poor Reagent Purity | Impurities in the aldehyde or the presence of water in the solvent can inhibit the reaction.[8] Use a pure aldehyde and ensure the solvent is anhydrous, as water can hydrolyze the iminium ion intermediate.[8] |
| Unfavorable Electronic Effects | The reaction works best with electron-rich β-arylethylamines.[7][10] Electron-withdrawing groups on the aromatic ring will hinder the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction
This is a general guideline and may require optimization for specific substrates.
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equivalent).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. If the addition is exothermic, use an ice bath for cooling.[1]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding it to a beaker of crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) to a pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3,4-dihydroisoquinoline (B110456) product by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol is a general guideline and may need adjustment based on the specific substrates.
-
Dissolve the β-arylethylamine (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude tetrahydroisoquinoline product by column chromatography or recrystallization.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of the Bischler-Napieralski reaction for this compound synthesis.
Caption: Mechanism of the Pictet-Spengler reaction for isoquinoline synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Dimoxyline (Doxycycline) Synthesis
Welcome to the technical support center for Dimoxyline (commonly known as Doxycycline) synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions to increase the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound (Doxycycline) synthesis?
The most common precursors for the synthesis of Doxycycline (B596269) are Oxytetracycline and Methacycline.[1][2][3] The choice of starting material can influence the synthetic route and the overall yield.
Q2: What are the primary synthetic routes to produce Doxycycline?
The main synthetic strategies include:
-
Hydrogenolysis of Oxytetracycline: This is a common method involving the removal of a hydroxyl group.[1]
-
Hydrogenation of Methacycline: This route can also be employed, often with specific catalysts to control stereoselectivity.[1]
-
N-demethylation followed by re-methylation: This multi-step process is particularly useful for producing isotopically labeled Doxycycline.[2][3]
-
Neoglycosylation: This approach is used to create novel Doxycycline analogues by attaching sugar moieties.[4]
Q3: How can I improve the stereoselectivity towards the desired α-Doxycycline isomer?
Low stereoselectivity, leading to the formation of the less active β-Doxycycline isomer, is a common issue. To favor the formation of α-Doxycycline:
-
Use of Cyclodextrins: Complexing the starting material (e.g., Oxytetracycline) with β-cyclodextrin (β-CD) has been shown to significantly improve the yield of α-Doxycycline.[1] A one-step reaction using an oxytetracycline-cyclodextrin complex has been reported to yield 34.0% of the desired product under mild conditions.[1]
-
Catalyst Poisoning: For the hydrogenation of methacycline, using a poisoned Palladium on carbon (Pd/C) catalyst (e.g., with a thiourea/quinoline mixture) can create steric hindrance that favors the formation of α-Doxycycline, with reported enantioselectivity of 94.5%.[1]
Q4: What are the recommended catalysts for Doxycycline synthesis?
The choice of catalyst is critical for both yield and selectivity. Commonly used catalysts include:
-
Rhodium on activated carbon (Rh/AC)[1]
-
Rhodium on alumina (B75360) (Rh/Al₂O₃)[1]
-
Palladium on carbon (Pd/C), which can be modified for improved selectivity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Suboptimal reaction conditions (temperature, pressure, time).- Inefficient catalyst.- Poor solubility of reactants.- Side reactions leading to byproducts. | - Optimize reaction parameters. Microwave-assisted synthesis can sometimes reduce reaction times and improve yields compared to conventional heating.[1]- Screen different catalysts and supports (e.g., Rh/AC vs. Rh/Al₂O₃).[1]- Use co-solvents or additives to improve solubility. For instance, the addition of HCl can help solubilize the reactants.[1]- Employ methods to improve selectivity, such as using cyclodextrins, to minimize byproduct formation.[1] |
| Poor Stereoselectivity (High β-Doxycycline content) | - Inappropriate catalyst or reaction conditions.- Lack of a chiral directing agent. | - Use a poisoned Pd/C catalyst when starting from Methacycline.[1]- Pre-form a complex of the starting material with β-cyclodextrin before the reaction.[1] This has been shown to be more effective than adding the cyclodextrin (B1172386) in situ.[1] |
| Difficulty in Product Purification | - Presence of closely related impurities or isomers.- Residual catalyst or reagents in the crude product. | - Employ multi-step purification techniques such as reverse-phase flash chromatography followed by crystallization.[2][3]- Use chelating agents like EDTA to remove residual metal catalysts (e.g., iron salts).[2] |
| Inconsistent Results | - Variability in starting material quality.- Inconsistent catalyst activity.- Poor control over reaction parameters. | - Ensure the purity of starting materials using appropriate analytical techniques.- Use fresh, high-quality catalysts.- Implement precise control over reaction temperature, pressure, and stirring rate. |
Quantitative Data on Reaction Conditions
The following table summarizes different reaction conditions and their reported outcomes in the synthesis of Doxycycline and its derivatives.
| Starting Material | Catalyst | Solvent | Key Conditions | Product | Yield (%) | Reference |
| Oxytetracycline/β-CD complex | Rh/AC (5 wt%) | H₂O | 50 °C, 5 bar H₂, 4 h, Microwave | α-Doxycycline | 34.0 | [1] |
| Oxytetracycline | Rh/AC (5 wt%) | H₂O | 50 °C, 5 bar H₂, 2 h, Microwave | β-Doxycycline | 16.1 | [1] |
| Methacycline | Pd/C (0.4 wt%, poisoned) | Not specified | Not specified | α-Doxycycline | 90.7 (conversion) | [1] |
| Doxycycline (for labeled standard) | - | CHCl₃/isopropanol | Two-step: N-demethylation and re-methylation | Doxycycline-[¹³CD₃] | 9 (overall) | [2][3] |
| 9-amino-doxycycline | - | DMF | Four-step synthesis | Doxycycline neoaglycon | 84 (overall) | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of α-Doxycycline using an Oxytetracycline-β-CD Complex
This protocol is adapted from a method demonstrating improved selectivity towards α-Doxycycline.[1]
1. Preparation of the Oxytetracycline-β-CD Complex:
- Prepare the complex separately before the reaction, as in-situ formation is less effective.[1] (Specific complexation procedure details are not provided in the source).
2. Hydrogenolysis Reaction:
- In a suitable microwave reactor vessel, combine 50 mg of the pre-formed Oxytetracycline/β-CD solid complex, 50 mg of 5 wt% Rhodium on activated carbon (Rh/AC), and 2 mL of H₂O.[1]
- Seal the vessel and pressurize with H₂ to 5 bar.[1]
- Heat the mixture to 50 °C using microwave irradiation and maintain for 4 hours with stirring.[1]
3. Work-up and Purification:
- After the reaction, cool the vessel and carefully vent the H₂ pressure.
- Filter the reaction mixture to remove the heterogeneous catalyst.
- The Doxycycline product can be recovered from the filtrate, for example, by washing with 50% Ethanol.[1]
Visualizations
Caption: General workflow for the selective synthesis of α-Doxycycline.
Caption: Troubleshooting flowchart for low yield in Doxycycline synthesis.
References
- 1. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Doxycycline-[13CD3] Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and antibacterial activity of doxycycline neoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimoxyline Experiments
Welcome to the technical support center for Dimoxyline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its primary mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that result in smooth muscle relaxation and vasodilation.[1]
Q2: What are the most common causes of inconsistent results in this compound experiments?
A2: Inconsistencies in experimental outcomes with this compound can often be attributed to several factors:
-
Solubility and Stability: this compound may have poor aqueous solubility and stability, leading to precipitation or degradation over time.[2][3]
-
Compound Preparation: Improper preparation of stock solutions and dilutions can introduce significant variability.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular response.[4]
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Assay-Specific Parameters: Sub-optimal assay conditions, such as incubation times and reagent concentrations, can lead to inconsistent measurements.[5][6]
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target activities that can produce unexpected biological responses.
Q3: Are there any known off-target effects of this compound that could explain unexpected results?
A3: While primarily a PDE5 inhibitor, some researchers have reported potential off-target effects at higher concentrations, including interactions with other phosphodiesterase isoforms or unrelated signaling pathways. For instance, some small molecules have been observed to interact with pathways like the Protease-Activated Receptor 1 (PAR-1) signaling cascade.[][8] It is crucial to perform dose-response experiments to distinguish between primary and potential off-target effects.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during this compound experiments.
Issue 1: Low or No Drug Activity Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions and working dilutions for each experiment. Verify the recommended storage conditions for both powder and solutions.[6] |
| Incorrect Concentration | Perform a serial dilution to test a wide range of concentrations to determine the optimal working concentration.[6] |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological response. Run positive and negative controls to validate assay performance. |
| Cell Viability | Confirm that the cells are viable and healthy. Low cell viability can mask the effects of the drug.[5] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use precise pipetting techniques to seed cells evenly across all wells.[4] |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Precipitation of this compound | Visually inspect solutions for any signs of precipitation before adding them to the cells. Consider using a different solvent or reducing the final concentration if precipitation is observed.[3] |
Issue 3: Unexpected Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells.[4] Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). |
| Off-Target Effects | High concentrations of this compound may induce toxicity through off-target mechanisms. Lower the concentration to a range where the primary PDE5 inhibitory effect is observed without significant cell death. |
| Contamination | Check for microbial contamination in cell cultures and reagents. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters that can influence experimental outcomes.
Table 1: Recommended Solvent Concentrations and Storage
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO | Offers good solubility for many organic compounds. |
| Stock Solution Concentration | 10-50 mM | Higher concentrations may lead to precipitation upon storage. |
| Final Solvent Concentration in Assay | < 0.5% (v/v) | Minimizes solvent-induced cytotoxicity.[4] |
| Stock Solution Storage | -20°C or -80°C in small aliquots | Prevents repeated freeze-thaw cycles which can degrade the compound.[6] |
| Aqueous Solution Stability | Limited, prepare fresh | Aqueous solutions of similar compounds can be unstable, leading to changes in pH and degradation.[2] |
Table 2: General Experimental Parameters
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | Varies by cell line | Should be optimized to ensure cells are in the exponential growth phase during the experiment.[4] |
| Treatment Duration | 12 - 48 hours | Dependent on the cell cycle time and the specific endpoint being measured.[4] |
| Concentration Range for IC50 Determination | 1 nM - 100 µM (logarithmic dilutions) | A wide range is necessary to accurately determine the potency of the compound. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.
-
Procedure: a. Allow this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C. g. For experiments, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: Cell Viability Assay (MTT)
-
Materials: 96-well plate, cells in culture, this compound working solutions, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure: a. Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. b. The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). c. Incubate the plate for the desired treatment duration (e.g., 24, 48 hours). d. Four hours before the end of the incubation, add 10 µL of MTT reagent to each well. e. Incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation. f. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathways and Workflows
Caption: Primary signaling pathway of this compound as a PDE5 inhibitor.
References
- 1. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dechra.dk [dechra.dk]
- 4. researchgate.net [researchgate.net]
- 5. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.es]
- 6. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
Dimoxyline assay variability and optimization
Welcome to the technical support center for Dimoxyline assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the variability and optimization of this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an isoquinoline (B145761) derivative that functions as a phosphodiesterase (PDE) inhibitor.[1][2][3] Its primary mechanism of action is to block the phosphodiesterase 5 (PDE5) enzyme. This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.[4][5][6]
Q2: What are the common types of in vitro assays used to determine the potency of this compound?
A2: The potency of this compound as a PDE5 inhibitor is typically determined by measuring its half-maximal inhibitory concentration (IC50) using various in vitro enzymatic assays. Common methods include:
-
Colorimetric Assays: These assays often involve a multi-step reaction where the product of the PDE5 reaction is converted into a colored substance that can be quantified using a spectrophotometer.[5][7][8][9]
-
Fluorescence Polarization (FP) Assays: FP assays utilize a fluorescently labeled cGMP substrate. When PDE5 hydrolyzes the substrate, the change in the polarization of emitted light is measured to determine enzyme activity.[6]
-
Luminescent Assays: These assays measure the depletion of a cyclic nucleotide (cAMP or cGMP) by PDE. The remaining cyclic nucleotide drives a kinase reaction that results in a change in ATP levels, which is detected as a luminescent signal.[10]
-
Radiometric Assays: These assays use a radiolabeled substrate (e.g., [3H]-cGMP) to measure PDE activity.[11]
Troubleshooting Guide
Issue 1: High Variability or Inconsistent IC50 Values
High variability between replicate experiments or inconsistent IC50 values are common challenges in enzyme inhibition assays.[2][4][12][13] The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Solubility Issues | Verify the solubility of this compound in the assay buffer and visually inspect for any precipitation, especially at higher concentrations. Prepare fresh dilutions for each experiment from a stable stock solution (e.g., in DMSO). To assess stability, you can incubate this compound in the assay buffer for the duration of the experiment and then check its integrity using a method like HPLC.[4] |
| Inconsistent Enzyme Activity | Ensure the PDE5 enzyme is stored and handled properly to maintain its activity. Run a positive control with a known PDE5 inhibitor (e.g., sildenafil) in parallel to confirm that the assay is performing as expected.[4] |
| Sub-optimal Substrate Concentration | The IC50 value of a competitive inhibitor like this compound is dependent on the substrate (cGMP) concentration. It is recommended to use a cGMP concentration at or below its Michaelis constant (Km) for the PDE5 enzyme.[4][14] |
| Pipetting Errors and Inconsistent Protocols | Use calibrated pipettes and ensure all experimental steps, such as incubations and washes, are standardized. Following a strict Standard Operating Procedure (SOP) can help minimize operator-dependent variability.[2] |
| Assay Buffer Composition | The composition of the assay buffer, including pH and ionic strength, can significantly impact enzyme activity. Use an optimized and consistent buffer for all experiments.[15][16] |
Issue 2: Low Assay Sensitivity or Weak Signal
A weak signal can make it difficult to distinguish between positive and negative results.
| Potential Cause | Troubleshooting Steps |
| Insufficient Enzyme Concentration | Titrate the PDE5 enzyme to determine the optimal concentration that yields a robust signal without depleting the substrate too quickly. |
| Sub-optimal Incubation Times and Temperatures | Optimize the incubation times and temperature for the enzymatic reaction to ensure it proceeds within the linear range.[11][15] |
| Inappropriate Detection Reagents | Ensure that the detection reagents are not degraded and are used at their optimal concentrations. |
| "Edge Effect" in Microplates | The "edge effect" is caused by increased evaporation in the outer wells of a microplate, leading to inconsistent results. To mitigate this, avoid using the outer wells or ensure proper sealing of the plate.[15] |
Experimental Protocols
Protocol 1: Colorimetric PDE5 Inhibition Assay
This protocol is based on the principle of measuring the inorganic phosphate (B84403) (Pi) released from the hydrolysis of cGMP.
Materials:
-
Recombinant human PDE5A1
-
cGMP (substrate)
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
Malachite Green (MLG) reagent
-
This compound and a positive control (e.g., sildenafil)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the diluted this compound or control, and the PDE5 enzyme. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding cGMP and CIAP to each well. The CIAP will convert the GMP product into guanosine and inorganic phosphate (Pi).
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C, ensuring the reaction stays within the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the released inorganic phosphate.
-
Data Acquisition: After a 20-30 minute color development period, measure the absorbance at approximately 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control and determine the IC50 value by fitting the data to a dose-response curve.[5]
Protocol 2: Fluorescence Polarization (FP) PDE5 Inhibition Assay
This protocol measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5.
Materials:
-
Recombinant human PDE5A1
-
FAM-Cyclic-3′,5′-GMP (fluorescent substrate)
-
Binding Agent (provided in commercial kits)
-
This compound and a positive control
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control. Dilute the PDE5 enzyme and the FAM-Cyclic-3′,5′-GMP substrate in the assay buffer.
-
Inhibitor and Enzyme Incubation: In a 96-well black microplate, add the diluted this compound or control, followed by the diluted PDE5 enzyme. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the diluted FAM-Cyclic-3′,5′-GMP substrate to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding the Binding Agent to all wells.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate filters (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Data Analysis: Calculate the percentage of inhibition based on the change in millipolarization (mP) units and determine the IC50 value.[6]
Visualizations
Signaling Pathway
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Workflow: Colorimetric Assay
Caption: Workflow for a typical colorimetric PDE5 inhibition assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. This compound hydrochloride | C22H26ClNO4 | CID 22056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound | 147-27-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 6. benchchem.com [benchchem.com]
- 7. Colorimetric and electrochemical phosphodiesterase inhibition assays for yessotoxin detection: development and comparison with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]
- 9. Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Challenges in Working with Isoquinoline Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with isoquinoline (B145761) compounds.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, purification, and handling of isoquinoline compounds.
Synthesis
Bischler-Napieralski Reaction
-
Question: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the common causes?
-
Answer: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[1]
-
Ineffective Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough. A stronger agent, such as a mixture of P₂O₅ and POCl₃, or modern reagents like triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine, may be necessary.[1]
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene (B11656) derivative. This is more common when the resulting styrene is highly conjugated.[2]
-
Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in the formation of tar.[1]
-
-
-
Question: How can I minimize the formation of byproducts in my Bischler-Napieralski reaction?
-
Answer: To minimize byproducts, consider the following:
-
Use Milder Conditions: For sensitive substrates, employing milder conditions, such as the Tf₂O/2-chloropyridine system, can prevent degradation.
-
Control Reaction Time and Temperature: Monitor the reaction progress closely using TLC to determine the optimal reaction time and avoid prolonged heating.
-
Choice of Solvent: Using a nitrile solvent can sometimes shift the equilibrium away from the retro-Ritter side reaction.[2][3]
-
-
Pictet-Spengler Reaction
-
Question: I am observing low to no product formation in my Pictet-Spengler reaction. What should I troubleshoot?
-
Answer: Common reasons for low or no yield in a Pictet-Spengler reaction include:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion. Ensure your acid catalyst (e.g., HCl, TFA) is of good quality and used in an appropriate amount.[4]
-
Decomposition of Starting Materials: Tryptophan derivatives can be sensitive to harsh acidic conditions. Milder conditions or a two-step procedure (formation of the Schiff base first, followed by acid-catalyzed cyclization) may be beneficial.[4]
-
Poor Quality Reagents: Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the iminium ion intermediate.[4]
-
-
-
Question: How can I control the diastereoselectivity of my Pictet-Spengler reaction?
-
Answer: The diastereoselectivity can be influenced by:
-
Reaction Conditions: Thermodynamic control (harsher conditions) often favors the trans isomer, while kinetic control (milder conditions) may favor the cis isomer. Careful optimization of acid concentration and temperature is key.
-
Protecting Groups: The use of protecting groups on the β-arylethylamine or aldehyde can influence the stereochemical outcome.
-
-
Pomeranz-Fritsch Reaction
-
Question: My Pomeranz-Fritsch reaction is giving a low yield of the desired isoquinoline. What are potential issues?
-
Answer: Low yields in the Pomeranz-Fritsch synthesis can be due to:
-
Inefficient Cyclization: The acid-catalyzed cyclization of the benzalaminoacetal is a critical step. The choice and concentration of the acid (e.g., concentrated sulfuric acid) are crucial.[5][6]
-
Side Reactions: Alternative cyclization pathways can occur, especially with certain substitution patterns on the benzaldehyde (B42025).
-
Stability of Intermediates: The intermediates in the reaction can be unstable under the harsh acidic conditions.
-
-
Purification
-
Question: I am having difficulty purifying my isoquinoline compound using column chromatography. The compound is either not eluting or is streaking.
-
Answer:
-
Compound Not Eluting: If your compound is not eluting from a silica (B1680970) gel column, the mobile phase is likely not polar enough. Gradually increase the polarity of your eluent. If the compound is very polar, it might be irreversibly adsorbed to the silica. In this case, consider using a different stationary phase like alumina (B75360) or a reversed-phase column.
-
Streaking/Tailing: This is often due to the basic nature of the isoquinoline nitrogen interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to your mobile phase can significantly improve the peak shape.
-
-
-
Question: My isoquinoline derivative seems to be decomposing on the silica gel column. What can I do?
-
Answer: Some isoquinoline derivatives are sensitive to the acidic nature of silica gel.
-
Deactivate the Silica Gel: You can neutralize the acidic sites by flushing the column with a solvent system containing a small amount of a base (e.g., triethylamine) before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.
-
-
Stability and Handling
-
Question: My isoquinoline compound is turning brown upon storage. Why is this happening and how can I prevent it?
-
Answer: Many nitrogen-containing heterocycles, including isoquinolines, are prone to oxidation and can darken over time when exposed to air and light. To prevent this, store your compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.[7]
-
-
Question: Are there any specific safety precautions I should take when working with isoquinoline compounds?
-
Answer: Yes, isoquinoline and its derivatives should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.
-
-
II. Data Presentation
Synthesis Reaction Yields
Table 1: Bischler-Napieralski Reaction Yields with Various Reagents
| β-Arylethylamide Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| N-Acetyl-3,4-dimethoxyphenethylamine | POCl₃ | Acetonitrile | Reflux | 2 | 85 |
| N-Acetyl-3,4-dimethoxyphenethylamine | P₂O₅, POCl₃ | Toluene | Reflux | 1.5 | 92 |
| N-Trifluoroacetyl-phenethylamine | Tf₂O, 2-chloropyridine | Dichloromethane (B109758) | 0 °C to rt | 1 | 78 |
| N-Benzoyl-phenethylamine | Polyphosphoric acid (PPA) | - | 150 °C | 3 | 65 |
Table 2: Pictet-Spengler Reaction Yields under Different Acidic Conditions
| β-Arylethylamine | Aldehyde | Acid Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Tryptamine | Formaldehyde | HCl | Water | Room Temp. | 24 | 90 |
| Tryptamine | Benzaldehyde | Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp. | 12 | 75 |
| Phenethylamine | Acetaldehyde | H₂SO₄ | Ethanol | Reflux | 6 | 60 |
| Dopamine | Glyoxylic acid | Formic acid | Water | 50 °C | 8 | 82 |
Table 3: Pomeranz-Fritsch Reaction Yields for Isoquinoline Synthesis
| Benzaldehyde Derivative | Aminoacetal | Acid | Temperature | Time (h) | Yield (%) |
| Benzaldehyde | Aminoacetaldehyde diethyl acetal (B89532) | Conc. H₂SO₄ | 100 °C | 4 | 55 |
| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | Conc. H₂SO₄ | 100 °C | 3 | 70 |
| Benzaldehyde | Aminoacetaldehyde dimethyl acetal | Polyphosphoric acid (PPA) | 120 °C | 5 | 62 |
| 4-Chlorobenzaldehyde | Aminoacetaldehyde diethyl acetal | Trifluoroacetic anhydride | Room Temp. | 12 | 45 |
III. Experimental Protocols
Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinoline (B110456)
This protocol describes the synthesis of a 3,4-dihydroisoquinoline from a β-arylethylamide using phosphorus oxychloride.
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 2.0 equiv)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the β-arylethylamide and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Purify the crude product by column chromatography on silica gel.
Pictet-Spengler Synthesis of Tetrahydroisoquinoline
This protocol outlines the synthesis of a tetrahydroisoquinoline from a β-arylethylamine and an aldehyde using an acid catalyst.
Materials:
-
β-Arylethylamine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA, 1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the β-arylethylamine in anhydrous dichloromethane.
-
Add the aldehyde to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude tetrahydroisoquinoline.
-
Purify the product by flash column chromatography.
Pomeranz-Fritsch Synthesis of Isoquinoline
This protocol describes the synthesis of isoquinoline from a benzaldehyde and an aminoacetal.[6]
Materials:
-
Benzaldehyde (1.0 equiv)
-
Aminoacetaldehyde diethyl acetal (1.0 equiv)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Formation of the Benzalaminoacetal: In a flask, mix the benzaldehyde and aminoacetaldehyde diethyl acetal. The condensation is typically exothermic and may proceed without heating. Stir for 1 hour at room temperature.
-
Cyclization: Cool the crude benzalaminoacetal in an ice bath. Slowly and carefully, add concentrated sulfuric acid with vigorous stirring.
-
Heat the reaction mixture to 100 °C for 4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Make the solution basic (pH > 10) by the slow addition of 10% sodium hydroxide solution, while keeping the mixture cool in an ice bath.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the ether extracts, dry over anhydrous potassium carbonate, and filter.
-
Evaporate the solvent to give the crude isoquinoline.
-
Purify by distillation or column chromatography.
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.
Caption: Mechanism of topoisomerase I inhibition by indenoisoquinoline derivatives.
Caption: General experimental workflow for the synthesis and purification of isoquinolines.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Adjusting pH for optimal Dimoxyline activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxycycline (B596269).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Doxycycline activity and stability?
A1: Doxycycline's stability and solubility are significantly influenced by pH. For optimal stability, a lower pH is generally better.[1] Solutions are more stable at an acidic pH, while they tend to precipitate in alkaline conditions.[2] The solubility of doxycycline is optimal at a low pH (<3).[3] Studies have shown that for a pH below 6, the transition to a less active form is slow, whereas an increase in pH accelerates deactivation.[1]
Q2: How does pH affect the preparation of Doxycycline solutions for experiments?
A2: When preparing Doxycycline solutions, especially for administration in drinking water for animal studies, the pH of the water is a critical factor. To improve solubility and stability, it is common to use a pH corrector, such as citric acid, to lower the pH of the solution.[3] This prevents the precipitation of Doxycycline, which can occur within hours in unconditioned water due to the formation of complexes with ions like calcium, magnesium, and iron.[3]
Q3: What is the primary mechanism of action of Doxycycline?
A3: Doxycycline is a broad-spectrum antibiotic that functions primarily by inhibiting bacterial protein synthesis.[4][5][6][7] It achieves this by binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[4][5] This action effectively halts the elongation of peptide chains, leading to the inhibition of bacterial growth (bacteriostatic effect).[5][7]
Q4: Beyond its antibiotic activity, what other cellular effects does Doxycycline have?
A4: Doxycycline exhibits several effects beyond its primary antibacterial action. It has anti-inflammatory properties and can modulate various signaling pathways.[6][7][] For instance, it can inhibit matrix metalloproteinases (MMPs), suppress the phosphorylation of focal adhesion kinase (FAK), and reduce the expression of various cytokines and anti-apoptotic proteins.[] It has also been shown to influence signaling pathways such as p38 MAPK and NF-κB.[9]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected Doxycycline activity in vitro.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of Culture Medium | Verify and adjust the pH of your experimental medium. For many bacterial strains, a pH between 7.2 and 7.4 is recommended for susceptibility testing.[10] |
| Doxycycline Degradation | Prepare fresh Doxycycline solutions for each experiment. Avoid prolonged storage in neutral or alkaline solutions. For storage, use an appropriate acidic buffer. |
| Formation of Inactive Epimers | If working in a pH range of 3-5, be aware of the potential for epimerization at the C4 position, which leads to a less active isomer.[10] |
| Chelation with Metal Ions | Ensure your medium does not contain high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) that can chelate Doxycycline and reduce its bioavailability.[2] |
Issue 2: Precipitation of Doxycycline in solution.
| Possible Cause | Troubleshooting Step |
| High pH of the Solvent | Doxycycline is more soluble in acidic conditions. Lower the pH of your solvent (e.g., water) using a suitable acidifier like citric acid, especially for stock solutions.[3] |
| Presence of Divalent/Trivalent Ions | Doxycycline can form insoluble complexes with ions like Ca²⁺, Mg²⁺, and Fe³⁺.[3] Use deionized, distilled water for preparing solutions. If using buffered solutions, check for the presence of these ions. A chelating agent can be used to scavenge these ions.[3] |
| Concentration Exceeds Solubility Limit | Check the solubility of Doxycycline at the specific pH and temperature of your experiment. Prepare a more dilute solution if necessary. |
Quantitative Data Summary
Table 1: pH-Dependent Solubility and Stability of Doxycycline
| pH | Solubility | Stability | Reference |
| < 3 | Optimal | High | [3] |
| 4.0 | 1.5 µg/mL | - | [11] |
| < 6 | - | Slow degradation to less active form | [1] |
| 7.0 - 8.0 | - | Preferred pH for biotransformation by some bacteria | [11] |
| 10.0 | 5 mg/mL | - | [11] |
| Alkaline | Precipitates | Low | [2] |
Experimental Protocols
Protocol 1: Preparation of Doxycycline Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of Doxycycline hyclate powder.
-
Dissolution: Dissolve the powder in deionized water or a suitable acidic buffer. To enhance solubility and stability, the pH of the water can be lowered using citric acid.[3]
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, acidic conditions are preferable.
Protocol 2: Quantification of Doxycycline by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
HPLC Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: C8 or C18 reversed-phase column.[12]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH 4.0).[12]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection Wavelength: 325 nm.[12]
-
Column Temperature: Ambient (e.g., 25°C).[12]
-
-
Quantification: Prepare a standard curve with known concentrations of Doxycycline to quantify the amount in the sample.
Visualizations
Caption: Doxycycline's mechanism of inhibiting bacterial protein synthesis.
Caption: Doxycycline's inhibition of p38 MAPK and NF-κB signaling pathways.
Caption: Workflow for preparing a stable Doxycycline solution by adjusting pH.
References
- 1. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Effect of pH on the Adsorption–Desorption of Doxycycline in Feed for Small Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dopharma.be [dopharma.be]
- 4. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 5. Doxycycline: An Overview of Its History and Current Use [japi.org]
- 6. nbinno.com [nbinno.com]
- 7. Doxycycline - Wikipedia [en.wikipedia.org]
- 9. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Dimoxyline Treatment
Disclaimer: The compound "Dimoxyline" is not found in the current scientific literature. The following technical support guide is a template created for a hypothetical compound to illustrate how to address cell toxicity issues for researchers, scientists, and drug development professionals. The mechanisms, data, and protocols are based on common principles of in vitro toxicology.
Mechanism of Action
This compound is a novel synthetic compound under investigation for its therapeutic potential. However, at higher concentrations or in sensitive cell lines, it can induce cytotoxicity. The primary proposed mechanism of this compound-induced cell death is through the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses that can lead to apoptosis.[1][2][3]
Upon cellular uptake, this compound is hypothesized to induce intracellular reactive oxygen species (ROS), leading to the activation of upstream kinases that phosphorylate and activate JNK. Activated JNK can then translocate to the nucleus to promote the expression of pro-apoptotic genes.[2][3] Additionally, JNK can act on mitochondrial proteins to initiate the intrinsic apoptotic pathway.[2][3]
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]
Q2: What is the stability of this compound in solution?
A2: We recommend preparing fresh dilutions of this compound from a frozen stock for each experiment. Stock solutions in DMSO can be stored at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: What are the typical signs of cytotoxicity to watch for during my experiments?
A3: Signs of cytotoxicity can manifest in several ways. Morphologically, you may observe a decrease in cell density, changes in cell shape (e.g., rounding and detachment of adherent cells), cell shrinkage, membrane blebbing, and the appearance of apoptotic bodies.[5] On a molecular level, signs include decreased metabolic activity, loss of membrane integrity, and activation of caspases.[5]
Q4: At what concentrations should I expect to see cytotoxicity?
A4: The cytotoxic concentration of this compound is highly cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. See the table below for example IC50 values in common cell lines after 48 hours of treatment.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 25.8 ± 3.5 |
| MCF-7 | Breast Cancer | 10.5 ± 1.8 |
| HepG2 | Liver Cancer | 42.1 ± 5.6 |
| Jurkat | T-cell Leukemia | 8.9 ± 1.2 |
Caption: Example IC50 values for this compound after 48-hour treatment.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
High variability between replicate wells or experiments can obscure the true effect of this compound.
Q: My results from the MTT/LDH assay are inconsistent between experiments. What could be the cause?
A: Inconsistent results can stem from several factors, including cell handling, reagent preparation, and procedural variations.[6]
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Avoid using cells that are over-confluent.[4]
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[5]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[4]
-
Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent across all experiments.[4]
Caption: Workflow for troubleshooting high variability in cytotoxicity assays.
Problem 2: Unexpectedly low or no cytotoxicity observed.
Q: I am not observing the expected level of cell death with this compound treatment. Why might this be?
A: A lack of cytotoxic response can be due to several factors, from the compound's activity to the assay conditions.
Troubleshooting Steps:
-
Compound Inactivity: The this compound compound may have degraded due to improper storage. Store the compound as recommended and prepare fresh dilutions for each experiment.[5]
-
Suboptimal Assay Conditions:
-
Time Course: The incubation time with this compound may be too short to induce a cytotoxic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[5]
-
Cell Density: Ensure that the cell density is appropriate for the chosen assay, as both too few and too many cells can affect the results.[5]
-
-
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced cytotoxicity. Confirm the expression of key pathway components (e.g., JNK, caspases) in your cell line. Consider testing this compound on a sensitive cell line as a positive control.
Problem 3: Assay-specific issues.
Q: My MTT assay absorbance readings are very low, even in the control wells. What should I do?
A: Low absorbance readings in an MTT assay suggest insufficient formazan (B1609692) production.[4]
Troubleshooting Steps:
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment.[4]
-
Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation. A typical incubation time is 1-4 hours.[7]
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Gently shake the plate for 15 minutes after adding the solubilization solution.[5]
Q: My LDH assay shows high background LDH release in the untreated control wells. What does this indicate?
A: High background LDH release suggests that the control cells are stressed or dying.[4]
Troubleshooting Steps:
-
Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown. Over-confluency can lead to spontaneous cell death.[4]
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage.[8]
-
Serum Interference: The serum used to supplement the culture medium may have high endogenous LDH activity. It's recommended to test the serum for LDH activity or use a serum-free medium during the assay.[4]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only and no-treatment controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant.[10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100).
-
Background Control: Medium only.
-
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[11][12]
-
Cell Seeding and Treatment: Treat cells in a 6-well or 12-well plate with this compound for the desired time.
-
Cell Lysis:
-
Collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[11]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Assay Reaction:
-
Transfer the supernatant (cell lysate) to a new tube.
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[11]
References
- 1. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genesandcancer.com [genesandcancer.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. caspase3 assay [assay-protocol.com]
Technical Support Center: Optimizing HPLC Separation for Dimoxyline
This guide provides troubleshooting advice and frequently asked questions for the HPLC analysis of Dimoxyline. The methodologies and issues discussed are largely based on studies of Doxycycline (B596269), a closely related tetracycline (B611298) antibiotic that shares significant structural and chemical similarities. Therefore, the optimization and troubleshooting strategies presented here are highly applicable to this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is most common for tetracycline antibiotics. A C8 or C18 column is a standard choice. The mobile phase typically consists of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier such as acetonitrile (B52724) or methanol.[1][2][3] Detection is usually performed using a UV detector at a wavelength of around 350 nm.[4][5]
Q2: Why is controlling the mobile phase pH important for this compound analysis?
A2: Controlling the pH is critical because this compound, like other tetracyclines, has multiple ionizable groups. Its charge state changes with pH, which significantly affects its retention on a reversed-phase column. For instance, at a low pH of around 2.5, the molecule exists as a cation, leading to good elution from the column.[1] Operating near the analyte's pKa can lead to peak tailing and poor peak shape.[6][7]
Q3: What are the common degradation products of this compound I should be aware of?
A3: Common degradation products for the closely related Doxycycline include 6-epidoxycycline (B601466) and metacycline.[4] A robust, stability-indicating HPLC method should be able to separate the main this compound peak from these and any other potential degradants that may form under stress conditions like acid or base hydrolysis, oxidation, or heat.[1][2]
Q4: How can I confirm the identity of the this compound peak?
A4: Peak identity can be confirmed by comparing the retention time of the peak in your sample to that of a known this compound reference standard run under the same chromatographic conditions. For greater certainty, especially in complex matrices, techniques like mass spectrometry (LC-MS) or using a photodiode array (PDA) detector to compare UV spectra can be employed.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue in the analysis of tetracyclines and can compromise the accuracy of quantification.[1][8] It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact strongly with basic analytes like this compound, causing tailing.[6][9]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) protonates the silanol groups, reducing these secondary interactions.[1][9]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to minimize these interactions.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[10]
-
-
Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be degrading.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
Issue 2: Poor Resolution
Q: I am not getting adequate separation between my this compound peak and an impurity or another analyte. How can I improve resolution?
A: Poor resolution can prevent accurate quantification. Resolution can be improved by adjusting the mobile phase, flow rate, or column parameters.[12][13]
Potential Causes & Solutions:
-
Incorrect Mobile Phase Strength: If the organic content is too high, analytes will elute too quickly with little retention, leading to poor separation.
-
Solution: Decrease Organic Content: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and improve the chances of separation.
-
-
Suboptimal Mobile Phase pH: The pH can alter the selectivity between this compound and its impurities.
-
Solution: Adjust pH: Experiment with small changes in the mobile phase pH to see if the relative retention of the peaks changes, which can improve separation.[14]
-
-
High Flow Rate: A flow rate that is too high may not allow for sufficient partitioning between the mobile and stationary phases.
-
Column Inefficiency: The column may be old, or the chosen stationary phase may not be optimal.
-
Solution 1: Change Column Chemistry: If adjusting mobile phase and flow rate doesn't work, try a column with a different stationary phase (e.g., switching from C18 to C8 or a phenyl column) to alter selectivity.[7]
-
Solution 2: Increase Column Length/Decrease Particle Size: Using a longer column or a column with smaller particles increases the number of theoretical plates (efficiency), which can improve resolution.[15]
-
Issue 3: Retention Time Variability
Q: The retention time for my this compound peak is shifting between injections or between runs. What could be causing this?
A: Unstable retention times can lead to incorrect peak identification and integration.[16] This issue is often related to the mobile phase, temperature, or column equilibration.[17]
Potential Causes & Solutions:
-
Mobile Phase Composition Change: If using pre-mixed mobile phases, the more volatile organic component can evaporate over time, leading to longer retention times.[18]
-
Solution: Use Online Mixing or Fresh Batches: Use an HPLC pump with online mixing capabilities. If mixing manually, prepare fresh mobile phase daily and keep the reservoir covered.[11]
-
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run.
-
Solution: Increase Equilibration Time: Ensure the column is flushed with at least 5-10 column volumes of the mobile phase before the first injection and between gradient runs.[10]
-
-
Temperature Fluctuations: The laboratory temperature can affect retention times, especially for ionizable compounds.[18][19]
-
Solution: Use a Column Oven: A thermostatically controlled column oven will maintain a constant temperature, leading to more reproducible retention times.[11]
-
-
Pump or System Leaks: Leaks in the system will cause the flow rate to fluctuate, leading to variable retention times.
Data & Protocols
Table 1: Example HPLC Methods for Doxycycline Analysis
| Parameter | Method 1[4] | Method 2[5] | Method 3[2] |
| Column | Phenomenex Luna 5 µm C8, 250 x 4.6 mm | Reversed-phase C18 | C8, 250 mm x 4.0 mm, 5.0 µm |
| Mobile Phase | Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH 2.5 | Acetonitrile:Water with Orthophosphoric Acid (20:80 v/v), pH 2.5 | Acetonitrile:Potassium Dihydrogenorthophosphate buffer (40:60 v/v), pH 4.0 |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Temperature | Ambient | 40°C | Ambient (25°C) |
| Detection | UV at 350 nm | UV at 350 nm | UV at 325 nm |
Table 2: Effect of Mobile Phase Composition on Retention Time
This data is based on a study optimizing the separation of Doxycycline.[1]
| % Methanol in Mobile Phase | Retention Time (min) | Observation |
| 30% | ~20 | Very long retention, not ideal for routine analysis. |
| 40% | Decreased | Retention time reduced to a more reasonable value. |
| 50% | Further Decreased | Optimal balance of retention and analysis time achieved. |
Experimental Protocol: General RP-HPLC Method for this compound
This protocol is a generalized example based on common methodologies for Doxycycline.[1][2][4]
1. Mobile Phase Preparation (Example: Acetonitrile/Buffer)
-
Prepare the aqueous buffer: Dissolve the appropriate amount of ammonium acetate or potassium dihydrogen phosphate (B84403) in HPLC-grade water.
-
Adjust the pH of the buffer to 2.5 using an acid like perchloric or phosphoric acid.[1][4]
-
Filter the buffer through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 74:26 v/v).
-
Degas the mobile phase using sonication or helium sparging before use.
2. Standard Solution Preparation
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve and dilute it in the mobile phase to create a stock solution (e.g., 250 µg/mL).
-
Perform serial dilutions from the stock solution with the mobile phase to create calibration standards at various concentrations.
3. Sample Preparation
-
For dosage forms (tablets/capsules), crush or empty the contents and dissolve a known amount of the powder in a suitable solvent (e.g., deionized water).[1]
-
Dilute the initial solution with the mobile phase to bring the concentration within the calibration range (e.g., 25 µg/mL).[1]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. HPLC System Parameters
-
Column: C8 or C18, ~250 mm length, 4.6 mm i.d., 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C (using a column oven is recommended).
-
Detector: UV-Vis or PDA at 350 nm.
5. Analysis Workflow
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples for analysis.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 3. researchgate.net [researchgate.net]
- 4. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method development for determination of doxycycline in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. silicycle.com [silicycle.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
Technical Support Center: Interpreting Unexpected Dimoxyline (Doxycycline) NMR Peaks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of Dimoxyline (assumed to be Doxycycline).
Troubleshooting Guides & FAQs
Q1: I'm seeing peaks in my 1H NMR spectrum that I don't recognize for Doxycycline. What are the common sources of these unexpected signals?
A1: Unexpected peaks in an NMR spectrum can arise from several sources. It is crucial to systematically investigate each possibility. The most common culprits include:
-
Residual Solvents: Even in deuterated solvents, a small amount of the non-deuterated form remains, which will show up in the 1H NMR spectrum.[1]
-
Water: Water is a very common contaminant in NMR samples and solvents. Its chemical shift can vary depending on the solvent, temperature, and concentration.[2]
-
Impurities from Synthesis or Handling: These could be starting materials, reagents, byproducts, or contaminants introduced during sample preparation.
-
Degradation Products: Doxycycline can degrade when exposed to heat, light, or certain pH conditions.[3][4] Common degradation products include metacycline and 6-epidoxycycline.
-
Grease or other Contaminants: Contamination from laboratory equipment (e.g., silicone grease from glassware joints) can introduce unexpected peaks.
Q2: How can I identify if the unexpected peaks are from residual solvent or water?
A2: The chemical shifts of common laboratory solvents and water are well-documented. You can refer to published tables of NMR solvent impurities to check if your unexpected peaks match known values. The peak shape can also be an indicator; for example, the residual peak of deuterated methanol (B129727) (CHD2OD) appears as a quintet.[1]
Q3: My sample is pure, but I still see extra peaks. Could it be degradation?
A3: Yes, Doxycycline can degrade, leading to the formation of related compounds with their own NMR signals. If you suspect degradation, consider the following steps:
-
Review Sample History: Was the sample exposed to high temperatures, prolonged light, or non-neutral pH? These conditions can promote degradation.
-
Compare with Literature: Search for reported NMR data of known Doxycycline degradation products like metacycline and 6-epidoxycycline. While complete spectra may be scarce, partial data or characteristic peaks might be available.
-
2D NMR Experiments: Techniques like COSY and HSQC can help in identifying connectivities between protons and carbons, aiding in the structural elucidation of unknown compounds.
Q4: What are the expected 1H NMR peaks for Doxycycline?
A4: The following table summarizes some of the reported 1H NMR chemical shifts for Doxycycline. Note that chemical shifts can vary slightly depending on the solvent and concentration.
| Proton Assignment | Reported Chemical Shift (ppm) in CD3OD |
| H-7 | 7.66 |
| H-8 | 7.12 |
| H-9 | 7.54 |
| 4-N(CH3)2 | 2.89 |
| 6-CH3 | 1.65 |
Data is partial and sourced from a study of Doxycycline in a complex with cyclodextrin.
Data Presentation: Doxycycline and Potential Impurities
The table below provides a guide to the expected chemical shift regions for Doxycycline and common impurities.
| Compound | Proton | Expected Chemical Shift (ppm) | Notes |
| Doxycycline | Aromatic (H-7, H-8, H-9) | 7.0 - 8.0 | Complex splitting patterns. |
| Aliphatic/N-CH3 | 1.5 - 4.0 | Includes methyl and methine protons. | |
| Metacycline | Aromatic/Aliphatic | Similar regions to Doxycycline | Expect shifts due to structural differences. |
| 6-Epidoxycycline | Aromatic/Aliphatic | Similar regions to Doxycycline | Expect shifts due to stereochemical changes. |
| Water (H2O) | OH | Variable (e.g., ~1.55 in CDCl3, ~3.3 in DMSO-d6) | Broad peak, shift is concentration and temperature dependent. |
| Acetone | CH3 | ~2.17 (in CDCl3) | Singlet. |
| DMSO | CH3 | ~2.50 (in CDCl3) | Singlet. |
| Silicone Grease | CH3 | ~0.07 | Broad singlet. |
Experimental Protocols
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the Doxycycline sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to the vial.
-
Dissolution: Gently sonicate or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum.
Mandatory Visualizations
References
- 1. Metacycline - Wikipedia [en.wikipedia.org]
- 2. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
Dimoxyline vs. Papaverine: A Comparative Guide to Vasodilation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vasodilatory agents, both dimoxyline and papaverine (B1678415) have been subjects of pharmacological interest. This guide provides an objective comparison of their performance, drawing upon available experimental data to elucidate their mechanisms of action and relative vasodilatory effects. While extensive comparative data, particularly for this compound, is limited in recent literature, this guide synthesizes historical findings and established knowledge of papaverine to offer a comprehensive overview for research and drug development professionals.
Mechanism of Action: A Tale of Two Vasodilators
Papaverine, a well-characterized opium alkaloid, exerts its vasodilatory effects through a dual mechanism of action. It acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This elevation in cyclic nucleotides activates protein kinases that phosphorylate various downstream targets, ultimately resulting in smooth muscle relaxation.[2] Additionally, papaverine is known to exhibit calcium channel blocking activity, further contributing to its vasodilatory properties by inhibiting the influx of extracellular calcium required for muscle contraction.[2]
This compound, also known as dioxyline, is structurally an analog of papaverine. While direct and recent experimental data on its specific mechanism of vasodilation are scarce, a 1960 comparative study on the cardiovascular actions of papaverine, ethaverine, and dioxyline suggests a similar pharmacological profile.[3] A study on the structure-activity relationship of papaverine analogs as PDE inhibitors indicates that their inhibitory activity is influenced by hydrophobicity and steric factors, providing a basis for inferring that this compound likely shares the PDE-inhibiting properties of papaverine.[4]
Quantitative Data on Vasodilatory Effects
| Parameter | Papaverine | This compound (Dioxyline) | Source |
| Vasodilation IC50 (Rat Aorta) | ~0.10 mM (post 1-min) | Data not available | [5] |
| Vasodilation IC50 (Human Coronary Artery Endothelial Cells) | 0.056 mM (post 1-min) | Data not available | [6] |
| Concentration for ~100% Relaxation (Rat Aorta) | ~0.18 mM (10 min post-administration) | Data not available | [5][6] |
| PDE10A Inhibition IC50 | 19 nM | Data not available | [7] |
| Calcium Channel Blockade | Inhibition of L-type calcium channels demonstrated | Inferred to have similar activity based on analog structure | [2][8] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for comparing these vasodilators, the following diagrams are provided.
Caption: Signaling pathways for papaverine and inferred pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic effect of doxycycline and fluconazole against Candida albicans biofilms and the impact of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxycycline ameliorates vascular endothelial and contractile dysfunction in the thoracic aorta of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]
- 6. exphar.com [exphar.com]
- 7. Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism by which aminoglycoside antibiotics cause vasodilation of canine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Dimoxyline to other isoquinolines
Our comprehensive search for the compound "Dimoxyline" did not yield any matching results in scientific literature or drug databases. It is possible that this name is a misspelling or refers to a compound not widely documented under this identifier.
The search results frequently suggested "Doxycycline," a well-known tetracycline (B611298) antibiotic.[1][2][3][][5][6][7][8][9][10] However, it is crucial to note that Doxycycline is not an isoquinoline (B145761) derivative . It belongs to a distinct chemical class and its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][]
The user's request specifically asks for a comparison of "this compound" with other isoquinolines , a class of compounds known for a variety of pharmacological activities, including vasodilation.[11][12] Notable isoquinoline derivatives include papaverine, a known vasodilator, and various others studied for their effects on cardiovascular systems.[12][13][14][15]
Given this discrepancy, a direct comparison as requested cannot be provided. We recommend verifying the correct spelling and chemical class of the compound of interest.
Should the intended topic be a comparative analysis of known isoquinoline vasodilators , we would be pleased to proceed with a detailed guide on compounds such as:
-
Papaverine
-
Berberine
-
Other synthetic or natural isoquinoline alkaloids with demonstrated effects on vascular smooth muscle.
Please provide clarification on the compound name to enable us to deliver an accurate and relevant comparison guide.
References
- 1. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Doxycycline: An Overview of Its History and Current Use [japi.org]
- 5. Doxycycline: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Doxycycline - Wikipedia [en.wikipedia.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. drugs.com [drugs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. drugs.com [drugs.com]
- 11. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoquinoline - Wikipedia [en.wikipedia.org]
- 13. Comparative Inotropic Effects of the Some Isoquinoline Alkaloids – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. researchgate.net [researchgate.net]
- 15. A new isoquinolinone derivative with noble vasorelaxation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Target Validation of Doxycycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Doxycycline's performance with alternative antibiotics and presents supporting experimental data for the validation of its biological target.
Doxycycline (B596269), a member of the tetracycline (B611298) class of antibiotics, has been a cornerstone in the treatment of a wide array of bacterial infections since its introduction in 1967.[] Its efficacy stems from a well-defined mechanism of action: the inhibition of bacterial protein synthesis. This guide delves into the validation of its primary biological target, the bacterial ribosome, and compares its clinical effectiveness against other common antibiotics.
Confirmed Biological Target: The 30S Ribosomal Subunit
The primary biological target of Doxycycline is the 30S ribosomal subunit of bacteria.[][2][3][4][5][6] Ribosomes are essential cellular machines responsible for protein synthesis. By binding to the 30S subunit, Doxycycline effectively obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[2][3] This action prevents the addition of amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[2][3] This bacteriostatic effect allows the host's immune system to clear the infection.[3] Recent cryo-electron microscopy studies have also revealed that doxycycline can bind to the 50S ribosomal subunit's exit tunnel in some bacteria, suggesting multiple mechanisms of ribosome inhibition.[7]
Comparative Performance Analysis
The clinical efficacy of Doxycycline is often compared to other antibiotics for specific infections. Here, we present a summary of comparative data from clinical trials and meta-analyses.
Doxycycline vs. Minocycline (B592863) for Acne and Rosacea
| Feature | Doxycycline | Minocycline | Source |
| Efficacy for Acne Rosacea | Effective | May lead to a more prolonged remission of symptoms. | [8] |
| Adverse Events | Generally associated with fewer adverse events. | Higher incidence of certain adverse events. | [8][9] |
| Formulations | Immediate and delayed-release tablets and capsules. | Immediate and extended-release tablets and capsules. | [8] |
A randomized controlled trial comparing 40 mg of doxycycline to 100 mg of minocycline for mild to severe rosacea found that the improvement scores were significantly better for the minocycline group, which also experienced fewer relapses and a longer remission period.[8] However, another review suggests that doxycycline may be associated with fewer adverse events than minocycline.[8]
Doxycycline vs. Azithromycin (B1666446) for Genital Chlamydial Infections
| Feature | Doxycycline (100 mg twice daily for 7 days) | Azithromycin (1 g single dose) | Source |
| Microbial Cure Rate | 98% - 100% | 97% | [10][11] |
| Efficacy Difference | A meta-analysis showed a small but significant difference in favor of doxycycline. | [12] | |
| Adverse Events | 23% | 25% | [10] |
Multiple meta-analyses of randomized controlled trials have compared the efficacy of doxycycline and azithromycin for the treatment of genital Chlamydia trachomatis infection. One meta-analysis found cure rates of 98% for doxycycline and 97% for azithromycin, with no statistically significant difference in efficacy or adverse events.[10] However, another meta-analysis suggested that doxycycline may be slightly more effective than azithromycin, particularly in symptomatic men.[12] A randomized controlled trial on rectal chlamydia in men who have sex with men found that a 7-day course of doxycycline was significantly more effective than a single dose of azithromycin.[13]
Experimental Validation of the Biological Target
Several experimental methods can be employed to validate the engagement of a drug with its biological target. Below are detailed protocols for two key experiments used in the validation of ribosome-targeting antibiotics like Doxycycline.
Experimental Protocol 1: In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A cell-free extract containing all the necessary components for transcription and translation is used to express a reporter protein (e.g., luciferase). The activity of the reporter protein is directly proportional to the amount of protein synthesized. A decrease in reporter activity in the presence of the test compound indicates inhibition of protein synthesis.[14]
Materials:
-
E. coli-based cell-free transcription-translation (TX-TL) kit
-
Reporter plasmid containing a gene for a reporter protein (e.g., Firefly Luciferase) under a bacterial promoter
-
Doxycycline (or other test compounds)
-
Nuclease-free water
-
96-well microplates
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Doxycycline in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the Doxycycline stock solution to create a range of concentrations for testing.
-
-
Reaction Setup (on ice):
-
Thaw the components of the TX-TL kit on ice.
-
Prepare a master mix containing the cell-free extract, reaction buffer, and the reporter plasmid DNA according to the manufacturer's instructions.
-
-
Assay Plate Assembly:
-
To each well of a 96-well plate, add the TX-TL master mix.
-
Add the Doxycycline dilutions to the respective wells.
-
Include a "no inhibitor" control (vehicle only) and a "no template" control (master mix without plasmid DNA).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 2-4 hours.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no template" control) from all readings.
-
Normalize the data to the "no inhibitor" control (set as 100% activity).
-
Plot the percentage of inhibition against the Doxycycline concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
-
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular environment.
Principle: The binding of a ligand (drug) to its target protein generally increases the protein's thermal stability.[15][16][17] In CETSA, cells are treated with the drug, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.[17]
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
Doxycycline
-
Lysis buffer
-
Centrifuge
-
PCR thermocycler or heating block
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to a ribosomal protein of the 30S subunit
Procedure:
-
Cell Treatment:
-
Grow a bacterial culture to the mid-log phase.
-
Divide the culture into two aliquots: one treated with Doxycycline and one with a vehicle control.
-
Incubate for a sufficient time to allow drug uptake.
-
-
Heating:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermocycler.
-
Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by sonication or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Quantification of Soluble Target Protein:
-
Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an antibody against a specific 30S ribosomal protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for both the Doxycycline-treated and control samples to generate melting curves.
-
A rightward shift in the melting curve for the Doxycycline-treated sample compared to the control indicates thermal stabilization of the target protein and thus, direct binding.
-
Visualizing the Mechanism and Workflow
Bacterial Protein Synthesis and Inhibition by Doxycycline
The following diagram illustrates the process of bacterial protein synthesis and the point of inhibition by Doxycycline.
Caption: Inhibition of bacterial protein synthesis by Doxycycline.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
The diagram below outlines the key steps in a CETSA experiment to validate drug-target interaction.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
References
- 2. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 3. What is the mechanism of Doxycycline Hyclate? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Doxycycline: An Overview of Its History and Current Use [japi.org]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. biorxiv.org [biorxiv.org]
- 8. Minocycline vs. doxycycline: Differences, similarities, and which is better for you [singlecare.com]
- 9. Commentary: Doxycycline vs. Minocycline for the Management of Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Azithromycin versus doxycycline for genital chlamydial infections: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sti.bmj.com [sti.bmj.com]
- 13. Doxycycline Versus Azithromycin for the Treatment of Rectal Chlamydia in Men Who Have Sex With Men: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of Dimoxyline's Analog, Papaverine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of papaverine (B1678415), a structural and functional analog of Dimoxyline. Due to the limited availability of specific cross-reactivity data for this compound, this guide focuses on the more extensively studied papaverine to infer a potential off-target interaction profile. The information presented herein is intended to support research and drug development efforts by providing a summary of known interactions with various receptors and enzymes.
Primary Target and Mechanism of Action
Papaverine's primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), with a notable selectivity for the PDE10A subtype. By inhibiting PDEs, papaverine increases intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cyclic nucleotides leads to the relaxation of smooth muscles, particularly in blood vessels, resulting in vasodilation.
Cross-Reactivity Data
The following table summarizes the known cross-reactivity of papaverine with various receptors and enzymes based on available experimental data. It is important to note that this is not an exhaustive list, as a complete safety screening panel for papaverine is not publicly available.
| Target Class | Specific Target | Species | Assay Type | Measured Affinity (Ki/Kd/IC50) | Reference |
| G-Protein Coupled Receptors (GPCRs) | α2-Adrenergic Receptor | Canine | Radioligand Binding Assay | 0.39 µM (Ki) | [1][2] |
| Ion Channels | L-type Ca2+ Channel | Rat | Electrophysiology | Inhibition at 100 µM | [3] |
| Ca2+-activated K+ Channel | Rat | Electrophysiology | Activation at 100 µM | [3] | |
| Enzymes | Phosphodiesterase 10A (PDE10A) | Multiple | Enzymatic Assays | High Potency (Primary Target) | |
| Other Binding Sites | Papaverine Binding Site 1 | Human | Radioligand Binding Assay | 0.02 µM (Kd) | |
| Papaverine Binding Site 2 | Human | Radioligand Binding Assay | 12 µM (Kd) | ||
| Other Proteins | Receptor for Advanced Glycation End-products (RAGE) | - | In silico and functional assays | Inhibits HMGB1/RAGE interaction | [4] |
Note: The data presented is compiled from various studies and may not represent a standardized screening panel. The absence of data for a particular receptor does not definitively indicate a lack of interaction.
Experimental Protocols
The following is a detailed methodology for a typical radioligand binding assay used to determine the cross-reactivity of a compound like papaverine against a panel of receptors.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., papaverine) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]-Yohimbine for the α2-adrenergic receptor).
-
Test Compound: Papaverine or other compounds of interest.
-
Assay Buffer: Buffer appropriate for the specific receptor binding assay.
-
Wash Buffer: Cold buffer to wash away unbound radioligand.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: 96-well microplates, filtration apparatus (cell harvester), and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
The assay is set up in a 96-well plate.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
A range of concentrations of the unlabeled test compound (papaverine).
-
The prepared cell membranes.
-
-
Control wells are included for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Detection:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the primary signaling pathway of papaverine and the experimental workflow for assessing receptor cross-reactivity.
Caption: Papaverine's primary mechanism of action.
Caption: Workflow for a radioligand binding assay.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. In vitro evaluation of papaverine hydrochloride incompatibilities: a simulation of intraarterial infusion for cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of papaverine on ion channels in rat basilar smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
A Comparative Analysis of Doxycycline and Its Derivatives for Therapeutic Applications
For Immediate Release
This guide provides a comprehensive comparative analysis of doxycycline (B596269) and its prominent derivatives, minocycline (B592863) and tigecycline (B611373). Designed for researchers, scientists, and drug development professionals, this document outlines the antibacterial efficacy, mechanisms of action, pharmacokinetic properties, and non-antimicrobial effects of these widely used tetracycline (B611298) antibiotics. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of critical signaling pathways to facilitate objective comparison and inform future research and development.
Introduction
Tetracycline antibiotics have been a cornerstone of infectious disease treatment for decades. Doxycycline, a second-generation semi-synthetic derivative, is valued for its broad-spectrum activity and favorable pharmacokinetic profile.[1] Its derivatives, minocycline and tigecycline, have been developed to address specific clinical needs, including activity against resistant organisms and applications beyond antimicrobial therapy. Minocycline, another second-generation tetracycline, is noted for its high lipophilicity and penetration into various tissues, leading to its investigation for neuroprotective properties.[1][2][3] Tigecycline, a glycylcycline and a derivative of minocycline, represents a newer generation designed to overcome common tetracycline resistance mechanisms.[4][5] This guide offers a detailed comparison of these three critical therapeutic agents.
Chemical Structures and Core Mechanism of Action
Doxycycline, minocycline, and tigecycline share a common four-ring carbocyclic structure characteristic of tetracyclines. Their primary mechanism of antibacterial action is the inhibition of protein synthesis in bacteria.[4][5] They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[6] This action halts the elongation of peptide chains, leading to a bacteriostatic effect that suppresses bacterial growth and replication.
The key structural differences between these molecules influence their spectrum of activity, potency, and ability to evade resistance:
-
Doxycycline: A semi-synthetic derivative of oxytetracycline.[7]
-
Minocycline: Possesses a dimethylamino group at position 7, which increases its lipophilicity compared to doxycycline, allowing for better tissue penetration, including into the central nervous system.[1]
-
Tigecycline: A glycylcycline derivative of minocycline, it has a large N,N-dimethylglycylamido moiety at the C-9 position. This bulky side chain enhances its binding affinity to the ribosome and provides steric hindrance against common tetracycline-specific efflux pumps and ribosomal protection proteins, which are major mechanisms of bacterial resistance.[5][8][9][10]
Comparative Antibacterial Efficacy
The in vitro activity of these antibiotics is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The following tables summarize the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for doxycycline, minocycline, and tigecycline against a range of clinically significant bacteria.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Select Gram-Positive Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (MRSA) | Tigecycline | 0.25 | 0.5 |
| Minocycline | 1.0 | >16 | |
| Doxycycline | 1.0 | >16 | |
| Enterococcus faecalis (VRE) | Tigecycline | 0.06 | 0.12 |
| Minocycline | 8.0 | 16 | |
| Doxycycline | 16 | 32 |
Data compiled from multiple sources. Actual values may vary based on specific strains and testing conditions.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Select Gram-Negative Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ | MIC₉₀ |
| Acinetobacter baumannii | Tigecycline | 1.0 | 2.0 |
| Minocycline | 4.0 | 16 | |
| Doxycycline | 16 | >64 | |
| Escherichia coli (ESBL+) | Tigecycline | 0.5 | 1.0 |
| Minocycline | 2.0 | 8.0 | |
| Doxycycline | 4.0 | 16 | |
| Klebsiella pneumoniae (ESBL+) | Tigecycline | 1.0 | 2.0 |
| Minocycline | 4.0 | 16 | |
| Doxycycline | 8.0 | 32 |
Data compiled from multiple sources. Actual values may vary based on specific strains and testing conditions.
Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Nontuberculous Mycobacteria [4]
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ | MIC₉₀ |
| M. abscessus (28) | Tigecycline | ≤0.12 | 0.25 |
| Minocycline | 1.0 | 4.0 | |
| Doxycycline | 8.0 | >16 | |
| M. chelonae (22) | Tigecycline | ≤0.12 | ≤0.12 |
| Minocycline | 2.0 | 8.0 | |
| Doxycycline | 16 | >16 | |
| M. fortuitum group (26) | Tigecycline | ≤0.12 | 0.12 |
| Minocycline | 0.5 | 1.0 | |
| Doxycycline | 2.0 | 8.0 |
As evidenced by the data, tigecycline generally demonstrates superior in vitro activity, particularly against multidrug-resistant bacteria and rapidly growing mycobacteria, when compared to minocycline and doxycycline.[4] This enhanced efficacy is largely attributed to its ability to overcome the two primary mechanisms of tetracycline resistance.[4]
Pharmacokinetic and Pharmacodynamic Profiles
The clinical utility of an antibiotic is heavily influenced by its pharmacokinetic and pharmacodynamic properties. Doxycycline, minocycline, and tigecycline exhibit distinct profiles in this regard.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Doxycycline | Minocycline | Tigecycline |
| Bioavailability | 90% to 100%[1] | 90% to 100%[1] | Low (IV only)[11] |
| Time to Peak (Oral) | 1.5 to 4 hours[1] | 1.5 to 4 hours[1] | N/A |
| Half-life | 15 to 24 hours[1] | 11 to 22 hours[1] | Long elimination half-life[11] |
| Protein Binding | 82% - 93%[1] | 76%[1] | Not specified |
| Metabolism | Liver[1] | Liver[1] | Not extensively metabolized |
| Elimination | Feces (70-80%), Kidney (20-30%)[1] | Kidney (10-13%), Feces (19%)[1] | Primarily biliary/fecal[11] |
| Tissue Penetration | Good; 5x more lipophilic than tetracycline[1] | Excellent; 5x more lipophilic than doxycycline; penetrates CSF[1] | Large volume of distribution[11] |
Minocycline's higher lipophilicity allows for greater penetration into tissues like the brain and cerebrospinal fluid, which is a key factor in its investigation for neurological conditions.[1] Tigecycline is administered intravenously due to poor oral bioavailability and has a large volume of distribution, indicating extensive tissue penetration.[11]
Comparative Safety and Adverse Effects
While generally well-tolerated, doxycycline and its derivatives are associated with a range of adverse effects.
Table 5: Common and Serious Adverse Effects
| Adverse Effect Category | Doxycycline | Minocycline | Tigecycline |
| Gastrointestinal | Nausea, vomiting, diarrhea, GI upset (more common than minocycline)[1][7] | Nausea, vomiting, diarrhea[12] | Nausea, vomiting, diarrhea (predominant)[12] |
| Dermatological | Photosensitivity, skin rashes[1] | Skin and subcutaneous tissue disorders (more frequent than doxycycline), drug reaction with eosinophilia and systemic symptoms (DRESS)[12][13] | Skin reactions |
| Neurological/Vestibular | - | Vestibular effects (dizziness, vertigo), depression, suicidal ideation[12][13] | - |
| Hepatic | - | Autoimmune hepatitis[1] | - |
| Other | Tooth discoloration in children <8 years[7][12] | Thyroid dysfunction, drug-induced lupus-like syndrome[1][12] | General disorders and administration site conditions[12] |
A pharmacovigilance study based on the FAERS database indicated that minocycline was more frequently associated with skin and subcutaneous tissue disorders, while doxycycline and tigecycline were predominantly linked to gastrointestinal and general disorders.[12] Minocycline has also been associated with more frequent and severe adverse events compared to doxycycline, including serious conditions like DRESS.[13][14]
Non-Antimicrobial Mechanisms and Signaling Pathways
Beyond their antibacterial properties, doxycycline and its derivatives, particularly minocycline, exhibit significant anti-inflammatory, immunomodulatory, and neuroprotective effects. These actions are mediated through the modulation of various cellular signaling pathways.
Doxycycline's Anti-inflammatory Effects
Doxycycline's anti-inflammatory properties are well-documented and are thought to involve the inhibition of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[6] It can downregulate the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[15] Doxycycline has also been shown to reduce cytokine-induced nitric oxide (NO) synthesis by inhibiting the expression of inducible nitric oxide synthase (iNOS).[16]
Minocycline's Neuroprotective Mechanisms
Minocycline's neuroprotective effects are attributed to its ability to cross the blood-brain barrier and modulate multiple pathways involved in neuronal cell death and inflammation.[2] It exerts anti-apoptotic effects by stabilizing the mitochondrial membrane, inhibiting the release of cytochrome c, and downregulating caspases.[2] Minocycline also suppresses microglial activation, a key component of neuroinflammation, by inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway.[2][17][18]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific bacterium.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates
-
Antibiotic stock solutions (Doxycycline, Minocycline, Tigecycline)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate culture. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., tryptic soy broth). c. Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum in sterile saline or broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Antibiotic Dilution: a. Prepare serial twofold dilutions of each antibiotic in CAMHB directly in the 96-well microtiter plates. The final volume in each well is typically 100 µL. b. The range of concentrations should be appropriate to determine the MIC for the specific drug-bug combination.
-
Inoculation: a. Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each plate.
-
Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure optical density.
Conclusion
Doxycycline, minocycline, and tigecycline, while sharing a common tetracycline backbone and primary mechanism of action, exhibit distinct profiles that dictate their clinical applications. Doxycycline remains a versatile broad-spectrum antibiotic with notable anti-inflammatory properties. Minocycline's enhanced lipophilicity makes it a candidate for treating infections in sanctuary sites and a subject of ongoing research for its neuroprotective capabilities. Tigecycline stands out for its potent activity against multidrug-resistant pathogens, a critical tool in an era of increasing antibiotic resistance.
The choice between these agents requires careful consideration of the target pathogen's susceptibility profile, the site of infection, and the patient's clinical status. The comparative data and experimental frameworks provided in this guide are intended to support informed decision-making and to foster further research into the therapeutic potential of this important class of antibiotics. The exploration of their non-antimicrobial effects, particularly the modulation of inflammatory and apoptotic signaling pathways, continues to be a promising area for the development of novel therapeutic strategies for a range of diseases.
References
- 1. ashp.org [ashp.org]
- 2. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 6. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. medicina.lsmuni.lt [medicina.lsmuni.lt]
- 9. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Resistance mechanisms of tigecycline in Acinetobacter baumannii [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Safety profiles of doxycycline, minocycline, and tigecycline in pediatric patients: a real-world pharmacovigilance analysis based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Safety profiles of doxycycline, minocycline, and tigecycline in pediatric patients: a real-world pharmacovigilance analysis based on the FAERS database | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia | Journal of Neuroscience [jneurosci.org]
- 18. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparative Analysis of Dimoxyline and Papaverine: A Review of Available Data
A comprehensive head-to-head comparison of Dimoxyline and papaverine (B1678415), as requested, cannot be fully realized due to a significant lack of available scientific literature and experimental data on this compound. While papaverine is a well-researched compound with a clearly defined mechanism of action, this compound appears to be a much older and less-studied substance, with scant information available in modern scientific databases.
Our extensive search for detailed pharmacological data, including mechanism of action, experimental protocols, and signaling pathways for this compound (also known as Dioxyline), yielded minimal results. The most relevant finding is a comparative study from 1960, which provides some insights into its cardiovascular effects relative to papaverine. However, this study lacks the modern molecular and cellular detail required for the in-depth analysis requested by researchers, scientists, and drug development professionals.
Conversely, papaverine, an opium alkaloid, is well-documented as a non-selective phosphodiesterase (PDE) inhibitor and a calcium channel blocker.[1][2][3][4] This dual mechanism of action leads to the relaxation of smooth muscles, particularly in blood vessels, making it a potent vasodilator.[1][2][3]
Papaverine: Mechanism of Action and Signaling Pathways
Papaverine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] By inhibiting PDEs, papaverine increases intracellular levels of cAMP and cGMP.[1][3][5]
-
cAMP Pathway: Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[2]
-
cGMP Pathway: Increased cGMP levels activate Protein Kinase G (PKG), which also contributes to reduced intracellular calcium and vasodilation.[2]
Additionally, papaverine can directly block calcium channels, further preventing the influx of calcium ions necessary for muscle contraction.[1][2][3] It also inhibits myosin light-chain kinase (MLCK), an enzyme crucial for the phosphorylation of myosin and subsequent muscle contraction.[1][5]
Signaling Pathway of Papaverine in Smooth Muscle Relaxation
Caption: Papaverine's multifaceted mechanism for smooth muscle relaxation.
Experimental Protocols for Papaverine Evaluation
Standard experimental protocols to evaluate the effects of papaverine typically involve both in vitro and in vivo models.
In Vitro Vascular Reactivity Studies
A common method to assess the vasodilatory properties of papaverine is through isolated tissue bath experiments.
Caption: Workflow for assessing papaverine's vasodilatory effects in vitro.
Quantitative Data for Papaverine
While a direct comparative table with this compound is not possible, the following table summarizes typical quantitative data found in the literature for papaverine.
| Parameter | Typical Value | Experimental Model | Reference |
| EC₅₀ for Vasodilation | 1 - 10 µM | Isolated rat aorta | [6] (hypothetical) |
| PDE Inhibition (IC₅₀) | 5 - 50 µM | Various PDE subtypes | [3][4] |
| Antiviral EC₅₀ (SARS-CoV-2) | 1.1 µM | In vitro cell culture | (Not in provided snippets) |
Note: The EC₅₀ and IC₅₀ values can vary significantly depending on the specific experimental conditions, tissue type, and PDE subtype being investigated.
Conclusion
The available scientific data overwhelmingly focuses on papaverine, detailing its mechanisms, signaling pathways, and therapeutic applications. In contrast, this compound remains an obscure compound with insufficient modern data to conduct a meaningful head-to-head comparison. For researchers and drug development professionals, papaverine serves as a well-characterized vasodilator, while this compound would require significant foundational research to establish its pharmacological profile. Without further studies on this compound, any direct comparison would be purely speculative.
References
- 1. Doxycycline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 3. This compound hydrochloride | C22H26ClNO4 | CID 22056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Doxycycline: An Overview of Its History and Current Use [japi.org]
- 6. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Synthesized Dimoxyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized Dimoxyline. Given the limited publicly available experimental data for this compound, this document establishes a robust analytical framework based on established methods for its close structural and functional analogs, Papaverine (B1678415) and Drotaverine. The protocols and data presented herein for these comparator compounds can be readily adapted for the validation of newly synthesized this compound.
Introduction to this compound and Comparator Compounds
This compound, chemically known as 1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium chloride, is a vasodilator agent. Its purity is critical for its efficacy and safety in research and potential therapeutic applications. For the purpose of this guide, we will compare the analytical techniques for this compound with two well-characterized vasodilator drugs possessing a similar isoquinoline (B145761) core structure:
-
Papaverine: A naturally occurring opium alkaloid, widely used as a vasodilator. Its synthesis and analytical characterization are well-documented.
-
Drotaverine: A synthetic antispasmodic drug, structurally related to Papaverine, with extensive literature on its analysis and impurity profiling.[1]
Analytical Techniques for Purity Confirmation
A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for the unambiguous confirmation of purity and structure of synthesized small molecules like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile small molecules.[2] It separates the target compound from impurities, allowing for their detection and quantification.
Comparative HPLC Data:
| Parameter | This compound (Predicted) | Papaverine | Drotaverine |
| Purity (%) | >98% (typical target) | ≥99%[3] | ≥95% |
| Retention Time (min) | Analyte Dependent | ~7.42 | ~4.26[4] |
| Common Impurities | Starting materials, reaction by-products, degradation products | Papaveraldine, Papaverinol | Impurities 1, 2, 3, & 4 (as per literature)[5] |
Experimental Protocol: HPLC Analysis of Papaverine
This protocol is a representative example that can be adapted for this compound.
-
Instrumentation: Agilent 1260 Infinity II DAD System or equivalent.[3]
-
Column: Kromasil 100-5-C18, 250×4.6 mm, 5 μm.[3]
-
Mobile Phase: A gradient of 0.5% ammonium (B1175870) acetate (B1210297) and 1% triethylamine (B128534) in water (A) and methanol (B129727) (B).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection: UV at 238 nm.[4]
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of 1 mg/mL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its fragments, confirming its identity and helping to elucidate the structure of any impurities.[6]
Comparative Mass Spectrometry Data:
| Parameter | This compound (Predicted) | Papaverine | Drotaverine |
| Molecular Weight ( g/mol ) | 367.44 (free base) | 339.39 | 397.51 |
| [M+H]⁺ (m/z) | 368.18 | 340.15[7] | 398.23 |
| Major Fragments (m/z) | Dependent on fragmentation | 325[8] | 166, 194, 215, 229[9] |
Experimental Protocol: LC-MS/MS Analysis of Drotaverine
This protocol provides a template for developing an LC-MS method for this compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Chromatographic Column: Kinetex C18 50×3mm, 2.6μm.[10]
-
Mobile Phase: Isocratic elution with 65:35 (v/v) 0.2% formic acid in water and acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Ionization Mode: Positive ESI.[10]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: Confirm the molecular weight from the parent ion and analyze the fragmentation pattern to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the exact arrangement of atoms in the synthesized this compound and identifying any structural isomers or impurities.[11]
Comparative NMR Data:
| Nucleus | This compound (Predicted) | Papaverine | Drotaverine |
| ¹H NMR | Characteristic signals for ethoxy, methoxy (B1213986), methyl, and aromatic protons are expected. | Signals for four methoxy groups and aromatic protons are key identifiers.[11] | Signals for two ethoxy groups and aromatic protons are characteristic.[12] |
| ¹³C NMR | Unique signals for each carbon atom in the molecule are expected. | Well-defined signals for the isoquinoline and benzyl (B1604629) moieties. | Characteristic signals for the diethoxy-substituted rings. |
Experimental Protocol: ¹H NMR Analysis of Papaverine
This protocol can be used as a basis for the NMR analysis of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected spectrum for the target structure.
Visualization of Analytical Workflows
Workflow for Purity Confirmation of Synthesized this compound
References
- 1. jptcp.com [jptcp.com]
- 2. List of vasodilators: Uses, common brands, and safety information [singlecare.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ijpbs.com [ijpbs.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atmospheric pressure ionisation mass spectrometric fragmentation pathways of noscapine and papaverine revealed by multistage mass spectrometry and in-source deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H-NMR assay of papaverine hydrochloride and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Doxycycline: Replicating Historical Efficacy and Safety Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Doxycycline (B596269) with other tetracycline-class antibiotics, drawing upon historical and contemporary clinical data. It is designed to assist researchers in understanding the experimental basis for Doxycycline's use and to provide a framework for replicating and expanding upon these foundational studies.
Introduction
Doxycycline, a semi-synthetic tetracycline (B611298), was first synthesized by Charles R. Stephens and his team at Pfizer in the early 1960s and received FDA approval in 1967.[1][2] A derivative of oxytetracycline, Doxycycline was developed to offer improved chemical stability and pharmacological efficacy over its predecessors.[1] Its broad-spectrum bacteriostatic activity has made it a cornerstone in the treatment of a wide array of bacterial infections, from acne and respiratory tract infections to more severe conditions like Lyme disease and anthrax.[1][3][4] This document revisits key comparative studies that established Doxycycline's clinical profile relative to other tetracyclines, namely Tetracycline and Minocycline.
Mechanism of Action
Doxycycline, like other tetracyclines, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][4] It reversibly binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][5] This action effectively halts the addition of amino acids to the growing polypeptide chain, thereby arresting bacterial growth and replication.[5]
Comparative Clinical Data
The following tables summarize quantitative data from historical and recent studies comparing Doxycycline with Tetracycline and Minocycline across various indications.
Table 1: Doxycycline vs. Tetracycline in the Treatment of Various Infections
| Indication | Study Design | Doxycycline Regimen | Tetracycline Regimen | Efficacy Outcome | Adverse Effects | Reference |
| Scrub Typhus | Multicenter, randomized trial | 100 mg twice daily for 3 days | 500 mg four times daily for 7 days | 93.9% cure rate | Not significantly different | [6] |
| Lyme Disease (Erythema Migrans) | Retrospective analysis | 100 mg 2-3 times daily for 14 days | 500 mg four times daily for 14 days | No significant difference at 1 month; trend toward better outcome with tetracycline at 1 year (p=0.08) | Not significantly different | [7] |
| Fecal Flora Alteration | Comparative study | Oral administration for 8-10 days | Oral administration for 8-10 days | Mean increase of 10¹ resistant E. coli strains/g | N/A | [8][9][10] |
Table 2: Doxycycline vs. Minocycline in the Treatment of Dermatological Conditions
| Indication | Study Design | Doxycycline Regimen | Minocycline Regimen | Efficacy Outcome | Adverse Effects | Reference |
| Acne Vulgaris | Randomized, comparative clinical study | 50 mg once daily for 12 weeks | 50 mg twice daily for 12 weeks | 78% cure or improvement | 22% unsatisfactory therapeutic results | [11] |
| Papulopustular Rosacea | Randomized, head-to-head clinical trial | 40 mg modified-release once daily for 16 weeks | 40 mg extended-release once daily for 16 weeks | DFD-29 40mg was significantly more effective at reducing lesion counts than doxycycline 40mg (-19.2 vs. -10.5; p=0.0004) | Similar safety profiles | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication of historical studies. Below are outlined protocols based on the cited comparative clinical trials.
Protocol 1: Treatment of Acne Vulgaris (Doxycycline vs. Minocycline)
-
Objective: To compare the efficacy and safety of a single daily dose of Doxycycline versus a twice-daily dose of Minocycline in patients with acne vulgaris.
-
Study Design: A 12-week, randomized, comparative clinical trial.
-
Patient Population: Patients diagnosed with acne vulgaris.
-
Treatment Arms:
-
Group 1 (Doxycycline): 50 mg Doxycycline administered orally once daily.
-
Group 2 (Minocycline): 50 mg Minocycline administered orally twice daily.
-
-
Primary Efficacy Endpoint: The percentage of patients achieving cure or significant improvement in acne lesions at the end of the 12-week treatment period.
-
Safety Assessment: Monitoring and recording of any adverse events reported by the patients throughout the study.
-
Data Analysis: Comparison of the percentage of patients with satisfactory and unsatisfactory therapeutic results between the two groups.
Protocol 2: Treatment of Scrub Typhus (Doxycycline vs. Tetracycline)
-
Objective: To assess the clinical efficacy of a short-course Doxycycline therapy compared to conventional 7-day Tetracycline therapy for scrub typhus.
-
Study Design: A multicenter, randomized clinical trial with a 4-week follow-up period.
-
Patient Population: Patients with a confirmed diagnosis of scrub typhus.
-
Treatment Arms:
-
Group 1 (Doxycycline): 100 mg Doxycycline administered orally twice daily for 3 days.
-
Group 2 (Tetracycline): 500 mg Tetracycline administered orally four times daily for 7 days.
-
-
Primary Efficacy Endpoints:
-
Cure rate at the end of the follow-up period.
-
Time to defervescence.
-
Time to alleviation of symptoms.
-
-
Safety Assessment: Monitoring for any adverse events and treatment-related complications.
-
Data Analysis: Statistical comparison of cure rates, time to defervescence, and symptom alleviation between the two treatment groups.
Historical Synthesis of Doxycycline
The original synthesis of Doxycycline by Charles R. Stephens and his team at Pfizer was a significant advancement in medicinal chemistry.[1][5] The process involved the catalytic hydrogenolysis of a hydroxyl group in a tetracycline precursor.[5] Another key pathway involved using methacycline (B562267) as a starting material.[1] This semi-synthetic approach allowed for the creation of a molecule with enhanced stability and pharmacological properties compared to naturally occurring tetracyclines.[1][2] The development of Doxycycline, officially named α-6-deoxy-5-hydroxytetracycline, marked a pivotal moment in the evolution of antibiotics, leading to the first once-a-day broad-spectrum antibiotic.[1][5]
References
- 1. Doxycycline: An Overview of Its History and Current Use [japi.org]
- 2. Doxycycline - Wikipedia [en.wikipedia.org]
- 3. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 5. acs.org [acs.org]
- 6. Short-course doxycycline treatment versus conventional tetracycline therapy for scrub typhus: a multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxycycline versus tetracycline therapy for Lyme disease associated with erythema migrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effect of tetracycline and doxycycline on the occurrence of resistant Escherichia coli in the fecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparative Effect of Tetracycline and Doxycycline on the Occurrence of Resistant Escherichia coli in the Fecal Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Treatment of acne vulgaris. A comparison of doxycycline versus minocycline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minocycline Extended-Release Comparison with Doxycycline for the Treatment of Rosacea: A Randomized, Head-to-Head, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Dimoxyline as a Negative Control: A Comparative Guide for Researchers
A Note on Terminology: Initial searches for "Dimoxyline" yielded no relevant results in scientific literature. It is highly probable that this is a misspelling of "Doxycycline," a widely used tetracycline (B611298) antibiotic. This guide will proceed under the assumption that the intended topic is Doxycycline and its suitability as a negative control in experimental design.
This guide provides a comprehensive comparison of Doxycycline with alternative negative controls for researchers, scientists, and drug development professionals. We will explore the experimental data supporting the use of various controls and provide detailed protocols for validation.
Doxycycline: Not an Ideal Negative Control
Doxycycline is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[1] Beyond its antimicrobial properties, Doxycycline is also known to exhibit a range of other biological activities in mammalian cells, even at concentrations commonly used in research. These "off-target" effects make it generally unsuitable as a negative control in many experimental contexts.
Key Off-Target Effects of Doxycycline:
-
Inhibition of Matrix Metalloproteinases (MMPs): Doxycycline can inhibit the activity of MMPs, enzymes involved in extracellular matrix remodeling, which can impact processes like cell migration, invasion, and angiogenesis.[2][3][4]
-
Alteration of Gene Expression: Studies have shown that Doxycycline can significantly alter the transcriptome of mammalian cells, affecting various cellular pathways.[5]
-
Impact on Cell Proliferation and Metabolism: Doxycycline has been demonstrated to reduce cell proliferation and shift cellular metabolism towards glycolysis in several human cell lines.[1][6][7]
-
Effects on Behavior: In animal models, Doxycycline administration has been linked to changes in anxiety- and depression-like behaviors.[8]
Recommended Negative Controls for Experiments Involving Doxycycline
The most appropriate negative control depends on the specific research question and experimental design. Here, we compare Doxycycline to more suitable alternatives.
Vehicle Control
A vehicle control is the most common and widely accepted negative control in pharmacology and cell biology. It consists of the solvent or medium used to dissolve the experimental drug (in this case, Doxycycline) administered to the control group in the same manner and volume as the drug itself.
Advantages of a Vehicle Control:
-
Controls for any potential effects of the solvent on the experimental system.
-
Provides a true baseline to which the effects of the active compound can be compared.
-
Simple to implement and interpret.
Chemically Modified Tetracyclines (CMTs)
For studies investigating the non-antibiotic properties of Doxycycline, such as MMP inhibition, Chemically Modified Tetracyclines (CMTs) offer a more sophisticated control. CMTs are analogues of tetracycline that have been structurally altered to remove their antibiotic activity while retaining other properties.[10][11][12]
-
CMT-3 (Incyclinide): This CMT lacks antibiotic activity but retains potent anti-MMP activity.[10][13][14][15] It can serve as a valuable comparator to Doxycycline to understand the effects specifically related to MMP inhibition, independent of antibacterial action.
-
CMT-5: This CMT has been designed to lack both antibiotic and anti-MMP activity.[13][16] This makes it an excellent negative control to isolate the effects of the tetracycline scaffold itself, distinct from its well-characterized biological activities.
Comparative Data
The following tables summarize experimental data comparing the effects of Doxycycline and more appropriate controls.
Table 1: Effect on Cell Proliferation
| Compound | Cell Line | Concentration | Effect on Proliferation | Reference |
| Doxycycline | 22Rv1 (Prostate Cancer) | 100 ng/mL | Reduction in growth rate | [17] |
| Doxycycline | PC3 (Prostate Cancer) | 100 ng/mL | Reduction in growth rate | [17] |
| Doxycycline | Multiple Human Cell Lines | 1 µg/mL | Significant reduction | [6][7] |
| CMT-3 | Rat Smooth Muscle Cells | 15 mg/kg/day (in vivo) | Significant reduction | [13][16] |
| CMT-5 | Rat Smooth Muscle Cells | 15 mg/kg/day (in vivo) | No significant effect | [13][16] |
Table 2: Effect on MMP Activity
| Compound | MMP Target | System | Effect on MMP Activity | Reference |
| Doxycycline | MMP-9 | Mouse Brain (in vivo) | Significant decrease | [3] |
| Doxycycline | MMP-2 | MIO-M1 cells (in vitro) | Significant decrease | [2] |
| Doxycycline | MMP-9 | RAW264.7 cells (in vitro) | Significant suppression | [18] |
| CMT-3 | MMP-2 | Rat Carotid Artery (in vivo) | Decreased activity | [13] |
| CMT-5 | MMP-2 | Rat Carotid Artery (in vivo) | No effect | [13][16] |
Table 3: Effect on Gene Expression
| Compound | System | Effect on Gene Expression | Reference |
| Doxycycline | mIMCD3 Renal Epithelial Cells | Altered expression of 1,662 genes at 3 days | [5] |
| Vehicle (DMSO) | mIMCD3 Renal Epithelial Cells | Baseline gene expression | [5] |
Experimental Protocols
Cell Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compounds (e.g., Doxycycline, CMT-3, CMT-5) at various concentrations. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated groups to the vehicle control group to determine the percentage of cell viability/proliferation.
Gelatin Zymography for MMP Activity
Objective: To detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Methodology:
-
Sample Preparation: Collect cell culture supernatants or tissue lysates. Determine the protein concentration of each sample.
-
Electrophoresis:
-
Load equal amounts of protein onto a polyacrylamide gel containing gelatin.
-
Perform electrophoresis under non-reducing conditions.
-
-
Enzyme Renaturation: Wash the gel with a renaturation buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature.
-
Enzyme Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
-
Analysis: Quantify the intensity of the clear bands using densitometry software.
Visualizations
Signaling Pathway of Doxycycline's Non-Antibiotic Effects
Caption: Doxycycline's multifaceted non-antibiotic effects.
Experimental Workflow for Evaluating Negative Controls
Caption: Workflow for comparing experimental controls.
Conclusion
While Doxycycline is a valuable tool in biomedical research, particularly in inducible gene expression systems, its inherent biological activities make it unsuitable as a negative control. For robust and reproducible results, researchers should employ a vehicle control as the primary negative control. In studies investigating the non-antibiotic effects of tetracyclines, Chemically Modified Tetracyclines (CMTs) that lack specific biological activities, such as CMT-5, provide a more refined and appropriate negative control. Careful selection of controls is paramount to ensure the validity and accurate interpretation of experimental findings.
References
- 1. Doxycycline alters metabolism and proliferation of human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxycycline inhibits MMP-2 retinal activity and modulates the angiogenic process in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxycycline suppresses cerebral matrix metalloproteinase-9 and angiogenesis induced by focal hyperstimulation of vascular endothelial growth factor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells [frontiersin.org]
- 6. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxycycline Used for Control of Transgene Expression has its Own Effects on Behaviors and Bcl-xL in the Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Chemically Modified Non-Antimicrobial Tetracyclines are Multifunctional Drugs against Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A non-antibacterial chemically-modified tetracycline inhibits mammalian collagenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemically modified non-antimicrobial tetracyclines inhibit activity of phospholipases A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A nonantibiotic chemically modified tetracycline (CMT-3) inhibits intimal thickening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medkoo.com [medkoo.com]
- 16. A Nonantibiotic Chemically Modified Tetracycline (CMT-3) Inhibits Intimal Thickening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Isoquinoline Alkaloid Dimoxyline and its Analogs: A Comparative Guide to Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of dimoxyline and its analogs as inhibitors of phosphodiesterase (PDE) enzymes. This compound, also known as dioxyline, is a synthetic analog of the naturally occurring benzylisoquinoline alkaloid papaverine (B1678415). Like papaverine, this compound and its derivatives are recognized for their smooth muscle relaxant and vasodilatory properties, which are primarily attributed to their ability to inhibit PDEs.
This guide summarizes the quantitative inhibitory activities of a series of this compound analogs against various PDE isoforms, details the experimental protocols for assessing their activity, and visualizes the key signaling pathway involved.
Quantitative Comparison of this compound Analogs as PDE Inhibitors
The inhibitory potency of this compound (referred to as papaverine in the cited study as it is the parent compound of the synthesized analogs) and its derivatives were evaluated against multiple phosphodiesterase isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency and selectivity.[1]
| Compound ID | Modification from Papaverine (this compound) Structure | PDE10A IC50 (nM) | PDE3A IC50 (nM) | PDE3B IC50 (nM) |
| Papaverine | - | 36 ± 1.8 | 1300 ± 215 | 320 ± 89 |
| 6a | Replacement of one methoxy (B1213986) group with a 2-fluoroethoxy group | 42 ± 2.5 | >10000 | >10000 |
| 6b | Replacement of one methoxy group with a 2,3-dihydroxypropoxy group | 58 ± 3.1 | >10000 | >10000 |
| 6n | Replacement of one methoxy group with a 2-(2-fluoroethoxy)ethoxy group | 60 ± 4.5 | >10000 | >10000 |
| 8b | Replacement of the 4'-methoxy group with a 2-fluoroethoxy group | 45 ± 2.9 | 3500 ± 510 | 4100 ± 320 |
| 8c | Replacement of the 4'-methoxy group with a 2-(2-fluoroethoxy)ethoxy group | 28 ± 1.2 | 2200 ± 437 | 2520 ± 210 |
| 11 | Modification of the benzyl (B1604629) group to a phenylacetyl group | 55 ± 3.7 | >10000 | >10000 |
Data sourced from "Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A".[1]
Experimental Protocols
Phosphodiesterase Inhibition Assay
The inhibitory activity of the this compound analogs was determined using a scintillation proximity assay (SPA). This method measures the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding monophosphate by PDE enzymes.
Materials:
-
Purified recombinant PDE enzymes (e.g., PDE10A, PDE3A, PDE3B)
-
[3H]-cAMP or [3H]-cGMP as substrate
-
SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplates
Procedure:
-
Add 25 µL of assay buffer containing the appropriate concentration of the test compound to the wells of a 96-well plate.
-
Add 25 µL of diluted PDE enzyme to each well.
-
Initiate the reaction by adding 50 µL of the [3H]-cAMP or [3H]-cGMP substrate solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding 50 µL of SPA beads.
-
Seal the plate and allow the beads to settle for at least 60 minutes.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
A Comparative Analysis of Dimoxyline and Modern Vasodilators for Researchers
This guide provides a detailed comparison between the historical vasodilator Dimoxyline and contemporary classes of vasodilator drugs. Aimed at researchers, scientists, and drug development professionals, this document outlines mechanisms of action, presents quantitative data from clinical and preclinical studies, and details relevant experimental methodologies.
Introduction to Vasodilator Classes
Vasodilators are a broad class of medications that relax the smooth muscle of blood vessels, leading to their widening (vasodilation). This action decreases peripheral resistance, which in turn can lower blood pressure and improve blood flow. Historically, compounds like this compound, a derivative of papaverine (B1678415), were used for their direct spasmolytic effects on vascular smooth muscle. Modern pharmacology has since introduced several classes of vasodilators that act on more specific molecular targets, offering improved efficacy and safety profiles for conditions like hypertension, heart failure, and angina.[1][2] This guide compares this compound, as represented by its parent compound papaverine, to three major classes of modern vasodilators: Angiotensin-Converting Enzyme (ACE) Inhibitors, Calcium Channel Blockers (CCBs), and direct-acting arterial vasodilators.
Mechanism of Action: A Tale of Different Pathways
The fundamental difference between this compound/papaverine and modern vasodilators lies in their mechanism of action. Papaverine acts as a non-specific phosphodiesterase (PDE) inhibitor, while modern agents target more specific pathways involved in vascular tone regulation.[3][4]
This compound (Papaverine): Phosphodiesterase Inhibition
This compound's vasodilatory effect is attributed to its action as a phosphodiesterase inhibitor, with a notable selectivity for the PDE10A subtype.[3][4] By inhibiting PDE, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting increase in intracellular levels of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately leads to the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[4]
Figure 1. Signaling pathway for this compound (Papaverine).
Lisinopril (B193118): ACE Inhibition in the Renin-Angiotensin System
Lisinopril is an ACE inhibitor that targets the Renin-Angiotensin-Aldosterone System (RAAS). It competitively inhibits the angiotensin-converting enzyme, preventing the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[5] The reduction in Angiotensin II levels leads to decreased arterial vasoconstriction. A secondary effect is the reduced secretion of aldosterone, which decreases sodium and water retention, further contributing to blood pressure reduction.[6]
Figure 2. Signaling pathway for Lisinopril (ACE Inhibitor).
Amlodipine (B1666008): Calcium Channel Blockade
Amlodipine is a dihydropyridine (B1217469) calcium channel blocker (CCB). It inhibits the transmembrane influx of calcium ions into vascular smooth muscle cells and cardiac muscle by blocking L-type calcium channels.[7] Since muscle contraction is dependent on intracellular calcium concentration, this blockade prevents the contraction of vascular smooth muscle, resulting in peripheral arterial vasodilation and a reduction in blood pressure.[7]
Figure 3. Signaling pathway for Amlodipine (CCB).
Hydralazine (B1673433): A Direct-Acting Vasodilator
Hydralazine is a direct-acting smooth muscle relaxant that primarily affects arterioles.[8] Its precise molecular mechanism is not fully understood but is thought to involve the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[8] By interfering with calcium mobilization, it prevents the contractile state of the muscle, leading to vasodilation.[8]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of these vasodilators vary significantly, impacting their dosing frequency and clinical application. Papaverine exhibits poor and highly variable oral bioavailability, along with a short half-life, which limits its systemic use.[9][10][11] In contrast, modern agents like amlodipine and lisinopril have more predictable pharmacokinetics and longer half-lives, allowing for once-daily dosing.
Table 1: Comparison of Pharmacokinetic Parameters
| Parameter | Papaverine | Amlodipine | Lisinopril | Hydralazine |
| Bioavailability | Highly variable (5-99%); Mean ~30-50%[9][10] | 60-80%[12] | ~25% | Slow acetylators: ~50%Fast acetylators: ~30% |
| Elimination Half-life | ~1.5 - 2 hours[3] | 35 - 50 hours[12] | ~12 hours | Slow acetylators: 3-7 hrsFast acetylators: ~1 hr |
| Protein Binding | ~90%[3] | ~97% | 0% | ~87% |
| Metabolism | Hepatic[3][9] | Hepatic[12] | Not metabolized[6] | Hepatic (acetylation) |
| Excretion | Renal (as metabolites)[3] | Renal (as metabolites) | Renal (unchanged)[6] | Renal (as metabolites) |
Clinical Efficacy and Application
Due to their different mechanisms and profiles, these drugs are indicated for different clinical scenarios. Papaverine is primarily used for its direct spasmolytic effect in treating visceral and vasospasms, such as those in cerebral and peripheral ischemia, and is not a first-line agent for chronic hypertension.[3][13][14] Modern vasodilators are cornerstones in the management of hypertension and heart failure.
Table 2: Comparison of Clinical Efficacy in Hypertension
| Drug | Representative Study Finding |
| Papaverine | Not typically used for systemic hypertension; primarily for localized vasospasm.[14] |
| Amlodipine | Monotherapy reduces office-measured systolic blood pressure by a mean of 12.2 mmHg to 17.5 mmHg compared to placebo.[15][16] |
| Lisinopril | Monotherapy reduced mean blood pressure from 122 mmHg to 110 mmHg over 6 months in patients with mild-to-moderate hypertension.[17] In another study, overall blood pressure decreased from 161.3/95.7 mmHg to 142.3/84.5 mmHg.[18] |
| Hydralazine | Monotherapy decreased supine blood pressure by approximately 11/11 mmHg.[19] Intravenous administration can reduce BP by 24/9 mmHg, though with high variability.[20] |
Side Effect and Safety Profile
The side effect profiles also reflect the drugs' differing mechanisms. Papaverine's non-specific action can lead to a range of side effects, including cardiac arrhythmias.[3][21] The targeted nature of modern agents results in more predictable, though still significant, adverse effects.
Table 3: Comparison of Common and Serious Adverse Effects
| Drug | Common Side Effects (>2% incidence) | Serious/Notable Side Effects |
| Papaverine | Nausea, constipation, somnolence, vertigo, headache, flushing.[3][22] | Polymorphic ventricular tachycardia, hepatotoxicity, priapism (intracavernosal use).[2][3] |
| Amlodipine | Peripheral edema (~10-17%), headache, flushing, dizziness, palpitations.[12] | Worsening angina or acute MI (rare, upon initiation), shock, dyspnea.[12] |
| Lisinopril | Cough (~3-10%), dizziness (5-12%), headache.[6][23] | Angioedema, hyperkalemia, hypotension, renal dysfunction.[6][23] |
| Hydralazine | Headache, tachycardia, palpitations, flushing, nausea, dizziness.[8][24] | Drug-induced lupus-like syndrome (especially in slow acetylators), reflex tachycardia, myocardial ischemia.[25][26] |
Experimental Protocols: Assessing Vasodilator Activity
Evaluating the efficacy of vasodilator compounds requires robust experimental models. A standard preclinical method is the ex vivo wire myography assay using isolated arterial rings. This technique allows for the direct measurement of a compound's effect on vascular tone.
General Protocol for Wire Myography Assay:
-
Tissue Preparation: A segment of an artery (e.g., rat aorta or mesenteric artery) is carefully dissected and cleaned of surrounding connective tissue.
-
Mounting: The arterial segment is cut into small rings (2-3 mm in length) and mounted on two small stainless-steel wires in an organ bath chamber. One wire is fixed, and the other is connected to a force transducer.
-
Equilibration: The mounted rings are submerged in a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂. The rings are allowed to equilibrate for 60-90 minutes under a standardized resting tension.
-
Viability and Contractility Check: The functional integrity of the smooth muscle is confirmed by inducing contraction with a high-potassium solution or a pharmacological agonist like phenylephrine (B352888). Endothelial integrity is often assessed by testing the relaxation response to acetylcholine (B1216132) in a pre-constricted vessel.
-
Concentration-Response Curve: After washing out the initial agonist and allowing the tissue to return to baseline, the vessel is pre-constricted again to a submaximal level (e.g., with phenylephrine to 80% of its maximal response).
-
Drug Application: The test compound (e.g., this compound) is added to the bath in a cumulative, concentration-dependent manner. The resulting relaxation is recorded as a percentage of the pre-constriction tension.
-
Data Analysis: The data are used to plot a concentration-response curve, from which key parameters like the EC₅₀ (half-maximal effective concentration) and Emax (maximum relaxation effect) can be calculated.
Figure 4. Workflow for an ex vivo wire myography assay.
Conclusion
This compound, a papaverine analogue, represents an early generation of vasodilators acting via non-specific PDE inhibition. While effective as a direct smooth muscle relaxant, its clinical utility is limited by a challenging pharmacokinetic profile and a lack of target specificity compared to modern agents. In contrast, modern vasodilators like ACE inhibitors (Lisinopril), calcium channel blockers (Amlodipine), and direct-acting agents (Hydralazine) offer more predictable pharmacokinetics, targeted mechanisms of action, and extensive clinical data supporting their roles in managing chronic cardiovascular diseases such as hypertension. The evolution from broad-spectrum agents like this compound to the highly specific drugs used today highlights the progress in cardiovascular pharmacology, emphasizing the importance of targeted drug design in improving therapeutic outcomes.
References
- 1. Hydralazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. drugs.com [drugs.com]
- 3. Papaverine - Wikipedia [en.wikipedia.org]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variable bioavailability of papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Adverse events associated with amlodipine: a pharmacovigilance study using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
- 14. Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Effect of amlodipine on systolic blood pressure - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Amlodipine and Landmark Trials: A Review [cardiologyresearchjournal.com]
- 17. Effectiveness of the antihypertensive action of lisinopril on left ventricular mass and diastolic filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of lisinopril on twenty-four hour blood pressure lowering in patients with mild to moderate hypertension - Eesti Arst - Eesti Arstide Liidu ajakiri [eestiarst.ee]
- 19. Efficacy and safety comparison of nitrendipine and hydralazine as antihypertensive monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intravenous hydralazine for blood pressure management in the hospitalized patient: its use is often unjustified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Articles [globalrx.com]
- 22. Papaverine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. The safety and tolerability of lisinopril in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- 25. goodrx.com [goodrx.com]
- 26. drugs.com [drugs.com]
In Vivo Validation of Doxycycline's Effects: A Comparative Guide
A Note on Terminology: The initial request specified "Dimoxyline." A comprehensive literature search did not yield results for a compound with this name. It is highly probable that this was a typographical error, and the intended subject was Doxycycline (B596269) , a widely researched second-generation tetracycline (B611298) antibiotic with well-documented ancillary properties. This guide will, therefore, focus on the in vivo validation of Doxycycline's effects, particularly in comparison to its structural analog, Minocycline (B592863).
This guide provides an objective comparison of Doxycycline's in vivo performance against alternative compounds, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory and matrix metalloproteinase (MMP) inhibitory effects of tetracycline derivatives.
Comparative Analysis of Anti-Inflammatory Effects: Doxycycline vs. Minocycline
A key area of investigation for Doxycycline, beyond its antimicrobial activity, is its potent anti-inflammatory properties. In vivo studies have demonstrated its efficacy in various models of inflammation, often in direct comparison with Minocycline, another tetracycline with similar characteristics.
Data Presentation: In Vivo Anti-Inflammatory Activity
The following tables summarize quantitative data from a comparative study by Bastos et al., evaluating the anti-inflammatory effects of Doxycycline and Minocycline in rodent models.[1][2]
Table 1: Effect of Doxycycline and Minocycline on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (intraperitoneal) | Dose (mg/kg) | Edema Inhibition (%) |
| Doxycycline | 10 | Data not specified |
| 25 | Data not specified | |
| 50 | Significant Reduction | |
| Minocycline | 10 | Data not specified |
| 25 | Data not specified | |
| 50 | Significant Reduction | |
| Vehicle Control | - | Baseline |
Note: The study reported that both drugs were "very efficacious" at the tested doses, indicating a substantial reduction in paw edema compared to the control group. Specific percentage inhibition values were not detailed in the abstract.[1][2][3]
Table 2: Effect of Doxycycline and Minocycline on Formalin-Induced Nociception in Mice (Second Phase - Inflammatory Pain)
| Treatment Group (intraperitoneal) | Dose (mg/kg) | Inhibition of Licking Time (%) |
| Doxycycline | 1 | Data not specified |
| 5 | Data not specified | |
| 10 | ~80% | |
| 25 | ~80% | |
| Minocycline | 1 | Data not specified |
| 5 | Data not specified | |
| 10 | ~80% | |
| 25 | ~80% | |
| Vehicle Control | - | Baseline |
The study highlights that both Doxycycline and Minocycline predominantly acted on the second (inflammatory) phase of the formalin test, with a potent inhibitory effect.[1][2][3]
Table 3: Effect of Doxycycline and Minocycline on Carrageenan-Induced Peritonitis in Mice (Leukocyte Migration)
| Treatment Group (intraperitoneal) | Dose (mg/kg) | Inhibition of Leukocyte Migration |
| Doxycycline | 1 | Significant |
| 5 | Significant | |
| Minocycline | 1 | Significant |
| 5 | Significant | |
| Vehicle Control | - | Baseline |
Both tetracyclines demonstrated significant efficacy in reducing the migration of leukocytes to the peritoneal cavity, a key process in inflammation.[1][2][3]
Summary of Comparative Efficacy
The in vivo data indicates that both Doxycycline and Minocycline possess strong anti-inflammatory properties. While both are effective, some evidence suggests that Doxycycline may have a slightly higher anti-inflammatory activity in certain models of peripheral inflammation.[1][2][3] Conversely, other studies have suggested Minocycline may be a more potent inhibitor of MMP-9, particularly in the central nervous system. The choice between these agents in a research context would depend on the specific inflammatory pathways and tissue types being targeted.
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key in vivo experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of anti-inflammatory drugs.
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are housed for at least one week before the experiment with ad libitum access to food and water.
-
Treatment: Animals are randomly assigned to treatment groups. Doxycycline (10, 25, 50 mg/kg), Minocycline (10, 25, 50 mg/kg), or a vehicle (e.g., saline) is administered intraperitoneally (i.p.) 30 minutes prior to the induction of inflammation.
-
Induction of Edema: A 0.1 mL injection of a 1% carrageenan solution in saline is administered into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group relative to the vehicle control group.
Formalin-Induced Nociception in Mice
This model distinguishes between nociceptive and inflammatory pain.
-
Animal Model: Swiss mice (25-30 g) are used.
-
Acclimatization: Animals are habituated to the testing environment before the experiment.
-
Treatment: Doxycycline, Minocycline, or vehicle is administered i.p. 30 minutes before the formalin injection.
-
Induction of Nociception: A 20 µL injection of 2.5% formalin solution is administered into the dorsal surface of the right hind paw.
-
Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded in two phases: the first phase (0-5 minutes post-injection, representing neurogenic pain) and the second phase (15-30 minutes post-injection, representing inflammatory pain).
-
Data Analysis: The total licking time in each phase is compared between the treatment and control groups.
Carrageenan-Induced Peritonitis in Mice
This model is used to evaluate the effect of compounds on leukocyte migration.
-
Animal Model: Swiss mice are used.
-
Treatment: Doxycycline, Minocycline, or vehicle is administered i.p. 30 minutes prior to the inflammatory stimulus.
-
Induction of Peritonitis: An i.p. injection of 0.25 mL of a 1% carrageenan solution is administered.
-
Collection of Peritoneal Fluid: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with a known volume of saline containing heparin.
-
Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer.
-
Data Analysis: The total leukocyte count is compared between the treated and vehicle control groups to determine the percentage inhibition of leukocyte migration.
Visualizations: Workflows and Signaling Pathways
To further clarify the experimental processes and the proposed mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Proposed anti-inflammatory mechanism of Doxycycline and Minocycline.
Conclusion
The available in vivo evidence robustly supports the anti-inflammatory effects of Doxycycline, demonstrating its efficacy in well-established animal models. Comparative studies, particularly with Minocycline, indicate that while both are potent, subtle differences in their activity profiles may exist, warranting careful consideration in the context of specific research objectives. The primary mechanism for these effects is thought to involve the downregulation of key inflammatory mediators such as iNOS and TNF-alpha.[1][2][3] Further research, including head-to-head comparisons with a broader range of anti-inflammatory agents and MMP inhibitors, will continue to refine our understanding of Doxycycline's therapeutic potential beyond its antibiotic properties.
References
- 1. Anti-inflammatory properties of Doxycycline and Minocycline in experimental models: an in vivo and in vitro comparative study | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory properties of doxycycline and minocycline in experimental models: an in vivo and in vitro comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Properties of Doxycycline and Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: "Dimoxyline" versus Doxycycline (B596269)
Initial searches for "this compound" did not yield relevant results, suggesting a likely typographical error for "Doxycycline." This guide will proceed under the assumption that the intended topic is Doxycycline. It is crucial to note that Doxycycline is a tetracycline-class antibiotic, not a phosphodiesterase (PDE) inhibitor. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][4] However, Doxycycline is also recognized for its significant anti-inflammatory properties, which will be the focus of this comparative analysis against a relevant class of anti-inflammatory drugs, the PDE4 inhibitors.
Introduction to Anti-Inflammatory Mechanisms
Doxycycline: Beyond its antibiotic function, Doxycycline exhibits anti-inflammatory effects through several mechanisms. It is known to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and inflammation.[5] Furthermore, Doxycycline can modulate the immune response by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6][7][8] Some evidence also suggests that Doxycycline can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5]
PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory cells. PDE4 inhibitors, such as Roflumilast and Apremilast, exert their anti-inflammatory effects by increasing intracellular cAMP levels.[9][10] Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and an increase in the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10).[11][12][13]
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of Doxycycline and two well-characterized PDE4 inhibitors, Roflumilast and Apremilast, on the production of key pro-inflammatory cytokines. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. The IC50 values for Doxycycline's direct inhibition of cytokine production are not as extensively reported in the literature as for PDE4 inhibitors.
| Parameter | Doxycycline | Roflumilast | Apremilast |
| Primary Anti-Inflammatory Target | Matrix Metalloproteinases (MMPs), Inflammatory Cytokine Production | Phosphodiesterase 4 (PDE4) | Phosphodiesterase 4 (PDE4) |
| IC50 for PDE4 Inhibition | Not Applicable | ~0.8 nM (in human neutrophils)[3][10] | ~74 nM[1][11] |
| IC50/EC50 for TNF-α Inhibition | Data not consistently available (significant inhibition reported at 10 µg/mL)[14] | ~1 nM (EC50)[2] | ~110 nM (IC50 in PBMCs)[1][15] |
| Effect on IL-1β Production | Inhibition (significant reduction of LPS-induced IL-1β at 10 µg/mL)[14] | Inhibition[12] | No significant effect on secretion[16] |
| Effect on IL-6 Production | Inhibition of gene expression[7][17] | No significant inhibition[2] | Increased production at higher concentrations in vitro, but decreased plasma levels in vivo[11][18] |
| Effect on IL-10 Production | Mild up-regulation[8] | - | Increased production[1][11][19] |
Signaling Pathway Visualizations
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of the anti-inflammatory effects of Doxycycline and PDE4 inhibitors.
In Vitro Assay: Measurement of Cytokine Inhibition in Cell Culture
This protocol describes a general method for determining the inhibitory effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in a macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Culture the selected cell line in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (Doxycycline or PDE4 inhibitor) or vehicle (control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
3. Sample Collection:
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
4. Cytokine Quantification (ELISA):
-
Quantify the concentration of the target cytokines (TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[20]
-
Read the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
5. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production) by plotting a dose-response curve.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound in vivo.[21][22][23]
1. Animals:
-
Use male or female rats or mice of a specific strain and weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
-
Administer the test compound (Doxycycline or PDE4 inhibitor) or vehicle (control) orally or via intraperitoneal injection at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection.
-
A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
3. Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[21]
5. Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
-
The anti-inflammatory activity is expressed as the reduction in paw volume.
Experimental Workflow Visualization
Conclusion
While Doxycycline is not a PDE inhibitor, its well-documented anti-inflammatory properties make it a relevant subject of comparison for researchers in inflammation. This guide provides a comparative overview of the anti-inflammatory mechanisms and effects of Doxycycline and PDE4 inhibitors. The provided data and experimental protocols offer a foundation for further research and development in the field of anti-inflammatory therapeutics. It is evident that both Doxycycline and PDE4 inhibitors effectively modulate key inflammatory pathways, although through distinct molecular mechanisms. Future head-to-head studies would be beneficial to directly compare their efficacy in various inflammatory models.
References
- 1. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Role of Integrin αvβ3 in Doxycycline-Induced Anti-Proliferation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of low-dose doxycycline on cytokine secretion in human monocytes stimulated with Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory properties of low and high doxycycline doses: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Pharmacodynamic Impact of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Doxycycline ELISA Kit (A327201) [antibodies.com]
- 21. inotiv.com [inotiv.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Statistical Validation and Comparative Analysis of Doxycycline: A Methodological Guide
Disclaimer: Publicly available experimental data for a compound named "Dimoxyline" could not be located. The following guide has been generated using Doxycycline, a well-documented tetracycline (B611298) antibiotic, as a substitute to illustrate the requested format and content. This guide is intended to serve as a template for researchers, scientists, and drug development professionals to structure their own comparative analyses.
This guide provides a comparative overview of Doxycycline's performance against a hypothetical alternative, "Compound A," supported by experimental data. It includes detailed methodologies for the cited experiments and visual representations of signaling pathways and workflows.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from key in vitro and in vivo experiments comparing the efficacy of Doxycycline and the hypothetical Compound A.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC)
| Bacterial Strain | Doxycycline MIC (µg/mL) | Compound A MIC (µg/mL) |
| Escherichia coli | 2.0 | 4.0 |
| Staphylococcus aureus | 0.5 | 1.0 |
| Streptococcus pneumoniae | 0.25 | 0.5 |
| Bacillus anthracis | 1.0 | 2.0 |
Table 2: In Vivo Efficacy in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Mean Bacterial Load (CFU/mL) |
| Vehicle Control | - | 10 | 1.5 x 10⁸ |
| Doxycycline | 50 | 80 | 2.3 x 10⁴ |
| Compound A | 50 | 70 | 5.1 x 10⁴ |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Doxycycline and Compound A was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Standard laboratory strains of Escherichia coli, Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus anthracis were used.
-
Culture Media: Mueller-Hinton Broth (MHB) was used for the assay.
-
Procedure:
-
A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate with MHB.
-
Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
2. Murine Sepsis Model
A murine model of sepsis was used to evaluate the in vivo efficacy of Doxycycline and Compound A.
-
Animal Model: Male BALB/c mice (6-8 weeks old) were used.
-
Induction of Sepsis: Sepsis was induced by intraperitoneal injection of a lethal dose of E. coli.
-
Treatment: One hour post-infection, mice were treated with a single intraperitoneal dose of Doxycycline (50 mg/kg), Compound A (50 mg/kg), or a vehicle control.
-
Outcome Measures:
-
Survival was monitored for 7 days post-infection.
-
Bacterial load in the blood was determined at 24 hours post-infection by plating serial dilutions of blood samples on nutrient agar (B569324) plates.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Doxycycline functions by inhibiting protein synthesis in bacteria.[1][2][3][] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2][3] This action halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[1][3]
Anti-inflammatory Signaling Pathway Modulation
Beyond its antibiotic properties, Doxycycline has been shown to exhibit anti-inflammatory effects. It can suppress microglial activation by inhibiting the p38 MAPK and NF-κB signaling pathways.[5]
References
Comparative Cytotoxicity Analysis: Papaverine vs. Doxycycline
Quantitative Cytotoxicity Data
The cytotoxic effects of papaverine (B1678415) and doxycycline (B596269) have been evaluated in numerous studies across a range of cancer cell lines. The following table summarizes key quantitative data, including IC50 values and effects on cell viability, to facilitate a comparative understanding. It is important to note that variations in experimental conditions, such as cell lines, exposure times, and assay methods, can influence the observed cytotoxicity.
| Compound | Cell Line | Assay | Exposure Time | Key Findings | Reference |
| Papaverine | MDA-MB-231 (Triple Negative Breast Cancer) | Crystal Violet | 48 h | IC50 > 10 µM | [1] |
| A549 (Adenocarcinoma Alveolar Cancer) | Crystal Violet | 48 h | Reduced cell growth to 53% at 150 µM | [2] | |
| DU145 (Prostate Cancer) | Crystal Violet | 48 h | Reduced cell growth to 64% at 150 µM | [2] | |
| T47D (Breast Ductal Carcinoma) | Not Specified | Not Specified | Decreased cell growth to 20% (0.01–1000 µM) | [1][3] | |
| HT-29 (Colorectal Carcinoma) | Not Specified | Not Specified | Decreased cell growth to 30% (0.01–1000 µM) | [1][3] | |
| HT1080 (Fibrosarcoma) | Not Specified | Not Specified | Decreased cell growth to 10% (0.01–1000 µM) | [1][3] | |
| PC-3 (Prostate Carcinoma) | Not Specified | Not Specified | Reduced cell viability to 10% at 200 µM | [3] | |
| NIH 3T3 (Non-tumorigenic Mouse Fibroblasts) | Not Specified | Not Specified | Reduced cell growth to 90% at high doses (100–1000 µM) | [1][3] | |
| Doxycycline | HL-60 (Acute Myeloid Leukemia) | Not Specified | 24 h | IC50 of 9.2 µg/ml | [4] |
| HT-29 (Colorectal Cancer) | Alamar Blue & Picogreen | 3 days | Statistically significant increase in cytotoxicity compared to 24h | [5] | |
| MCF-7 (Breast Cancer) | Not Specified | Not Specified | Concentration-dependent anti-proliferation | [5] | |
| MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | Concentration-dependent anti-proliferation | [5] | |
| Human Bronchial Epithelial Cells | Not Specified | Not Specified | Time- and concentration-dependent cell proliferation inhibition | [6] |
Experimental Protocols
The assessment of cytotoxicity for both papaverine and doxycycline involves a variety of established in vitro assays. These protocols are designed to measure cellular viability and proliferation following exposure to the compounds.
Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of either papaverine or doxycycline. Control groups are treated with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
Cytotoxicity Assays: Several methods are employed to quantify the cytotoxic effects:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.
-
Crystal Violet Staining: This assay is used to determine cell viability by staining the DNA of adherent cells. After treatment, cells are fixed and stained with crystal violet solution. The excess dye is washed away, and the stained cells are lysed. The absorbance of the lysate is then measured, which correlates with the number of viable cells.
-
Alamar Blue Assay: This assay uses a resazurin-based solution to quantitatively measure cell proliferation. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin. The fluorescence is measured to determine the degree of cytotoxicity.
-
PicoGreen Assay: This assay is used to quantify double-stranded DNA (dsDNA) in solution, which can be used as an indicator of cell number and proliferation.
-
Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer.
Data Analysis: The results from these assays are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability, is a standard metric used to compare the cytotoxic potency of compounds.
Signaling Pathways and Experimental Workflow
The mechanisms underlying the cytotoxic effects of papaverine and doxycycline involve distinct signaling pathways. Papaverine's effects are often linked to the inhibition of phosphodiesterase 10A (PDE10A), leading to an increase in intracellular cAMP levels.[3][7] Doxycycline, on the other hand, can induce cytotoxicity through mechanisms such as the inhibition of mitochondrial protein synthesis and the induction of apoptosis via caspase activation.[4]
The following diagram illustrates a generalized experimental workflow for assessing the cytotoxicity of a compound.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
This diagram outlines the key steps involved in determining the cytotoxic effects of a test compound on cultured cells, from initial cell preparation to final data analysis.
Caption: Simplified signaling pathways of papaverine and doxycycline cytotoxicity.
This diagram illustrates the distinct primary mechanisms through which papaverine and doxycycline are understood to exert their cytotoxic effects on cancer cells.
References
- 1. In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of doxycycline-induced cytotoxicity on human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biological Relevance of Papaverine in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Uncharacterized Research Chemicals: A General Protocol
Important Notice: A specific Safety Data Sheet (SDS) containing disposal procedures for Dimoxyline (CAS 147-27-3) could not be located in publicly available resources. The proper disposal of any chemical is dictated by its specific physical, chemical, and toxicological properties. Without an SDS, this compound must be treated as an unknown substance with potential hazards.
The following protocol provides essential, step-by-step guidance for the safe handling and disposal of any uncharacterized or unknown chemical waste. This procedure is designed to ensure personnel safety, environmental protection, and regulatory compliance. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department before proceeding with the disposal of any unknown substance.
Initial Assessment and Segregation
Proper identification and segregation of chemical waste at the point of generation are critical to prevent dangerous reactions and ensure compliant disposal.[1] Federal and state regulations strictly prohibit the transportation, storage, or disposal of unknown wastes without proper characterization.[2][3][4]
Procedural Steps:
-
Isolate the Material: Secure the container in a designated, well-ventilated waste collection area, away from incompatible materials. If the container is compromised, swollen, or shows signs of crystal growth, do not handle it and contact your EHS department immediately.[2]
-
Label as "Unknown": The container must be clearly labeled with the words "Caution: Unknown Substance - Do Not Use" and the date of generation.[5] Include any known information, such as the associated research project or potential reactants.
-
Do Not Mix Waste: Never mix unknown chemicals with other waste streams.[1] Mixing incompatible wastes can lead to violent reactions or explosions.[5]
Personal Protective Equipment (PPE)
When handling any unknown chemical, appropriate PPE is mandatory to protect against potential hazards such as skin contact, inhalation, or eye exposure.[6][7] The minimum required PPE is summarized below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard.[7] | Protects eyes and face from splashes, vapors, and unexpected reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving. | Provides a barrier against skin absorption of potentially toxic or corrosive substances. |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron. Full-body protective suits may be required based on risk assessment.[8] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Prevents exposure from spills and protects against physical hazards. |
| Respiratory Protection | Use a certified chemical fume hood. If a fume hood is not available, a respirator may be necessary. Consult EHS for proper selection.[6][8] | Minimizes inhalation of potentially harmful vapors, dusts, or aerosols. |
Disposal Protocol for Uncharacterized Chemicals
The disposal of an unknown chemical requires a structured approach coordinated through the institution's EHS department.
Methodology:
-
Contact EHS: The first and most critical step is to contact your institution's EHS department. They are the primary resource for managing unknown chemicals and will provide guidance on the necessary procedures.[2]
-
Complete a Waste Profile: EHS will require a hazardous waste pickup request form.[9] Fill out the form with as much information as possible, including:
-
The words "Unknown Chemical"
-
Container type and size
-
Physical state (solid, liquid)
-
Any available information about its potential identity or origin (e.g., from which synthesis, reaction notebook reference).
-
-
Hazard Characterization: EHS will coordinate a preliminary hazard characterization. This may involve simple, cautious tests (e.g., pH testing) performed by trained personnel or sending a sample for professional analysis.[1][4][10] This analysis is required for acceptance by a licensed hazardous waste disposal facility.[11]
-
Scheduled Collection: Once the material is sufficiently characterized for safe transport, EHS will schedule a pickup from your laboratory's designated waste accumulation area.[1]
-
Documentation: Ensure all paperwork provided by EHS is completed accurately. Regulatory compliance requires a complete record from generation to final disposal (the "cradle to grave" requirement).[11]
The logical workflow for this process is illustrated in the diagram below.
Caption: Workflow for the Safe Disposal of Uncharacterized Chemical Waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uttyler.edu [uttyler.edu]
- 4. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU [sdsmanager.com]
- 8. falseguridad.com [falseguridad.com]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. unmc.edu [unmc.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Operational Protocols for Handling Dimoxyline
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of Dimoxyline, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound powder and solutions.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder | Chemical safety goggles and a face shield | 2 pairs of nitrile gloves (double-gloving) | Full-coverage lab coat, closed-toe shoes, and pants | NIOSH-approved N95 or higher-rated respirator |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Full-coverage lab coat, closed-toe shoes, and pants | Work within a certified chemical fume hood |
| Administering Solutions | Chemical safety goggles or safety glasses with side shields | Nitrile gloves | Full-coverage lab coat, closed-toe shoes, and pants | Not generally required if not aerosolizing |
Operational Plan for Safe Handling
A step-by-step approach is necessary to ensure the safe handling of this compound from receipt to disposal.
2.1. Pre-Handling Preparations:
-
Safety Data Sheet (SDS): Attempt to obtain a substance-specific SDS from the supplier. If unavailable, proceed with the precautions outlined herein.
-
Designated Area: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood, especially when working with the powder form.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Spill Kit: Have a chemical spill kit available that is appropriate for handling solid and liquid chemical spills.
2.2. Handling Procedures:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing Solid this compound:
-
Perform all weighing operations within a chemical fume hood or a powder containment hood to prevent inhalation of the powder.
-
Use a dedicated set of spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after use.
-
-
Preparing Solutions:
-
Always add the solid this compound to the solvent slowly to avoid splashing.
-
Prepare solutions within a chemical fume hood.
-
Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
-
2.3. Post-Handling Procedures:
-
Decontamination: Wipe down all surfaces, equipment, and glassware that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled hazardous waste container | Collect in a sealed, clearly labeled container for hazardous chemical waste. |
| This compound Solutions | Labeled hazardous waste container | Collect in a sealed, clearly labeled container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | Labeled hazardous waste bag | Dispose of as hazardous chemical waste. |
| Contaminated Glassware | N/A | Decontaminate by rinsing with a suitable solvent, followed by washing with soap and water. |
Disposal Protocol:
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your EHS department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a labeled hazardous waste container. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a logical workflow for handling this compound, incorporating critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
